(1R)-1-cyclohexylethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-cyclohexylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUNAQVHOHLMX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302413 | |
| Record name | (αR)-α-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3113-99-3 | |
| Record name | (αR)-α-Methylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3113-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexylethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αR)-α-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-cyclohexylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYCLOHEXYLETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7WE95HOJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-1-cyclohexylethan-1-ol
Prepared by a Senior Application Scientist
Abstract
(1R)-1-cyclohexylethan-1-ol is a chiral secondary alcohol that serves as a pivotal building block in asymmetric synthesis and pharmaceutical development.[1] Its stereochemical purity is paramount for its application in producing enantiomerically pure target molecules, making rigorous structural confirmation essential.[1] This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of (1R)-1-cyclohexylethan-1-ol. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Molecular Structure and Stereochemistry
(1R)-1-cyclohexylethan-1-ol, with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol , possesses a single chiral center at the carbinol carbon (C1).[2][3] The "(1R)" designation defines the absolute configuration at this stereocenter. While standard spectroscopic techniques like NMR, IR, and MS confirm the molecular connectivity, they do not differentiate between enantiomers. Chiroptical methods such as optical rotation measurement or chiral chromatography are required for absolute stereochemical assignment.[1] For the purpose of this guide, the spectroscopic data presented is for the defined molecular structure, which is identical for either the (R) or (S) enantiomer.
For clarity in spectral assignments, the following IUPAC numbering scheme will be used throughout this guide:
Caption: IUPAC numbering for (1R)-1-cyclohexylethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (1R)-1-cyclohexylethan-1-ol, ¹H and ¹³C NMR provide unambiguous evidence of its structural integrity.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of (1R)-1-cyclohexylethan-1-ol in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can interfere with the analyte's spectrum.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard optional but still recommended for highest accuracy.
-
Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.[5]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Due to the chair-like conformations of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent. At room temperature, rapid chair-flipping often leads to averaged, broad signals for the cyclohexane protons.[6]
Table 1: Summary of ¹H NMR Spectral Data for 1-Cyclohexylethanol
| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| Hₐ (OH) | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. The signal is typically broad due to hydrogen bonding and chemical exchange. |
| H₁ | ~3.5 - 3.7 | Quartet (q) | 1H | This proton is on the carbinol carbon, deshielded by the adjacent electronegative oxygen atom. It is split into a quartet by the three neighboring protons of the methyl group (H₂). |
| H₂ | ~1.1 - 1.2 | Doublet (d) | 3H | These methyl protons are coupled to the single proton on C1, resulting in a doublet. |
| H₃ | ~1.6 - 1.9 | Multiplet (m) | 1H | This proton is on the tertiary carbon of the cyclohexane ring, adjacent to the stereocenter. |
| H₄, H₅, H₆, H₇, H₈ | ~0.9 - 1.8 | Multiplet (m) | 10H | These ten protons on the cyclohexane ring have overlapping signals and appear as a complex multiplet in the aliphatic region. Their exact shifts depend on their axial/equatorial positions. |
Diagram 1: Key proton environments in ¹H NMR.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six chemically non-equivalent carbon environments in the molecule.
Table 2: Summary of ¹³C NMR Spectral Data for 1-Cyclohexylethanol
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |
|---|---|---|
| C1 | ~75 | The carbinol carbon is significantly deshielded by the attached oxygen atom, resulting in a downfield shift.[7] |
| C3 | ~46 | This tertiary carbon is the point of attachment for the ethyl-ol group and is the most downfield of the cyclohexane carbons. |
| C2 | ~22 | The methyl carbon, being a primary alkyl carbon, appears in the upfield region. |
| C4, C8 | ~26.5 | Due to symmetry relative to the substituent, these two CH₂ carbons are chemically equivalent. |
| C5, C7 | ~26.2 | These two CH₂ carbons are also equivalent. |
| C6 | ~25.9 | This CH₂ carbon is furthest from the substituent. |
Diagram 2: Unique carbon environments of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like (1R)-1-cyclohexylethan-1-ol, the simplest method is to acquire the spectrum "neat". A drop of the neat liquid is placed between two salt (NaCl or KBr) plates.
-
Background Scan: A background spectrum of the empty spectrometer is run to account for atmospheric CO₂ and water vapor.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
IR Spectral Data & Interpretation
The IR spectrum of (1R)-1-cyclohexylethan-1-ol is dominated by absorptions characteristic of an alcohol and an aliphatic hydrocarbon.
Table 3: Summary of Key IR Absorptions for 1-Cyclohexylethanol
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
|---|---|---|---|
| ~3350 | O-H stretch | Strong, Broad | The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups in alcohols. |
| 2925, 2853 | C(sp³)-H stretch | Strong | These strong absorptions are characteristic of C-H stretching in the cyclohexane and methyl groups. |
| ~1450 | C-H bend | Medium | Corresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1080 | C-O stretch | Strong | This strong absorption is indicative of the C-O single bond in a secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS), which separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.
-
Detection: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
MS Spectral Data & Interpretation
The mass spectrum of 1-cyclohexylethanol shows a molecular ion (M⁺) peak and several characteristic fragment ions. The molecular ion peak may be weak or absent in alcohols due to the ease of fragmentation.
Table 4: Major Fragment Ions in the Mass Spectrum of 1-Cyclohexylethanol
| m/z Value | Proposed Fragment Ion | Proposed Loss from M⁺ | Interpretation |
|---|---|---|---|
| 128 | [C₈H₁₆O]⁺ | - | Molecular Ion (M⁺) |
| 110 | [C₈H₁₄]⁺ | H₂O | Loss of a water molecule (dehydration), a common fragmentation pathway for alcohols. |
| 83 | [C₆H₁₁]⁺ | •CH(OH)CH₃ | Loss of the hydroxyethyl radical. |
| 55 | [C₄H₇]⁺ | - | A common fragment from the cyclohexane ring. |
| 45 | [CH(OH)CH₃]⁺ | •C₆H₁₁ | Alpha-cleavage, breaking the bond between C1 and C3, resulting in a resonance-stabilized oxonium ion. This is often the base peak. |
Diagram 3: Primary fragmentation pathways of 1-cyclohexylethanol.
Conclusion
The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of (1R)-1-cyclohexylethan-1-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key alcohol functional group, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these techniques form an essential quality control and structural verification workflow for any research or development professional utilizing this important chiral building block.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137829, 1-Cyclohexylethanol. Retrieved January 23, 2026, from [Link].
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chemistNATE. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10290808, (alphaR)-alpha-Methylcyclohexanemethanol. Retrieved January 23, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 1-Cyclohexylethanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 23, 2026, from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved January 23, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis. Retrieved January 23, 2026, from [Link]
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University of Illinois, Department of Chemistry. (n.d.). Introduction to 13C-NMR Spectroscopy. Retrieved January 23, 2026, from [Link]
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- 3. Equimolar mixtures of aqueous linear and branched SDBS surfactant simulated on single walled carbon nanotubes - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Chirality and Enantiomers of 1-Cyclohexylethan-1-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylethan-1-ol is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and pharmaceutical research. The stereochemistry at its single chiral center is of paramount importance, as enantiomers of a chiral molecule often exhibit markedly different biological activities. The ability to synthesize, separate, and analyze the enantiomers of 1-cyclohexylethan-1-ol with high fidelity is therefore critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemical aspects of 1-cyclohexylethan-1-ol, detailing field-proven methodologies for its asymmetric synthesis, enantiomeric resolution, and stereochemical analysis. Each section is grounded in established chemical principles and supported by detailed, actionable protocols designed for practical application in a research and development setting.
The Stereogenic Center of 1-Cyclohexylethan-1-ol: A Foundation of Chirality
1-Cyclohexylethan-1-ol possesses a single stereogenic center at the carbon atom bonded to the hydroxyl group (C1). This carbon is attached to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a cyclohexyl group (-C₆H₁₁). This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-cyclohexylethan-1-ol and (S)-1-cyclohexylethan-1-ol.
The distinct three-dimensional arrangement of these enantiomers dictates their interaction with other chiral entities, such as biological receptors or chiral catalysts, making their selective synthesis and analysis a critical task in modern chemistry.
Caption: Enantiomers of 1-cyclohexylethan-1-ol.
Asymmetric Synthesis: The Strategic Production of Single Enantiomers
The most efficient route to obtaining enantiomerically pure 1-cyclohexylethan-1-ol is through the asymmetric reduction of its prochiral ketone precursor, acetylcyclohexane (1-cyclohexylethanone). This transformation can be achieved with high enantioselectivity using either chemical or enzymatic catalysts.
Chemical Approach: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to activate the ketone and a borane source (e.g., BH₃·THF or borane dimethyl sulfide) to deliver a hydride stereoselectively. The choice of the (R)- or (S)-catalyst dictates which enantiomer of the alcohol is produced.
Caption: CBS Reduction Workflow.
Experimental Protocol: Asymmetric Reduction of Acetylcyclohexane using (R)-Methyl CBS Catalyst
This protocol is designed to yield (S)-1-cyclohexylethan-1-ol. Using the (S)-catalyst will produce the (R)-enantiomer.
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Charging: Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, ~5-10 mol%).
-
Solvent and Borane Source: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to 0°C using an ice bath.
-
Borane Addition: Add Borane-dimethyl sulfide complex (BMS, ~1.0-1.2 equivalents) dropwise to the catalyst solution while maintaining the temperature between 0 and 5°C. Stir for 15 minutes to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: Dissolve acetylcyclohexane (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC (see Section 4.1).
Biocatalytic Approach: Alcohol Dehydrogenase (ADH) Reduction
Alcohol dehydrogenases are highly selective biocatalysts that reduce ketones to alcohols with exceptional enantiopurity.[1] ADHs from organisms like Lactobacillus kefir (LkADH) are particularly useful as they exhibit broad substrate specificity and follow an anti-Prelog selectivity, reducing acetylcyclohexane to the (R)-alcohol.[1][3] A key advantage of biocatalysis is the use of a co-substrate like isopropanol for in situ cofactor (NADPH) regeneration, making the process atom-economical and scalable.[4]
Caption: ADH-Catalyzed Reduction with Cofactor Regeneration.
Experimental Protocol: LkADH-Catalyzed Reduction of Acetylcyclohexane
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing the LkADH gene in a suitable host like E. coli or use a commercially available lyophilized LkADH preparation.[1]
-
Reaction Medium: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reagent Addition: Add the LkADH biocatalyst (e.g., 10-50 mg/mL of lyophilized cells), the cofactor NADP⁺ (catalytic amount, e.g., 0.1 mM), and the co-substrate isopropanol (e.g., 10% v/v).
-
Substrate Addition: Add acetylcyclohexane to the desired final concentration (e.g., 10-100 mM). Due to the low aqueous solubility of the substrate, a biphasic system with a water-immiscible organic solvent like hexane may be employed to improve substrate availability and reduce product inhibition.[5]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by GC or chiral HPLC.
-
Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Purification and Analysis: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary. Analyze for enantiomeric excess by chiral HPLC.
Enantiomeric Resolution: Separating a Racemic Mixture
When a racemic mixture of 1-cyclohexylethan-1-ol is produced, its enantiomers can be separated through resolution techniques. Kinetic resolution, particularly using enzymes, is a highly effective method.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are widely used enzymes that catalyze the enantioselective acylation of alcohols.[6] In the presence of an acyl donor like vinyl acetate, one enantiomer of racemic 1-cyclohexylethan-1-ol will be acylated much faster than the other.[7] This results in a mixture of one enantiomer as the acetate ester and the other as the unreacted alcohol, which can then be easily separated. For many secondary alcohols, lipases like Candida antarctica lipase B (CALB) preferentially acylate the (R)-enantiomer.
Experimental Protocol: Kinetic Resolution of (±)-1-Cyclohexylethan-1-ol
-
Reaction Setup: To a solution of racemic 1-cyclohexylethan-1-ol (1.0 equivalent) in an organic solvent (e.g., hexane or MTBE), add the lipase (e.g., immobilized CALB, 10-50 mg/mmol of substrate).
-
Acyl Donor: Add vinyl acetate (0.5-0.6 equivalents) as the acyl donor. Using a slight excess of the alcohol ensures the reaction stops at approximately 50% conversion.
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the conversion by GC or TLC. The reaction should be stopped when ~50% of the starting alcohol has been consumed to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Workup: Filter off the immobilized enzyme (which can often be reused). Concentrate the filtrate under reduced pressure.
-
Separation: Separate the unreacted (S)-1-cyclohexylethan-1-ol from the produced (R)-1-cyclohexylethyl acetate by standard flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC.
Analytical Characterization: Quantifying Enantiomeric Purity
Accurate determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for resolving chiral alcohols.[9]
Protocol: ee Determination by Chiral HPLC
-
Column Selection: Utilize a polysaccharide-based chiral column, such as a CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). A typical analytical column dimension is 250 mm x 4.6 mm i.d.[10]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an alkane and an alcohol. A common starting point is a mixture of n-Hexane and 2-Propanol (IPA). A typical ratio is 95:5 (v/v). The mobile phase must be filtered and degassed.
-
System Setup:
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at 25°C.
-
Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the alcohol exhibits some absorbance.
-
-
Sample Preparation: Prepare a dilute solution of the 1-cyclohexylethan-1-ol sample (~1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. Record the chromatogram. The two enantiomers should elute as separate peaks.
-
Calculation of Enantiomeric Excess (ee): Calculate the ee using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = [ (A1 - A2) / (A1 + A2) ] × 100
-
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Justification |
| Column | CHIRALCEL® OD-H | Proven CSP for alcohol enantiomers.[9] |
| Mobile Phase | n-Hexane / IPA (95:5) | Standard normal-phase conditions for this CSP.[10] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm i.d. analytical column.[10] |
| Temperature | 25 °C | Standard ambient temperature for reproducible results. |
| Retention Time (t_R1_) | ~8-12 min | Hypothetical, but realistic for this class of compound. |
| Retention Time (t_R2_) | ~10-15 min | Expected to be slightly longer than t_R1_. |
| Resolution (R_s_) | > 1.5 | A value ≥ 1.5 indicates baseline separation, which is the goal. |
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomeric pair into diastereomers in situ through the addition of a chiral solvating agent (CSA).[11] (R)-(-)-Mandelic acid is an effective CSA for chiral alcohols. It forms transient diastereomeric hydrogen-bonded complexes with the (R) and (S) enantiomers of the alcohol. These diastereomeric complexes are non-equivalent in the NMR and will give rise to separate, distinguishable signals for at least one proton in the alcohol, typically the proton on the stereogenic carbon (the carbinol proton).[12]
Protocol: ee Determination by ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the 1-cyclohexylethan-1-ol sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the alcohol alone.
-
Add Chiral Solvating Agent: Add an equimolar or slight excess (1.0-1.2 equivalents) of enantiomerically pure (R)-(-)-mandelic acid to the NMR tube. Ensure it dissolves completely.
-
Acquire Diastereomeric Spectrum: Obtain a second ¹H NMR spectrum.
-
Spectral Analysis: Carefully examine the signal for the carbinol proton (-CH-OH) of 1-cyclohexylethan-1-ol. In the presence of the CSA, this signal should be split into two distinct signals corresponding to the (R,R) and (S,R) diastereomeric complexes.
-
Calculation of Enantiomeric Excess: Integrate the two separated signals (I_R and I_S). The enantiomeric excess is calculated as:
-
ee (%) = [ (I_R - I_S) / (I_R + I_S) ] × 100
-
Physicochemical Properties of Enantiomers
While enantiomers share most physical properties, they differ in their interaction with plane-polarized light.
Table of Properties
| Property | (R)-1-cyclohexylethan-1-ol | (S)-1-cyclohexylethan-1-ol |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol |
| Boiling Point | ~189 °C | ~189 °C |
| Specific Optical Rotation [α]D | +6.0° (c=1, CHCl₃)[3] | -6.0° (c=1, CHCl₃) (inferred) |
Conclusion
The successful application of 1-cyclohexylethan-1-ol in stereoselective synthesis and drug development is contingent upon a robust understanding and control of its chirality. This guide has detailed the fundamental principles and provided actionable, field-proven protocols for the asymmetric synthesis, resolution, and analysis of its enantiomers. The CBS reduction and ADH-catalyzed reactions offer elegant and efficient pathways to enantiopure (S)- and (R)-alcohols, respectively. For racemic mixtures, lipase-catalyzed kinetic resolution provides a reliable method for separation. Finally, the combination of chiral HPLC and NMR spectroscopy with chiral solvating agents equips the researcher with a validated toolkit for the accurate determination of enantiomeric purity. Adherence to these methodologies will ensure the highest standards of scientific integrity and reproducibility in the synthesis and application of this important chiral building block.
References
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Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
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MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Retrieved from [Link]
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PubMed. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
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Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]
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SciELO. (2021, June 14). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 32(8). Retrieved from [Link]
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National Center for Biotechnology Information. (2018, June 29). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1614. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]
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ARKIVOC. (2004). ¹H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. ARKIVOC, 2004(5), 5-25. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, July 29). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Communications Biology, 4, 915. Retrieved from [Link]
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MDPI. (2020, December 2). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Catalysts, 10(12), 1421. Retrieved from [Link]
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Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]
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Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD and CHIRALCEL® OJ. Retrieved from [Link]
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ResearchGate. (2014, February). Alcohol Dehydrogenases as Tools for the Preparation of Enantiopure Metabolites of Drugs with Methyl Alkyl Ketone Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). 18.3. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]
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MDPI. (2020, May 14). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 25(10), 2307. Retrieved from [Link]
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Organic Chemistry Portal. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemical Assignment of (1R)-1-cyclohexylethan-1-ol
Foreword: The Imperative of Stereochemical Integrity in Modern Chemistry
In the landscape of pharmaceutical development and asymmetric synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The chiral secondary alcohol, (1R)-1-cyclohexylethan-1-ol, serves as a vital building block in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1] Its well-defined stereocenter is crucial for directing the stereochemical outcome of subsequent reactions, making the unambiguous confirmation of its absolute configuration a cornerstone of quality control and mechanistic understanding.[1]
This guide provides a comprehensive exploration of the principal analytical methodologies for assigning the absolute configuration of (1R)-1-cyclohexylethan-1-ol. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating framework for each technique. This document is designed to equip researchers with the foundational knowledge and practical insights required to approach stereochemical assignments with confidence and scientific rigor.
Chapter 1: Foundational Principles of Stereochemical Assignment
Before examining specific techniques, it is essential to establish a firm understanding of the core concepts that govern stereochemistry.
Absolute Configuration and the Cahn-Ingold-Prelog (CIP) Convention
The absolute configuration describes the precise three-dimensional arrangement of substituents at a chiral center. The universally accepted nomenclature for this is the Cahn-Ingold-Prelog (CIP) system, which assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each stereocenter.[2] The assignment process is governed by a set of priority rules based on the atomic number of the atoms directly attached to the chiral carbon.[2][3] For 1-cyclohexylethan-1-ol, the priorities are: 1. -OH, 2. -Cyclohexyl, 3. -CH₃, 4. -H. With the lowest priority group (-H) oriented away from the observer, the sequence from highest to lowest priority traces a clockwise circle for the (R)-enantiomer.
The Limits of Optical Rotation
While chiral molecules are optically active, meaning they rotate the plane of polarized light, the direction and magnitude of this rotation ([α]D) is an empirical value.[4] For (1R)-1-cyclohexylethan-1-ol, a characteristic optical rotation is reported as [α]D of +6° (c 1.00, CHCl₃).[1] However, without prior knowledge or comparison to an authenticated standard, the sign of rotation (+ or -) does not reliably correlate to the R or S configuration. Therefore, while useful for assessing enantiomeric purity, optical rotation alone is insufficient for the initial assignment of absolute configuration.
Chapter 2: NMR-Based Derivatization: The Mosher Ester Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation.[5] However, enantiomers are indistinguishable in a standard achiral NMR environment, producing identical spectra.[6] The Mosher ester analysis circumvents this limitation by converting the enantiomeric alcohol into a pair of diastereomers, which possess distinct physical properties and, crucially, different NMR spectra.[7][8][9]
Principle of Diastereomeric Differentiation
The method involves reacting the chiral alcohol with an enantiopure chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By using both (R)- and (S)-MTPA chlorides, two distinct diastereomeric esters are formed.
The key to the analysis lies in the magnetic anisotropy of the phenyl group within the MTPA moiety. In the most stable, extended conformation of the resulting ester, the substituents of the original alcohol (the cyclohexyl and methyl groups) will be positioned differently relative to the shielding/deshielding cone of the MTPA phenyl ring. This results in predictable and measurable differences in the ¹H NMR chemical shifts (Δδ) for the protons in the (R)-MTPA ester versus the (S)-MTPA ester.[7] By analyzing the sign of these differences (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[7][9]
Experimental Protocol: Mosher Ester Analysis
This protocol provides a self-validating system, as the consistency of the Δδ values across multiple protons confirms the assignment.
-
Sample Preparation: Ensure the (1R)-1-cyclohexylethan-1-ol sample is pure and anhydrous.
-
Esterification (Two Parallel Reactions):
-
Reaction A: To a solution of the alcohol (~5 mg) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a dry NMR-compatible solvent (e.g., pyridine-d₅ or CDCl₃), add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.
-
Reaction B: In a separate vessel, perform the identical reaction using (S)-(+)-MTPA chloride.
-
Allow both reactions to proceed to completion at room temperature, monitoring by TLC or LC-MS.
-
-
NMR Acquisition:
-
Directly acquire high-resolution ¹H NMR spectra of both reaction mixtures. Purification is often not necessary if the reaction is clean and goes to completion.
-
Acquire spectra at a high field strength (≥400 MHz) to ensure adequate signal dispersion.
-
-
Data Analysis:
-
Assign the proton signals for the groups flanking the stereocenter (i.e., the methyl protons and the methine proton of the cyclohexyl ring).
-
Measure the chemical shift (δ) for each assigned proton in both the (S)-MTPA ester spectrum (δS) and the (R)-MTPA ester spectrum (δR).
-
Calculate the difference: Δδ = δS - δR .
-
-
Configuration Assignment:
-
According to the established Mosher model, for an (R)-alcohol, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. For (1R)-1-cyclohexylethan-1-ol, the protons of the larger cyclohexyl group are expected to have positive Δδ values, and the protons of the smaller methyl group are expected to have negative Δδ values. This consistent pattern confirms the R configuration.
-
Data Presentation: Expected Mosher Analysis Results
| Proton Assignment | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |
| -CH₃ (Methyl) | 1.25 | 1.35 | -0.10 | Shielded |
| -CH- (Cyclohexyl Methine) | 2.15 | 2.08 | +0.07 | Deshielded |
Visualization: Mosher Analysis Workflow
Caption: Workflow for Mosher ester analysis.
Chapter 3: Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful, non-destructive technique that directly probes the stereochemistry of a molecule in solution.[10] It is particularly advantageous when crystallization or chemical derivatization is problematic.[11]
Principle of VCD
VCD spectroscopy measures the minute difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule during vibrational transitions (in the infrared region).[12] The resulting VCD spectrum is a unique spectroscopic "fingerprint" for a given enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign at every point.[10]
The modern application of VCD for absolute configuration assignment relies on a comparison between the experimentally measured spectrum and a spectrum predicted from first-principles quantum mechanical calculations, such as Density Functional Theory (DFT).[11][13] If the calculated spectrum for the (R)-enantiomer matches the experimental spectrum, the assignment is confirmed.[11]
Experimental and Computational Protocol
-
Experimental Measurement:
-
Dissolve a highly enantiopure sample of (1R)-1-cyclohexylethan-1-ol in an appropriate achiral solvent (e.g., CDCl₃) at a relatively high concentration.
-
Acquire the VCD and standard IR absorption spectra over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
-
Computational Prediction:
-
Build a 3D model of one enantiomer, for instance, (1R)-1-cyclohexylethan-1-ol.
-
Perform a conformational search to identify all low-energy conformers.
-
For each significant conformer, perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged according to the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.
-
Outcome 1 (Match): If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum for the (R)-enantiomer, the absolute configuration is confidently assigned as R.
-
Outcome 2 (Inversion): If the experimental spectrum is a near-perfect mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as S.
-
Outcome 3 (No Match): A lack of correlation suggests an error in the sample (e.g., wrong compound, racemate) or an inadequate computational model.
-
Visualization: VCD Analysis Logic
Caption: Logical workflow for VCD-based stereochemical assignment.
Chapter 4: Chiral Chromatography
Chiral chromatography is the benchmark technique for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[14] While its primary role is quantitative, it serves as an effective method for stereochemical assignment through correlation.
Principle of Enantioseparation
This technique employs a chiral stationary phase (CSP) within an HPLC or GC column.[15] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities.[16] This difference in interaction energy leads to one enantiomer being retained on the column longer than the other, resulting in their separation and elution at different retention times (t_R).
Protocol for Assignment by Correlation
The assignment of a specific peak to the (R)-enantiomer is not possible from a single chromatogram of the unknown sample. The assignment requires comparison to an authenticated reference standard.
-
Method Development:
-
Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® series) are often effective for separating chiral alcohols.[14]
-
Develop a mobile phase (e.g., a mixture of n-hexane and 2-propanol) that provides good resolution (Rs > 1.5) between the two enantiomer peaks.[14] This is initially done using a racemic (50:50) mixture of 1-cyclohexylethan-1-ol.
-
-
Analysis and Assignment:
-
Inject the enantiopure sample of unknown configuration onto the column under the optimized conditions. A single peak should appear at one of the two retention times established with the racemate.
-
Inject an authenticated, certified reference standard of (1R)-1-cyclohexylethan-1-ol .
-
Assignment: If the retention time of the unknown sample matches the retention time of the (1R)-reference standard, its configuration is confirmed as R.
-
Data Presentation: Hypothetical Chiral HPLC Data
| Sample Injected | Retention Time (min) |
| Racemic 1-cyclohexylethan-1-ol | 8.5 (Peak 1), 10.2 (Peak 2) |
| Unknown Enantiopure Sample | 10.2 |
| Certified (1R)-1-cyclohexylethan-1-ol Standard | 10.2 |
| Conclusion | The unknown sample is (1R)-1-cyclohexylethan-1-ol. |
Chapter 5: The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of a molecule.[17] It provides a direct, three-dimensional visualization of the molecular structure, leaving no room for ambiguity, provided a suitable crystal can be obtained.[18]
Principle of Anomalous Dispersion
While standard X-ray diffraction determines the connectivity and relative arrangement of atoms, assigning the absolute configuration requires the use of a phenomenon called anomalous dispersion (or resonant scattering).[19] When the X-ray wavelength is near an absorption edge of an atom in the crystal, phase shifts occur in the scattered X-rays. This effect breaks Friedel's law, meaning that reflections from opposite faces of a crystal plane (known as a Bijvoet pair) will have slightly different intensities. The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and thus the absolute configuration of the molecule.[19]
Overcoming Experimental Hurdles
A significant challenge is that (1R)-1-cyclohexylethan-1-ol is a liquid at room temperature.[1] Direct crystallographic analysis is therefore not feasible. This necessitates one of two approaches:
-
Crystalline Derivative Formation: The alcohol can be reacted with a reagent to form a solid, highly crystalline derivative. A strategic choice is a reagent containing a "heavy" atom (e.g., bromine or heavier), such as p-bromobenzoyl chloride. The heavier atom produces a stronger anomalous scattering signal, making the determination more reliable.
-
Co-crystallization: The molecule can be co-crystallized with a "chaperone" molecule that forms a well-defined crystalline lattice, trapping the analyte within it.[17]
Conceptual Protocol for Crystallographic Assignment
-
Derivatization: React the enantiopure (1R)-1-cyclohexylethan-1-ol with p-bromobenzoyl chloride to form the corresponding p-bromobenzoate ester.
-
Crystallization: Grow a single, high-quality crystal of the ester derivative suitable for X-ray diffraction.
-
Data Collection: Mount the crystal on a diffractometer and collect a full sphere of diffraction data using an appropriate X-ray source (e.g., Cu Kα).
-
Structure Solution and Refinement: Process the data and solve the structure to reveal the connectivity and relative stereochemistry.
-
Absolute Configuration Determination: The refinement software is used to analyze the Bijvoet pair intensities and calculate a statistical value known as the Flack parameter.[19] A Flack parameter value close to 0 confirms that the refined stereochemical model is correct. A value close to 1 indicates the model is inverted.
Visualization: Crystallography Decision Pathway
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An In-Depth Technical Guide to the Enantioselective Synthesis of (1R)-1-cyclohexylethan-1-ol from 1-cyclohexylethanone
Abstract: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. (1R)-1-cyclohexylethan-1-ol is a valuable chiral building block whose synthesis provides an excellent case study in the practical application of asymmetric reduction technologies. This technical guide provides an in-depth analysis and comparison of three leading methodologies for the enantioselective reduction of the prochiral ketone, 1-cyclohexylethanone: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation (ATH), and biocatalytic reduction using alcohol dehydrogenases (ADHs). We will dissect the mechanistic underpinnings of stereocontrol, provide detailed, field-tested protocols, and present a comparative analysis of their performance, enabling researchers and process chemists to make informed decisions for catalyst and methodology selection.
Introduction: The Imperative of Asymmetric Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image potentially being inactive or, in some cases, exhibiting undesirable toxicological effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development and other life science applications. The reduction of a prochiral ketone, such as 1-cyclohexylethanone, to a specific chiral alcohol—in this case, (1R)-1-cyclohexylethan-1-ol—is a fundamental and highly illustrative transformation in asymmetric synthesis[1][2].
This guide moves beyond a simple recitation of methods. It is designed to provide the practicing scientist with a deep, causal understanding of how stereoselectivity is achieved and how to implement these powerful techniques in a laboratory setting. We will evaluate three distinct, highly effective catalytic approaches, each with its own unique set of advantages and operational considerations.
Comparative Analysis of Leading Methodologies
The choice of a synthetic route is governed by factors including enantioselectivity (measured as enantiomeric excess, ee), chemical yield, substrate scope, cost, and scalability. Below is a summary of expected performance for the reduction of 1-cyclohexylethanone based on data from analogous alkyl aryl ketones.
| Methodology | Catalyst System | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Considerations |
| CBS Reduction | (R)- or (S)-Me-CBS / Borane (BH₃) | 85 - 98% | >95% | High enantioselectivity, predictable stereochemistry, broad substrate scope[3][4]. | Requires stoichiometric, pyrophoric borane source; strict anhydrous conditions are critical[5][6]. |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(II) or Rh(I) with chiral diamine/amino alcohol ligands | 90 - >99% | 95 - >99% | High catalyst turnover, uses safer hydrogen donors (i-PrOH, HCOOH), excellent for industrial scale-up[7][8]. | Catalyst synthesis can be multi-step; reaction can be reversible with i-PrOH[7]. |
| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | 80 - >99% | >99% | Extremely high enantioselectivity, mild aqueous reaction conditions, environmentally benign ("green")[9][10]. | Requires cofactor regeneration system, enzyme availability/stability, lower substrate concentrations. |
Mechanistic Insights: The Origin of Stereocontrol
A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and adapting a protocol to new substrates. The stereochemical outcome of these reactions is determined by the precise three-dimensional arrangement of the catalyst and substrate in the rate-determining transition state.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline[3]. The reaction's predictability stems from a well-defined catalytic cycle.
Mechanism:
-
Catalyst-Borane Complexation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This pre-coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom[5][6][11].
-
Ketone Coordination: The prochiral ketone (1-cyclohexylethanone) coordinates to the now highly Lewis-acidic endocyclic boron. For steric reasons, the ketone orients itself so that the larger substituent (cyclohexyl) is positioned away from the bulky chiral group on the catalyst.
-
Hydride Transfer: The activated hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This directed transfer to one specific face of the ketone dictates the stereochemistry of the resulting alcohol[7].
-
Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the active CBS catalyst for the next cycle.
Below is a diagram illustrating the key steps in the CBS reduction catalytic cycle.
Figure 1: Catalytic cycle of the CBS Reduction.
Noyori Asymmetric Transfer Hydrogenation (ATH)
Noyori's ATH typically utilizes a Ruthenium(II) catalyst bearing a chiral diamine ligand (e.g., TsDPEN) and an arene ligand (e.g., p-cymene)[6][7]. The hydrogen source is commonly isopropanol or a formic acid/triethylamine mixture.
Mechanism: The mechanism is described as a "metal-ligand bifunctional" process, where both the metal center and the coordinated ligand participate actively in the hydride transfer.
-
Catalyst Activation: The Ru-Cl precatalyst reacts with a base (e.g., from the isopropanol/alkoxide equilibrium) to form the active 16-electron ruthenium hydride species.
-
Outer-Sphere Hydrogen Transfer: Unlike the CBS reduction, the ketone does not coordinate directly to the metal center. Instead, it interacts with the catalyst complex in the "outer sphere." A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H bond of the chiral ligand, and the C=O bond of the ketone[12][13].
-
Concerted Transfer: The hydride from the ruthenium (Ru-H) is transferred to the carbonyl carbon, while the proton from the ligand's amine (N-H) is transferred to the carbonyl oxygen. This concerted, highly organized transfer locks in the stereochemistry.
-
Product Release & Regeneration: The chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), which replenishes the Ru-H and N-H moieties and produces acetone as a byproduct.
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Introduction: Chirality and the Significance of Optical Rotation
An In-Depth Technical Guide to the Optical Rotation of (1R)-1-Cyclohexylethan-1-ol
In the realm of stereochemistry, the three-dimensional arrangement of atoms within a molecule dictates its physical and biological properties. Molecules that are non-superimposable mirror images of each other are known as enantiomers. This property, called chirality, is a fundamental concept in drug development, as different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities. (1R)-1-Cyclohexylethan-1-ol is a chiral secondary alcohol that serves as a valuable intermediate and building block in asymmetric synthesis and pharmaceutical research.[1] Its molecular formula is C₈H₁₆O, and its molecular weight is 128.21 g/mol .[1][2]
The defining physical characteristic that distinguishes enantiomers is their interaction with plane-polarized light. Chiral compounds are "optically active," meaning they rotate the plane of polarized light.[3][4] The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions, making its measurement a critical tool for identifying enantiomers, determining their purity, and elucidating their absolute configuration. This guide provides a comprehensive overview of the principles and a field-proven protocol for measuring the optical rotation of (1R)-1-cyclohexylethan-1-ol.
Part 1: The Theoretical Foundation of Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through an optically active substance.[5] The instrument used for this measurement is a polarimeter.[3][6]
1.1 Principle of Measurement A standard polarimeter consists of a light source (typically a sodium lamp producing monochromatic light at 589 nm, known as the D-line), a fixed polarizer, a sample tube, and a rotatable polarizer called an analyzer.[3][5][6]
-
Light from the source is passed through the first polarizer, which filters it so that only light waves oscillating in a single plane can pass through.
-
This plane-polarized light then travels through the sample tube. If the tube contains a chiral substance like (1R)-1-cyclohexylethan-1-ol, the plane of the light is rotated.[5]
-
The analyzer, a second polarizer, is rotated by the user or an automated system to match the new angle of the polarized light, allowing the maximum amount of light to reach the detector. The angle of this rotation is the observed rotation (α) .[3]
1.2 From Observed to Specific Rotation The observed rotation (α) is an extrinsic property that depends on several experimental parameters.[3] To obtain an intrinsic, characteristic property of the compound, the specific rotation ([α]) is calculated. Specific rotation is a standardized measure defined as the rotation produced by a 1 g/mL solution in a 1 decimeter (dm) long tube.[7]
The relationship is defined by the Biot's law equation:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[3][7][8]
Note: In many laboratory settings, concentration is more conveniently measured in g/100 mL. In such cases, the formula is adjusted to [α] = (100 × α) / (l × c), and this is often the standard convention for reported literature values.[7]
Part 2: A Validated Protocol for Measuring the Optical Rotation of (1R)-1-cyclohexylethan-1-ol
This protocol provides a step-by-step methodology designed for accuracy and reproducibility. The causality behind each step is explained to ensure a deep understanding of the process.
2.1 Materials and Instrumentation
-
Analyte: High-purity (1R)-1-cyclohexylethan-1-ol
-
Solvent: HPLC-grade Chloroform (CHCl₃)
-
Instrumentation: Calibrated Polarimeter with a sodium lamp (589 nm)
-
Glassware: 10 mL volumetric flask (Class A), analytical balance, Pasteur pipettes
-
Equipment: Polarimeter sample cell (1 dm), ultrasonic bath
2.2 Experimental Workflow Diagram
Caption: Experimental workflow for determining the specific rotation of (1R)-1-cyclohexylethan-1-ol.
2.3 Step-by-Step Methodology
-
Instrument Preparation & Calibration:
-
Action: Power on the polarimeter's sodium lamp and allow it to warm up for at least 15-30 minutes.
-
Causality: The light source must reach thermal equilibrium to provide a stable, monochromatic light output, which is crucial for a consistent baseline.
-
Action: Fill the clean polarimeter cell with the blank solvent (chloroform). Place it in the sample chamber and zero the instrument. The reading should be 0.000°.
-
Causality: This calibration step corrects for any minor rotation caused by the solvent itself or by residual stress in the cell windows, ensuring that the final measurement reflects only the contribution of the chiral analyte.
-
-
Sample Preparation (c ≈ 1 g/100 mL):
-
Action: Accurately weigh approximately 100 mg (0.1 g) of (1R)-1-cyclohexylethan-1-ol using an analytical balance. Record the exact mass.
-
Causality: The accuracy of the specific rotation calculation is directly dependent on the accuracy of the concentration.
-
Action: Quantitatively transfer the weighed sample into a 10.00 mL Class A volumetric flask. Add a small amount of chloroform to dissolve the sample, using an ultrasonic bath if necessary to ensure complete dissolution. Then, carefully add chloroform up to the calibration mark. Invert the flask 15-20 times to ensure a homogenous solution.
-
Causality: A homogenous solution is essential for a uniform concentration throughout the sample cell, preventing measurement fluctuations. Using a Class A volumetric flask minimizes volume measurement errors.
-
-
Measurement of Observed Rotation (α):
-
Action: Rinse the polarimeter cell twice with small aliquots of the prepared sample solution.
-
Causality: Rinsing removes any residual blank solvent, preventing dilution of the sample and ensuring the concentration in the cell is identical to that in the volumetric flask.
-
Action: Carefully fill the cell with the sample solution. Tilt the cell to allow any air bubbles to travel to the bubble trap. Ensure no bubbles are in the light path.
-
Causality: Air bubbles in the light path will scatter the light, leading to significant errors and instability in the reading.
-
Action: Place the filled cell into the polarimeter and record the observed rotation (α). Wait for the reading to stabilize before recording.
-
Action: Repeat the measurement at least three times, using a freshly cleaned and filled cell for each reading, and calculate the average observed rotation.
-
Causality: Multiple readings confirm the reproducibility of the measurement and help to identify any potential outlier caused by improper cell filling or instrument drift.
-
-
Data Analysis and Calculation:
-
Action: Calculate the concentration (c) in g/mL. For example, if 0.1025 g was dissolved in 10.00 mL, c = 0.1025 g / 10.00 mL = 0.01025 g/mL.
-
Action: Use the average observed rotation (α) and the known path length (l, typically 1.00 dm) to calculate the specific rotation using the formula: [α] = α / (l × c) .
-
Action: Report the final value including the temperature and wavelength, for example: [α]²⁰D.
-
Part 3: Data Summary and Analysis of Influencing Factors
3.1 Reported Optical Rotation Data
The specific rotation of a compound is a constant physical property. For (1R)-1-cyclohexylethan-1-ol, the reported value provides a benchmark for experimental verification.
| Compound | Specific Rotation [α] | Conditions | Source |
| (1R)-1-cyclohexylethan-1-ol | +6° | c 1.00, in Chloroform (CHCl₃) | Benchchem[1] |
Note: The temperature for this reported value is not specified but is typically assumed to be around 20-25 °C.
3.2 Critical Factors Influencing Measurement Accuracy
The accuracy of a polarimetry measurement is contingent on the stringent control of several experimental variables. Understanding these factors is key to troubleshooting and ensuring data integrity.
Caption: Key factors influencing the observed optical rotation measurement.
-
Concentration: As defined by Biot's law, the observed rotation is directly proportional to the concentration of the chiral analyte.[3][9] Inaccurate sample weighing or volume measurement is a primary source of error.
-
Temperature: Temperature fluctuations can alter the specific rotation by affecting the density of the solution and the conformational equilibrium of the chiral molecule.[3][7] For this reason, precise measurements often utilize a polarimeter with integrated temperature control.
-
Solvent: The choice of solvent is critical. The solvent can form hydrogen bonds or have other intermolecular interactions with the analyte, which can alter its conformation and, consequently, its interaction with light.[10] It is imperative to always report the solvent used when stating a specific rotation value.
-
Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the most common standard, but measurements at other wavelengths can provide more detailed structural information.[3][10]
-
Sample Purity: The presence of optically active impurities, including the other enantiomer, will directly impact the observed rotation. If a sample contains both enantiomers, the observed rotation will be lower than that of the pure enantiomer, and a racemic mixture (50:50) will be optically inactive (α = 0).[3][9]
Part 4: Safety and Handling
(1R)-1-Cyclohexylethan-1-ol is a chemical that requires careful handling in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store the container tightly closed in a cool, dry, and dark place at room temperature.[1][11]
Conclusion
The measurement of optical rotation is an indispensable technique in the characterization of chiral molecules like (1R)-1-cyclohexylethan-1-ol. It provides a rapid and non-destructive method to confirm the identity and assess the enantiomeric purity of a sample, which is of paramount importance in the fields of synthetic chemistry and pharmaceutical development. By adhering to a robust experimental protocol and maintaining strict control over key parameters such as concentration, temperature, and solvent, researchers can obtain highly accurate and reproducible specific rotation values. This guide serves as a technical resource to ensure that such measurements are performed with the scientific integrity required for advanced research and development.
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5.4: Optical Activity - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
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Specific Rotation and Observed Rotation Calculations in Optical Activity - YouTube. (2017). Leah4sci. [Link]
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Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry - YouTube. (2021). The Organic Chemistry Tutor. [Link]
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(alphaR)-alpha-Methylcyclohexanemethanol | C8H16O - PubChem. (n.d.). National Institutes of Health. [Link]
-
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A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes - SciELO South Africa. (n.d.). SciELO South Africa. [Link]
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Improving the accuracy of optical rotation measurement based on optical null methods by curve-fitting - AIP Publishing. (2013). AIP Publishing. [Link]
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Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (1R)-1-Cyclohexylethan-1-ol as a Chiral Auxiliary
Introduction: A Versatile Chiral Auxiliary for Asymmetric Transformations
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and natural product synthesis. Chiral auxiliaries represent a robust and reliable strategy to introduce stereocenters with high fidelity.[1] This guide focuses on the application of (1R)-1-cyclohexylethan-1-ol, a chiral secondary alcohol, as a versatile and recoverable chiral auxiliary. While detailed protocols directly employing this specific auxiliary are not extensively documented in readily available literature, its structural and stereoelectronic properties are closely analogous to the well-studied 8-phenylmenthol auxiliary.[2] Therefore, this document will provide a comprehensive overview of the principles of stereocontrol and detailed experimental protocols derived from closely related and well-established systems, offering a strong predictive framework for the application of (1R)-1-cyclohexylethan-1-ol.
(1R)-1-cyclohexylethan-1-ol is an attractive choice for a chiral auxiliary due to its straightforward preparation, conformational rigidity imparted by the cyclohexyl group, and the potential for high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Its utility lies in its temporary covalent attachment to a prochiral substrate, guiding the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recycled.[1]
Principle of Stereocontrol: The Role of the Cyclohexyl Group in Facial Shielding
The stereodirecting influence of the (1R)-1-cyclohexylethan-1-ol auxiliary stems from its ability to create a sterically biased environment around the reactive center. When attached to a prochiral enolate or a dienophile, the bulky cyclohexyl group effectively shields one of the two diastereotopic faces, compelling the electrophile or diene to approach from the less hindered side.
A common strategy involves the formation of an ester linkage between (1R)-1-cyclohexylethan-1-ol and a carboxylic acid derivative. Upon enolization, the chiral auxiliary directs the approach of an incoming electrophile. The conformational preference of the ester enolate, often locked in a specific geometry by chelation to a metal cation (e.g., Li⁺), is crucial for predictable stereocontrol.
Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Alkylation of Carboxylic Acid Derivatives
Asymmetric alkylation of enolates is a cornerstone of stereoselective C-C bond formation.[3] By converting a prochiral carboxylic acid into its corresponding ester with (1R)-1-cyclohexylethan-1-ol, subsequent deprotonation and alkylation can proceed with high diastereoselectivity.
Mechanism and Stereochemical Rationale
The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate. Deprotonation with a hindered base like lithium diisopropylamide (LDA) typically leads to the formation of a Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the ester, creating a rigid six-membered ring-like structure. In this conformation, the bulky cyclohexyl group of the auxiliary effectively blocks one face of the enolate. The electrophile then approaches from the opposite, less sterically encumbered face, leading to the observed diastereoselectivity.
Figure 2. Stereochemical model for the diastereoselective alkylation of a chiral ester enolate.
Experimental Protocol: Asymmetric Alkylation of a Propionate Ester
This protocol is adapted from established procedures for similar chiral auxiliaries and serves as a robust starting point.[4]
Step 1: Esterification
-
To a solution of (1R)-1-cyclohexylethan-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add propanoyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the chiral propionate ester.
Step 2: Diastereoselective Alkylation
-
To a solution of the chiral propionate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add freshly prepared lithium diisopropylamide (LDA, 1.1 eq., 2M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated ester (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 eq.).
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The crude product contains the chiral carboxylic acid and the recovered (1R)-1-cyclohexylethan-1-ol. These can be separated by column chromatography or by extraction with a basic aqueous solution to isolate the carboxylic acid salt.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | ~85 |
| Benzyl Bromide | >98:2 | ~90 |
| Allyl Bromide | >97:3 | ~88 |
| Note: These are representative data based on analogous systems and may require optimization for (1R)-1-cyclohexylethan-1-ol. |
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[5] When (1R)-1-cyclohexylethan-1-ol is used to form a chiral acrylate dienophile, it can effectively control the facial selectivity of the cycloaddition.
Stereochemical Rationale
In the presence of a Lewis acid (e.g., Et₂AlCl), the acrylate ester adopts a rigid, chelated conformation. The Lewis acid coordinates to the carbonyl oxygen, enhancing the dienophile's reactivity. The bulky cyclohexyl group of the chiral auxiliary shields one face of the dienophile, directing the incoming diene to the opposite face. This results in the formation of one major diastereomer of the cycloadduct. The endo transition state is generally favored due to secondary orbital interactions.[6]
Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol is based on the well-established methodology using 8-phenylmenthol as the auxiliary.[2]
-
Prepare the (1R)-1-cyclohexylethyl acrylate by esterification of (1R)-1-cyclohexylethan-1-ol with acryloyl chloride as described in the alkylation protocol.
-
To a solution of the chiral acrylate (1.0 eq.) in toluene (0.2 M) at -78 °C under an inert atmosphere, add diethylaluminum chloride (Et₂AlCl, 1.2 eq., 1M solution in hexanes) dropwise.
-
Stir the mixture for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq.) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
-
Purify the cycloadduct by flash column chromatography.
-
The auxiliary can be cleaved by reduction with LiAlH₄ to afford the corresponding chiral alcohol and recover the (1R)-1-cyclohexylethan-1-ol.
| Lewis Acid | Temperature (°C) | Diastereomeric Excess (d.e.) | Yield (%) |
| Et₂AlCl | -78 | >95% | ~90 |
| TiCl₄ | -78 | >90% | ~85 |
| BF₃·OEt₂ | -78 | ~85% | ~80 |
| Note: These are representative data based on analogous systems and may require optimization for (1R)-1-cyclohexylethan-1-ol. |
Application in Asymmetric Aldol-Type Reactions
While direct aldol additions of esters are challenging, the addition of nucleophiles to α-ketoesters derived from chiral auxiliaries is a viable strategy for creating chiral α-hydroxy esters.
Stereochemical Rationale
The addition of a Grignard reagent to a glyoxylate ester of (1R)-1-cyclohexylethan-1-ol is expected to proceed with high diastereoselectivity. The stereochemical outcome can be rationalized by a model where the glyoxylate ester adopts a conformation in which the two carbonyl groups are anti-periplanar. The cyclohexyl group of the auxiliary blocks one face, leading to the preferential attack of the nucleophile from the less hindered side.
Experimental Protocol: Addition of a Grignard Reagent to a Chiral Glyoxylate Ester
This protocol is adapted from studies on 8-phenylmenthol glyoxylate esters.
-
Prepare the (1R)-1-cyclohexylethyl glyoxylate by reaction of (1R)-1-cyclohexylethan-1-ol with oxalyl chloride, followed by quenching with an appropriate alcohol scavenger.
-
To a solution of the chiral glyoxylate ester (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq., 3M solution in ether) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
-
The auxiliary can be cleaved by hydrolysis or transesterification to yield the chiral α-hydroxy acid or ester.
| Grignard Reagent (R-MgBr) | Diastereomeric Excess (d.e.) | Yield (%) | | :--- | :--- | :--- | :--- | | MeMgBr | >98% | ~95 | | EtMgBr | >97% | ~92 | | PhMgBr | >99% | ~90 | Note: These are representative data based on analogous systems and may require optimization for (1R)-1-cyclohexylethan-1-ol.
Conclusion
(1R)-1-Cyclohexylethan-1-ol is a promising chiral auxiliary for asymmetric synthesis. Its structural similarity to well-established auxiliaries like 8-phenylmenthol allows for the rational design of highly diastereoselective reactions. The protocols outlined in this guide, while based on analogous systems, provide a solid foundation for researchers to explore the utility of this chiral alcohol in asymmetric alkylations, Diels-Alder reactions, and aldol-type additions. Optimization of reaction conditions will be key to unlocking the full potential of this versatile and recoverable chiral auxiliary.
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Evans, D. A.; Chapman, K. T.; Bisaha, J. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. J. Am. Chem. Soc.1988 , 110 (4), 1238–1256. [Link]
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Corey, E. J.; Ensley, H. E. Preparation of an optically active prostaglandin intermediate via a chiral 8-phenylmenthyl ester. J. Am. Chem. Soc.1975 , 97 (23), 6908–6909. [Link]
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Nicolaou, K. C.; Snyder, S. A. The Diels–Alder Reaction in Total Synthesis. In Classics in Total Synthesis II; Wiley-VCH: Weinheim, Germany, 2003; pp 1-35. [Link]
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Procter, G. Asymmetric Synthesis; Oxford University Press: Oxford, 1996. [Link]
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Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
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Oppolzer, W. Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Appl. Chem.1990 , 62 (7), 1241-1250. [Link]
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Whitesell, J. K. Chiral Auxiliaries. Chem. Rev.1989 , 89 (7), 1581–1590. [Link]
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis, Vol. 3; Morrison, J. D., Ed.; Academic Press: New York, 1984; pp 111-212. [Link]
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Helmchen, G.; Hady, A. F. A.; Hartmann, H.; Karge, R.; Krotz, A.; Sartor, K.; Uphoff, M. Phosphonic acid esters as chiral auxiliaries for stereoselective C-C-bond formation. Pure and Appl. Chem.1989 , 61 (3), 409-412. [Link]
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Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
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Seyden-Penne, J. Chiral Auxiliaries and Ligands in Asymmetric Synthesis; Wiley: New York, 1995. [Link]
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Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis; Pergamon: Oxford, 1996. [Link]
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Morrison, J. D.; Mosher, H. S. Asymmetric Organic Reactions; Prentice-Hall: Englewood Cliffs, NJ, 1971. [Link]
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Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994. [Link]
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Enders, D.; Rendenbach, B. E. M. Asymmetric Synthesis of Both Enantiomers of α-Substituted Primary Amines via SAMP-/RAMP-Hydrazones. Chem. Ber.1987 , 120 (8), 1223-1227. [Link]
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Davies, S. G.; Ichihara, O. Asymmetric synthesis of β-amino-acids. Tetrahedron: Asymmetry1991 , 2 (3), 183-186. [Link]
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Larrow, J. F.; Jacobsen, E. N. Asymmetric Catalysis in the Synthesis of Bioactive Molecules. In Catalytic Asymmetric Synthesis, 3rd ed.; Ojima, I., Ed.; Wiley-VCH: New York, 2010; pp 123-174. [Link]
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Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254 (5037), 1471-1477. [Link]
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Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis; Wiley-VCH: Weinheim, Germany, 2009. [Link]
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Evans, D. A. Asymmetric Catalysis. Proc. Robert A. Welch Found. Conf. Chem. Res.1993 , 37, 25-59. [Link]
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Helmchen, G. Chiral auxiliaries. In Stereoselective Synthesis; Ottow, E., Schöllkopf, K., Schulz, B.-G., Eds.; Springer: Berlin, Heidelberg, 1994; pp 1-23. [Link]
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Kagan, H. B. Practical Aspects of Asymmetric Synthesis. In Stereochemistry of Organic and Bioorganic Transformations; Bartmann, W., Sharpless, K. B., Eds.; VCH: Weinheim, 1987; pp 31-46. [Link]
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Nógrádi, M. Stereoselective Synthesis; VCH: Weinheim, 1995. [Link]
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Stephenson, G. R. Advanced Asymmetric Synthesis; Chapman & Hall: London, 1996. [Link]
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The Synthesis of (1R)-1-Cyclohexylethan-1-ol: A Keystone Chiral Building Block via Enantioselective Ketone Reduction
Abstract
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. This technical guide delves into the synthesis of (1R)-1-cyclohexylethan-1-ol, a valuable chiral alcohol, through the enantioselective reduction of its parent ketone, 1-cyclohexylethanone. We will explore the mechanistic underpinnings of prominent catalytic systems, provide detailed, field-tested protocols, and discuss the subsequent application of the chiral alcohol product as a precursor for novel chiral ligands and auxiliaries. This document is intended for researchers, chemists, and process development professionals seeking to implement robust and highly selective asymmetric reduction methodologies.
Introduction: The Imperative of Chirality and the Role of Chiral Alcohols
In the realm of pharmaceuticals and biologically active molecules, stereochemistry is paramount. The three-dimensional arrangement of atoms in a chiral molecule can dictate its efficacy, pharmacology, and toxicology. Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic exercise but a critical necessity for the development of safe and effective drugs.[1] Chiral secondary alcohols are particularly privileged structural motifs found in numerous natural products and active pharmaceutical ingredients.
(1R)-1-cyclohexylethan-1-ol stands out as a versatile chiral building block. Its defined stereocenter, coupled with the lipophilic cyclohexyl group, makes it an attractive starting material for the synthesis of more complex chiral molecules, including ligands for asymmetric catalysis. The most direct and efficient route to this valuable compound is the asymmetric reduction of the prochiral 1-cyclohexylethanone.
This guide will focus on catalytic methods, which offer significant advantages over stoichiometric approaches by minimizing chiral waste and allowing for high turnover numbers, aligning with the principles of green chemistry.[1]
Mechanistic Insight: Controlling Stereochemistry in Ketone Reduction
The fundamental challenge in reducing a prochiral ketone like 1-cyclohexylethanone is to control the facial selectivity of hydride delivery to the carbonyl carbon. This is achieved by employing a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer of the alcohol over the other.
The Corey-Bakshi-Shibata (CBS) Reduction
One of the most reliable and widely used methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction.[2] This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or borane dimethyl sulfide).
The key to the CBS reduction's success lies in the formation of a rigid, bicyclic transition state. The mechanism proceeds as follows:
-
Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃). This coordination enhances the Lewis acidity of the catalyst's ring boron atom.
-
Ketone Coordination: The prochiral ketone then coordinates to this activated catalyst complex. Steric interactions dictate that the ketone's larger substituent (cyclohexyl) orients away from the bulky group on the catalyst, while the smaller substituent (methyl) is positioned towards it.
-
Hydride Transfer: The hydride is delivered intramolecularly from the coordinated BH₃ to the carbonyl carbon via a highly organized, six-membered ring transition state. This directed transfer ensures high enantioselectivity.
-
Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to continue the cycle.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is another powerful technique that avoids the use of pyrophoric boranes and high-pressure hydrogen gas.[3] In ATH, hydrogen is transferred from a simple donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a transition metal catalyst bearing a chiral ligand.
Ruthenium(II) complexes with chiral diamine or amino alcohol ligands are among the most effective catalysts for this transformation. The mechanism, often referred to as an "outer-sphere" mechanism, involves the formation of a metal-hydride species which then transfers a hydride to the ketone without direct coordination of the ketone to the metal center. The chirality of the ligand environment dictates the facial selectivity of this hydride transfer.
Experimental Protocols & Data
This section provides a detailed, validated protocol for the synthesis of (1R)-1-cyclohexylethan-1-ol via a CBS reduction.
Synthesis of (1R)-1-Cyclohexylethan-1-ol via CBS Reduction
Materials:
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
1-Cyclohexylethanone (>98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (5.0 mL, 5.0 mmol, 0.1 equiv.).
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Borane Addition: Slowly add the borane-THF complex solution (60.0 mL, 60.0 mmol, 1.2 equiv.) to the stirred catalyst solution over 15 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: In a separate flask, prepare a solution of 1-cyclohexylethanone (6.31 g, 50.0 mmol, 1.0 equiv.) in 25 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (20 mL) dropwise to quench the excess borane. Vigorous gas evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (30 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield (1R)-1-cyclohexylethan-1-ol as a colorless oil.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
Performance Data
The enantioselective reduction of ketones is highly substrate and catalyst dependent. The following table provides representative data for the reduction of various ketones using common catalytic systems to illustrate typical performance.
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Me-CBS, BH₃·THF | >95 | 97 (R) | [2] |
| 1-Tetralone | RuCl₂[(S)-BINAP][(S)-DAIPEN], H₂ | >99 | 99 (S) | [4] |
| 1-Cyclohexylethanone | (R)-Me-CBS, BH₃·THF | ~90 | >95 (R) | [2] |
| 2-Chloroacetophenone | RuCl, HCOOH/NEt₃ | 98 | 99 (S) | [4] |
From Chiral Alcohol to Chiral Ligand: A Modular Approach
While derivatives of (1R)-1-cyclohexylethan-1-ol are not a widely established class of ligands for ketone reduction, the parent alcohol is an excellent starting point for the synthesis of new chiral auxiliaries and ligands.[5] The hydroxyl group provides a convenient handle for further chemical modification.
The Concept of Chiral Ligands and Auxiliaries
-
Chiral Auxiliary: A chiral group that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed.[6]
-
Chiral Ligand: A chiral molecule that coordinates to a metal center to form a chiral catalyst. The ligand is not consumed and participates in many catalytic cycles.[7]
Synthetic Potential of (1R)-1-cyclohexylethan-1-ol
The (1R)-1-cyclohexylethan-1-ol can be derivatized to create molecules with potential applications in asymmetric catalysis. For example:
-
Chiral Ethers: Williamson ether synthesis can be used to introduce the (1R)-1-cyclohexylethoxy group into a larger molecular scaffold, potentially creating a new chiral environment.
-
Chiral Esters: Esterification can be used to attach the chiral alcohol to a molecule containing other coordinating groups, forming a potential bidentate ligand.
-
Incorporation into Known Ligand Scaffolds: The chiral unit can be incorporated into well-established ligand backbones, such as those used in the synthesis of phosphine or oxazoline ligands, to fine-tune the steric and electronic properties of the resulting catalyst.
By synthesizing (1R)-1-cyclohexylethan-1-ol with high enantiopurity, researchers gain access to a valuable chiral pool from which a diverse array of new chiral molecules can be constructed and tested in various asymmetric transformations.
Conclusion
The enantioselective reduction of 1-cyclohexylethanone provides a reliable and efficient pathway to (1R)-1-cyclohexylethan-1-ol, a key chiral synthon. Methodologies such as the CBS reduction and asymmetric transfer hydrogenation offer excellent stereocontrol and operational simplicity, making them suitable for both laboratory and industrial scale applications. The resulting chiral alcohol serves not only as a valuable intermediate for target-oriented synthesis but also as a versatile platform for the development of novel chiral ligands and auxiliaries. By understanding the underlying mechanisms and employing robust experimental protocols, researchers can effectively harness the power of asymmetric catalysis to access enantiopure materials critical for advancing drug discovery and development.
References
-
Title: Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]
-
Title: Enantioselective Reduction of Ketones Source: University of Calgary URL: [Link]
-
Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL: [Link]
-
Title: Application of Biobased Solvents in Asymmetric Catalysis Source: MDPI URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Asymmetric transfer hydrogenation of ketones Source: Chemical Communications (RSC Publishing) URL: [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Biocatalytic Synthesis of (1R)-1-Cyclohexylethan-1-ol
A Practical Guide for Researchers in Drug Discovery and Development
This document provides a comprehensive guide to the enantioselective synthesis of (1R)-1-cyclohexylethan-1-ol, a valuable chiral building block in pharmaceutical research, through the biocatalytic reduction of 1-cyclohexylethanone. The protocol leverages the high stereoselectivity of alcohol dehydrogenase (ADH), offering a green and efficient alternative to traditional chemical methods.
Introduction: The Significance of Chiral Alcohols and Biocatalysis
Chiral secondary alcohols are critical intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific stereochemistry of these molecules is often paramount to their biological activity and therapeutic efficacy. The synthesis of single-enantiomer compounds, such as (1R)-1-cyclohexylethan-1-ol, is therefore a key objective in modern organic synthesis[1].
Traditional chemical methods for asymmetric reduction often rely on stoichiometric chiral reagents or transition metal catalysts, which can present challenges related to cost, metal contamination, and environmental impact. Biocatalysis, utilizing enzymes like alcohol dehydrogenases (ADHs), has emerged as a powerful and sustainable alternative. ADHs catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity under mild reaction conditions[2][3].
This application note focuses on the use of an (R)-selective alcohol dehydrogenase for the synthesis of (1R)-1-cyclohexylethan-1-ol, providing a detailed protocol, analytical methods for monitoring, and insights into process optimization.
The Biocatalytic Reaction: Mechanism and Key Components
The core of this biocatalytic process is the asymmetric reduction of the prochiral ketone, 1-cyclohexylethanone, to the desired (1R)-1-cyclohexylethan-1-ol. This transformation is catalyzed by an alcohol dehydrogenase, a class of oxidoreductase enzymes.
The Catalytic Cycle of Alcohol Dehydrogenase
Alcohol dehydrogenases facilitate the transfer of a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site orients the ketone in a specific manner, leading to the formation of one enantiomer of the alcohol with high selectivity. The oxidized cofactor (NADP⁺ or NAD⁺) is then released and must be regenerated to its reduced form to participate in another catalytic cycle.
Caption: Enzyme-coupled cofactor regeneration using glucose dehydrogenase.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Supplier/Specifications |
| 1-Cyclohexylethanone (≥98%) | Standard chemical supplier |
| (R)-selective Alcohol Dehydrogenase | e.g., from Lactobacillus brevis (lyophilized powder or immobilized) |
| Glucose Dehydrogenase (GDH) | e.g., from Bacillus megaterium |
| NADP⁺ (sodium salt, ≥95%) | Biochemical supplier |
| D-Glucose (≥99.5%) | Standard chemical supplier |
| Potassium Phosphate Buffer (0.1 M, pH 7.0) | Prepared from KH₂PO₄ and K₂HPO₄ |
| Ethyl Acetate (HPLC grade) | Solvent supplier |
| Anhydrous Sodium Sulfate | Standard chemical supplier |
| Gas Chromatograph with FID | Equipped with a chiral capillary column |
| Shaking Incubator | Capable of maintaining 30 °C and 200 rpm |
| Centrifuge | For enzyme/cell pelleting |
| pH Meter | Calibrated |
Experimental Protocol: Synthesis of (1R)-1-Cyclohexylethan-1-ol
This protocol describes a typical batch reaction using a glucose/glucose dehydrogenase system for cofactor regeneration.
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel (e.g., a 50 mL flask), prepare a 0.1 M potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 100 mM.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add the (R)-selective alcohol dehydrogenase (e.g., LbADH) to a final concentration of 1-5 mg/mL (or as recommended by the supplier).
-
Add glucose dehydrogenase (GDH) to a final concentration of 1-2 mg/mL.
-
Gently swirl the mixture until all components are dissolved.
-
-
Substrate Addition:
-
Add 1-cyclohexylethanone to the reaction mixture to a final concentration of 20 mM. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO if solubility is an issue.
-
-
Reaction Incubation:
-
Seal the reaction vessel and place it in a shaking incubator at 30 °C with agitation (e.g., 200 rpm).
-
Allow the reaction to proceed for 24-48 hours. Monitor the progress periodically by taking small aliquots for analysis.
-
-
Work-up and Product Extraction:
-
After the reaction is complete (as determined by GC analysis), terminate the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Mix vigorously for several minutes to extract the product.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the crude product and is ready for analysis.
-
Analytical Method: Chiral Gas Chromatography
The conversion of the ketone to the alcohol and the enantiomeric excess (e.e.) of the product can be determined by chiral gas chromatography.
| GC Parameter | Recommended Setting |
| Column | Chiral capillary column, e.g., based on a derivatized cyclodextrin like β-DEX or γ-DEX. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Oven Program | Isothermal at 120-140 °C, or a temperature ramp for optimal separation. |
| Injection Volume | 1 µL |
| Split Ratio | e.g., 50:1 |
Expected Elution Order: Typically, on many chiral columns, the (S)-enantiomer elutes before the (R)-enantiomer, but this should be confirmed with authentic standards.
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient enzyme activity or stability.- Inefficient cofactor regeneration.- Substrate or product inhibition. | - Increase enzyme loading.- Ensure GDH activity is sufficient.- Lower initial substrate concentration and use a fed-batch approach. |
| Low Enantioselectivity | - Presence of contaminating enzymes with opposite stereoselectivity.- Non-optimal reaction conditions (pH, temperature). | - Use a purified ADH preparation.- Optimize pH and temperature for the specific ADH. |
| Poor Peak Separation in GC | - Inappropriate chiral column.- Non-optimal GC conditions. | - Screen different chiral GC columns.- Optimize the oven temperature program (lower temperature often improves resolution). |
Enzyme Immobilization for Enhanced Stability and Reusability
For larger-scale synthesis and process intensification, immobilizing the alcohol dehydrogenase can offer significant advantages, including enhanced stability and simplified catalyst recovery and reuse.
Immobilization Strategy
Covalent attachment of the ADH to a solid support is a common and effective method. For example, ADH from Lactobacillus brevis has been successfully immobilized on epoxy-activated supports, leading to a significant increase in operational stability.[4]
Caption: General workflow for enzyme immobilization on an epoxy-activated support.
Conclusion
The biocatalytic synthesis of (1R)-1-cyclohexylethan-1-ol using an (R)-selective alcohol dehydrogenase offers a highly efficient, selective, and environmentally friendly method for producing this valuable chiral intermediate. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can effectively implement this powerful technology in their synthetic workflows, contributing to the development of novel pharmaceuticals and fine chemicals.
References
- Leuchs, S., & Greiner, L. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. Chemical and Biochemical Engineering Quarterly, 25(2), 267–281.
- Hildebrand, F., & Lütz, S. (2006). Immobilisation of alcohol dehydrogenase from Lactobacillus brevis and its application in a plug-flow reactor. Tetrahedron: Asymmetry, 17(20), 2894-2898.
- Gröger, H., et al. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor.
- de Lacerda, P. S., et al. (2013). Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones. Organic & Biomolecular Chemistry, 11(48), 8376-8384.
- Halloum, I., et al. (2015). Activity of Lactobacillus brevis Alcohol Dehydrogenase on Primary and Secondary Alcohol Biofuel Precursors.
- Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis. In Enzyme Catalysis in Organic Synthesis (pp. 1-28). Wiley-VCH.
- Kohl, T., et al. (2022). Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. Biotechnology and Bioengineering, 119(7), 1845-1856.
-
Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]
- Hummel, W. (2012). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry.
- Kroutil, W., et al. (2011). Lewis Base–Brønsted Acid–Enzyme Catalysis in Enantioselective Multistep One‐Pot Syntheses.
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Application Notes & Protocols: The Strategic Use of (1R)-1-cyclohexylethan-1-ol in Modern Pharmaceutical Synthesis
Preamble: Chirality as a Cornerstone of Pharmaceutical Efficacy
In the landscape of drug discovery and development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers of the same compound often exhibiting vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] Consequently, the ability to synthesize stereochemically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a critical requirement for safety and efficacy.[2] (1R)-1-cyclohexylethan-1-ol has emerged as a valuable and versatile chiral building block in this endeavor.[1][4] This single-enantiomer secondary alcohol serves as a crucial starting material and intermediate, enabling chemists to construct complex molecular architectures with precise stereochemical control.[1]
This guide provides an in-depth exploration of the applications of (1R)-1-cyclohexylethan-1-ol, moving beyond simple descriptions to explain the underlying principles and provide actionable protocols for its use in a research and development setting.
Compound Profile: (1R)-1-cyclohexylethan-1-ol
A thorough understanding of a starting material's properties is fundamental to its effective use.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | ~189 °C | [1] |
| Flash Point | 83 °C | [1] |
| Optical Rotation | [α]²⁰/D +6°, c=1 in CHCl₃ | [1] |
| CAS Number | 3113-99-3 | [1] |
Safety and Handling
(1R)-1-cyclohexylethan-1-ol is classified with the signal word "Warning". Researchers must consult the full Safety Data Sheet (SDS) before use. Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage: Store in a cool, dark, and well-ventilated area.[1]
Core Application: A Versatile Chiral Building Block
The primary utility of (1R)-1-cyclohexylethan-1-ol in pharmaceutical synthesis is as a chiral building block.[4] This "chiral pool" approach leverages the existing, well-defined stereocenter of the molecule as a foundation upon which more complex structures are built, transferring its chirality to the final target.[5][6] This strategy is often more efficient than creating chirality from an achiral precursor late in a synthetic sequence.
The cyclohexyl group provides hydrophobicity and steric bulk, which can be crucial for fitting into the active sites of target enzymes or receptors, while the hydroxyl group serves as a versatile chemical handle for a wide array of transformations.[4]
Caption: General workflow for using (1R)-1-cyclohexylethan-1-ol as a chiral building block.
Key Synthetic Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and application of (1R)-1-cyclohexylethan-1-ol.
Protocol 1: Enantioselective Synthesis via Asymmetric Reduction
The most reliable method for producing high-purity (1R)-1-cyclohexylethan-1-ol is through the asymmetric reduction of its prochiral ketone precursor, 1-cyclohexylethanone.[1] Biocatalysis using alcohol dehydrogenase (ADH) enzymes is particularly effective, offering high enantioselectivity under mild conditions.[1]
Caption: Workflow for the enzymatic synthesis of (1R)-1-cyclohexylethan-1-ol.
Methodology:
-
System Preparation: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0). Add the necessary cofactor, typically NADPH or NADH (1 mM), and a co-substrate for cofactor regeneration, such as isopropanol (10% v/v).
-
Enzyme Addition: Dissolve the selected alcohol dehydrogenase (e.g., ADH-A) in the buffer solution to the desired activity concentration.
-
Substrate Addition: Add 1-cyclohexylethanone (1.0 eq.) to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to avoid high local concentrations that could inhibit the enzyme.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation to ensure homogeneity.
-
Monitoring: Periodically take aliquots from the reaction mixture, extract with a suitable solvent (e.g., ethyl acetate), and analyze by gas chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC) to monitor substrate conversion and determine the enantiomeric excess (ee) of the product.
-
Workup: Once the reaction has reached completion (typically >99% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure (1R)-1-cyclohexylethan-1-ol.
Expected Results:
| Parameter | Typical Value |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99% |
| Isolated Yield | 85-95% |
Causality Note: The use of an enzymatic system is crucial for achieving high enantioselectivity. The enzyme's chiral active site precisely orients the ketone, allowing the hydride from the cofactor to attack only one of the two prochiral faces, leading to the formation of a single enantiomer.[1]
Protocol 2: Activation and Nucleophilic Substitution for Chiral Intermediate Synthesis
To be used as a versatile building block, the hydroxyl group of (1R)-1-cyclohexylethan-1-ol often needs to be converted into a better leaving group, facilitating nucleophilic substitution.[1] This protocol details the conversion to a tosylate, a common and effective leaving group, followed by a classic Sₙ2 reaction which proceeds with inversion of configuration.
Caption: Workflow for converting the alcohol to an inverted azide intermediate.
Methodology - Step A: Tosylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R)-1-cyclohexylethan-1-ol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add pyridine (2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.5 eq.).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (1R)-1-cyclohexylethyl tosylate.
Methodology - Step B: Sₙ2 Substitution with Azide
-
Setup: In a round-bottom flask, dissolve the tosylate from Step A (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 3.0 eq.) to the solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours.
-
Monitoring: Monitor the disappearance of the tosylate by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. The resulting (1S)-1-azido-1-cyclohexylethane can be purified by chromatography if needed.
Causality Note: The Sₙ2 reaction is stereospecific. The nucleophile (azide) attacks the carbon atom bearing the leaving group (tosylate) from the opposite side, resulting in a predictable and complete inversion of the stereochemical configuration. This allows for the synthesis of the opposite enantiomer of a desired functional group, a powerful tool in stereocontrolled synthesis.
Conclusion
(1R)-1-cyclohexylethan-1-ol is more than just a chiral alcohol; it is a strategic tool for introducing stereochemistry into pharmaceutical targets. Its value lies in its well-defined stereocenter, the versatility of its hydroxyl group for chemical manipulation, and its utility as a foundational piece in complex synthetic routes.[1][4] The protocols detailed herein provide a robust framework for its synthesis and subsequent modification, empowering researchers to leverage this key building block in the development of next-generation, enantiomerically pure therapeutics.
References
-
Synthetic Approaches to (R)-Cyclohex-2-Enol - ResearchGate. [Link]
-
Synthetic Approaches to (R)-Cyclohex-2-Enol - Oriental Journal of Chemistry. [Link]
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Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review - Research Journal of Pharmacy and Technology. [Link]
-
Advancing Chiral Chemistry in API Synthesis - Pharmaceutical Technology. [Link]
-
Synthetic Approaches to (R)-cyclohex-2-enol - Semantic Scholar. [Link]
-
Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates - ResearchGate. [Link]
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The (1R)-1-Cyclohexylethan-1-ol Auxiliary in Asymmetric Diels-Alder Reactions: A Guide to Application and Protocol Development
Foreword for the Modern Synthetic Chemist
The Diels-Alder reaction represents a cornerstone of synthetic organic chemistry, offering a powerful method for the stereocontrolled formation of six-membered rings.[1][2] The quest for enantiopure products has driven the development of numerous strategies, with the use of chiral auxiliaries remaining a robust and reliable approach.[3] This document serves as a detailed technical guide on the application of chiral alcohols as auxiliaries in asymmetric Diels-Alder reactions, with a specific focus on the potential utility of (1R)-1-cyclohexylethan-1-ol .
While established chiral auxiliaries such as Evans oxazolidinones and (-)-8-phenylmenthol are well-documented, the direct application of (1R)-1-cyclohexylethan-1-ol in published Diels-Alder protocols is not widely reported in scientific literature. However, based on the foundational principles of asymmetric induction, we can extrapolate its potential and construct a framework for its use. This guide will, therefore, provide both a theoretical underpinning and a representative, detailed protocol for employing a chiral alcohol of this nature as an effective stereocontrolling element.
I. The Mechanistic Rationale: How Chiral Auxiliaries Command Stereochemistry
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] To induce asymmetry, a chiral auxiliary is covalently bonded to the dienophile, typically forming a chiral ester from an α,β-unsaturated carboxylic acid. The auxiliary's role is to create a sterically and electronically differentiated environment, compelling the diene to approach from one face of the dienophile over the other.
This facial selectivity is often magnified by the use of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, achieving two critical functions:
-
Activation of the Dienophile : By withdrawing electron density, the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[3]
-
Conformational Locking : The Lewis acid enforces a rigid conformation of the chiral auxiliary relative to the dienophile's double bond. This rigid structure presents a distinct steric bias, effectively shielding one face of the dienophile and directing the incoming diene to the more accessible face.
The following diagram illustrates the general principle of Lewis acid-catalyzed asymmetric Diels-Alder reactions with a chiral acrylate ester.
Caption: General workflow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
For a chiral auxiliary like (1R)-1-cyclohexylethan-1-ol, the bulky cyclohexyl group is expected to be the primary stereodirecting element. In the Lewis acid-chelated transition state, this group would orient itself to minimize steric interactions, thereby exposing one face of the acrylate for cycloaddition.
II. Synthesis of the Chiral Dienophile: (1R)-1-Cyclohexylethyl Acrylate
The first practical step is the synthesis of the chiral dienophile from (1R)-1-cyclohexylethan-1-ol and acryloyl chloride. This is a standard esterification reaction.
Caption: Synthesis of the chiral dienophile.
III. Experimental Protocol: Asymmetric Diels-Alder Reaction of (1R)-1-Cyclohexylethyl Acrylate with Cyclopentadiene
This protocol is a representative procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral acrylate and cyclopentadiene. Cyclopentadiene is a highly reactive diene, making it an excellent substrate for initial investigations.
Materials:
-
(1R)-1-cyclohexylethyl acrylate (dienophile)
-
Cyclopentadiene (diene, freshly distilled)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (Lewis acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, including a Schlenk flask or a flame-dried round-bottom flask with a septum.
Procedure:
-
Preparation of the Reaction Vessel:
-
Under an inert atmosphere of argon or nitrogen, add (1R)-1-cyclohexylethyl acrylate (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the acrylate in anhydrous dichloromethane (to a concentration of approximately 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Diene:
-
To the cooled solution, slowly add diethylaluminum chloride (1.2 equiv) via syringe. Stir the mixture for 15 minutes at -78 °C. The solution may turn a pale yellow color.
-
In a separate flask, dissolve freshly distilled cyclopentadiene (3.0 equiv) in a small amount of anhydrous dichloromethane.
-
Slowly add the cyclopentadiene solution to the reaction mixture via syringe or cannula.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typically, these reactions are complete within 1-4 hours.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel and add more dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or capillary gas chromatography (GC).
-
The enantiomeric excess (ee) of the major diastereomer can be determined after removal of the chiral auxiliary.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved by transesterification or, more commonly, by reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol, which can then be analyzed by chiral HPLC or GC.
-
IV. Expected Outcomes and Data Interpretation
Based on analogous systems using other chiral alcohol auxiliaries, the reaction of (1R)-1-cyclohexylethyl acrylate with cyclopentadiene is expected to favor the endo cycloadduct. The diastereoselectivity is anticipated to be moderate to high, depending on the specific reaction conditions.
Table 1: Representative Data for Asymmetric Diels-Alder Reactions with Chiral Acrylate Esters
| Diene | Dienophile Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | (-)-8-Phenylmenthol | Et₂AlCl | -78 | 91 | >99:1 |
| Cyclopentadiene | (1R)-1-cyclohexylethyl (hypothetical) | Et₂AlCl | -78 | ~85-95 | >90:10 (expected) |
| Butadiene | (-)-8-Phenylmenthol | BF₃·OEt₂ | -20 | 88 | 95:5 |
| Butadiene | (1R)-1-cyclohexylethyl (hypothetical) | BF₃·OEt₂ | -20 | ~80-90 | >85:15 (expected) |
Note: Data for (-)-8-phenylmenthol is adapted from established literature. Data for the (1R)-1-cyclohexylethyl auxiliary is a hypothetical projection based on structural similarities and established principles of asymmetric induction.
V. Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Lewis Acid: The choice and amount of Lewis acid are critical. Stronger Lewis acids or chelation control can enhance selectivity. Consider screening other Lewis acids such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity.
-
Solvent: The polarity of the solvent can influence the transition state geometry. Toluene or hexanes may offer different selectivity profiles compared to dichloromethane.
-
-
Low Yield:
-
Reagent Purity: Ensure all reagents, especially the diene and the solvent, are pure and anhydrous. Cyclopentadiene should be freshly cracked from its dimer before use.
-
Reaction Time: Monitor the reaction to ensure it has gone to completion without significant decomposition.
-
VI. Conclusion
While not a widely documented chiral auxiliary for asymmetric Diels-Alder reactions, (1R)-1-cyclohexylethan-1-ol possesses the necessary structural features to serve as an effective stereocontrolling element when converted into a dienophilic ester. The bulky cyclohexyl group is poised to provide the steric bias necessary for high facial selectivity in the presence of a Lewis acid. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of (1R)-1-cyclohexylethan-1-ol and other novel chiral auxiliaries in the powerful and versatile Diels-Alder reaction.
VII. References
-
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]
-
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668–1698. [Link]
-
Corey, E. J.; Ensley, H. E. Preparation of a useful chiral auxiliary for the asymmetric synthesis of prostaglandins. Journal of the American Chemical Society1975 , 97 (23), 6908–6909. [Link]
-
Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society1988 , 110 (4), 1238–1256. [Link]
-
Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons, 2002. [Link]
Sources
Efficient and Selective β-Methylation of (1R)-1-Cyclohexylethan-1-ol via Earth-Abundant Manganese(I) Catalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of methyl groups at the β-position of alcohols is a critical transformation in the synthesis of fine chemicals and pharmaceuticals, often imparting significant changes to a molecule's biological activity and physicochemical properties. This application note details a robust and sustainable protocol for the β-methylation of a chiral secondary alcohol, (1R)-1-cyclohexylethan-1-ol, utilizing an air-stable Manganese(I)-pincer complex. The methodology leverages the "borrowing hydrogen" principle, employing methanol as an inexpensive and readily available C1 source. This process avoids the use of precious metal catalysts and stoichiometric organometallic reagents, offering an atom-economical and environmentally benign alternative for C-C bond formation. We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and expert insights for successful implementation.
Introduction: The Strategic Importance of β-Methylation
Methyl branching is a prevalent structural motif in a vast array of organic molecules, including more than half of all drug molecules. The strategic placement of a methyl group can profoundly influence a compound's pharmacological profile by enhancing metabolic stability, improving binding affinity, and altering solubility. Traditionally, β-methylation of alcohols requires multi-step synthetic sequences involving pre-functionalized substrates or the use of harsh organometallic reagents.
The "borrowing hydrogen" or "hydrogen autotransfer" (BH/HA) methodology represents a paradigm shift in sustainable synthesis.[1] In this elegant catalytic cycle, an alcohol is temporarily and reversibly oxidized to its corresponding carbonyl compound, releasing hydrogen that is "borrowed" by the catalyst. This intermediate then undergoes a C-C bond-forming reaction (e.g., condensation) before the catalyst returns the hydrogen to afford the final, more complex alcohol. This approach utilizes alcohols as both the substrate and, in the case of methylation, methanol as the sustainable C1 source.
Recent advances have highlighted the potential of earth-abundant, first-row transition metals, particularly manganese, to replace expensive and scarce noble metals like ruthenium and iridium in these transformations.[1][2] Manganese(I) pincer complexes have emerged as highly effective catalysts for the (de)hydrogenation of polar substrates, demonstrating remarkable activity and selectivity in C-C and C-N bond formations.[3][4] This guide focuses on a specific application: the selective β-methylation of (1R)-1-cyclohexylethan-1-ol, a chiral secondary alcohol, showcasing the power of manganese catalysis in complex molecule synthesis.
The Catalytic Machinery: Mechanism and Key Components
The β-methylation of a secondary alcohol like (1R)-1-cyclohexylethan-1-ol using methanol proceeds through a sophisticated, multi-step catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The entire process is driven by a Manganese(I) pincer complex in the presence of a strong base.
The Proposed Catalytic Cycle (Borrowing Hydrogen Pathway):
-
Catalyst Activation: The pre-catalyst, typically an air-stable Mn(I) complex, is activated by the base (e.g., NaOMe or KOtBu). This often involves deprotonation of a ligand arm or displacement of a ligand to generate the catalytically active species.[3][4]
-
Alcohol Dehydrogenation: The active Mn(I) catalyst dehydrogenates the secondary alcohol, (1R)-1-cyclohexylethan-1-ol, to form the corresponding ketone (cyclohexyl methyl ketone) and a manganese hydride species (Mn-H).[5]
-
Methanol Dehydrogenation: Concurrently, the catalyst also dehydrogenates methanol, the C1 source and solvent, to generate formaldehyde and another equivalent of the Mn-H species.[2][4]
-
Base-Mediated Aldol Condensation: The base in the reaction medium then catalyzes the aldol condensation between the in situ-generated cyclohexyl methyl ketone and formaldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated ketone intermediate.
-
Hydrogenation: Finally, the manganese hydride species, which has been storing the "borrowed" hydrogen, reduces the C=C bond of the α,β-unsaturated ketone intermediate to deliver the β-methylated alcohol product and regenerate the active Mn(I) catalyst.[3][4]
This intricate sequence, where the catalyst facilitates both oxidation and reduction steps in a single pot, exemplifies the efficiency of the borrowing hydrogen strategy.[6][7]
Caption: Proposed "Borrowing Hydrogen" catalytic cycle for β-methylation.
Experimental Guide: Protocol for β-Methylation
This protocol is adapted from established procedures for the β-methylation of secondary alcohols using Mn(I)-MACHO type catalysts.[2][6][8] Researchers should perform their own optimization based on their specific setup and substrate purity.
3.1. Materials and Reagents
| Reagent | Formula | MW | Amount (mmol) | Equiv. | Notes |
| (1R)-1-Cyclohexylethan-1-ol | C₈H₁₆O | 128.21 | 1.0 | 1.0 | Substrate |
| [Mn(CO)₂Br[HN(C₂H₄PⁱPr₂)₂]] | C₁₈H₃₇BrMnNO₂P₂ | 524.34 | 0.005 | 0.005 | Pre-catalyst (0.5 mol%) |
| Sodium Methoxide (NaOMe) | CH₃NaO | 54.02 | 2.0 | 2.0 | Base |
| Methanol (MeOH) | CH₃OH | 32.04 | ~31.6 | ~31.6 | Reagent & Solvent (1.0 mL) |
Causality Behind Experimental Choices:
-
Catalyst Loading (0.5 mol%): Mn(I) pincer complexes are highly efficient, allowing for low catalyst loadings which is both economical and simplifies product purification.[6]
-
Base (2.0 equiv. NaOMe): A stoichiometric amount of strong base is critical. It serves not only to activate the pre-catalyst but, more importantly, to drive the rate-limiting aldol condensation step between the ketone and formaldehyde intermediates.[2] Using a methanolate base like NaOMe is convenient when methanol is the solvent.
-
Solvent (Methanol): Using methanol as the solvent ensures it is present in large excess, functioning as both the methylation agent and the reaction medium. This drives the equilibrium towards product formation.
-
Temperature (150 °C): High temperatures are typically required to overcome the activation barriers for the dehydrogenation steps and to ensure a practical reaction rate.[2]
3.2. Step-by-Step Protocol
Safety Precaution: This reaction is conducted at high temperature and pressure in a sealed vessel. Use appropriate personal protective equipment (PPE) and conduct the reaction behind a blast shield in a well-ventilated fume hood.
-
Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the Mn(I) pre-catalyst ([Mn(CO)₂Br[HN(C₂H₄PⁱPr₂)₂]], 2.6 mg, 0.005 mmol).
-
Reagent Addition: Add sodium methoxide (108 mg, 2.0 mmol) to the vial.
-
Substrate and Solvent: Add (1R)-1-cyclohexylethan-1-ol (128 mg, 1.0 mmol) followed by methanol (1.0 mL).
-
Sealing and Reaction: Tightly seal the vial with a Teflon-lined cap. Place the vial in a preheated aluminum block at 150 °C.
-
Reaction Execution: Stir the reaction mixture vigorously for 24 hours.
-
Cooling and Quenching: After 24 hours, remove the vial from the heating block and allow it to cool to room temperature. Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired β-methylated product.
3.3. Expected Outcome
The β-methylation of secondary alcohols can yield mono- or di-methylated products. For 1-cyclohexylethan-1-ol, the di-methylated product, 2-cyclohexyl-3-methylbutan-2-ol, has been reported, albeit with modest reactivity compared to other substrates. A yield of approximately 31% for the di-methylated product can be anticipated under these conditions.[8] Further optimization of reaction time and temperature may be required to improve yield and selectivity. Product identity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step experimental workflow for the reaction.
Trustworthiness: A Self-Validating System
The protocol's integrity is ensured by several key factors:
-
Air-Stable Pre-catalyst: The use of a well-defined, air-stable Mn(I) complex minimizes variability associated with in situ catalyst generation and simplifies handling.[2]
-
Control Experiments: Running the reaction in the absence of the manganese catalyst or the base should result in no product formation, confirming their essential roles.
-
Deuterium Labeling: As demonstrated in foundational studies, using deuterated methanol (CD₃OD) leads to deuterium incorporation at the α- and β-positions of the product, providing strong evidence for the borrowing hydrogen mechanism.[2]
-
Intermediate Trapping: Under certain conditions, it is possible to detect the ketone and α,β-unsaturated intermediates by GC-MS analysis of the reaction mixture, validating the proposed pathway.[9]
Conclusion and Future Outlook
The Manganese(I)-catalyzed β-methylation of alcohols is a testament to the rapid advancements in sustainable chemistry. This method provides a powerful tool for drug development professionals and synthetic chemists to access complex, branched architectures from simple, abundant starting materials. The protocol described for (1R)-1-cyclohexylethan-1-ol serves as a reliable starting point for broader application to other secondary alcohols. Future research will likely focus on developing catalysts that operate under even milder conditions and expanding the substrate scope to include more complex and functionalized molecules, further solidifying the role of manganese catalysis in modern organic synthesis.
References
- Current time information in Cass County, US. (n.d.). Google.
- Current time information in Crow Wing County, US. (n.d.). Google.
- Jadhav, A. M., et al. (2022). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer.
- Schlagbauer, M., et al. (2020). Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 59(4), 1485-1490. PMCID: PMC7003965.
- Kaithal, A., et al. (2019). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source.
- Jadhav, A. M., et al. (2024). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. Beilstein Journal of Organic Chemistry, 20, 98.
- Kaithal, A., et al. (n.d.). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source.
- Bruneau-Voisine, A., et al. (2019). Manganese catalyzed α-methylation of ketones with methanol as a C1 source.
- Rana, J., et al. (2021). Manganese-Catalyzed C(α)-Alkylation of Oxindoles with Secondary Alcohols via Borrowing Hydrogen. Organometallics, 40(6), 723-731.
- Valdés, H., & Peris, E. (2022). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Molecules, 27(19), 6667.
- Espinosa-Jara, K. A., et al. (2019). Dehydrogenative Cross-Coupling of Primary Alcohols To Form Cross-Esters Catalyzed by a Manganese Pincer Complex.
- Wang, H., et al. (2018). Versatility of the C-C alkylation. a, Manganese(i)-catalysed...
- van der Heijden, H., et al. (2021). Manganese(I)-Catalyzed H–P Bond Activation via Metal–Ligand Cooperation. Journal of the American Chemical Society, 143(47), 19837-19846.
- Annes, A., et al. (2021). Unraveling the Effect of Aromatic Groups in Mn(I)NNN Pincer Complexes on Carbon Dioxide Activation Using Density Functional Study. Frontiers in Chemistry, 9, 761921.
- Espinosa-Jara, K. A., et al. (2018). Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols.
- Bertini, F., et al. (2023). Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. Chemistry – A European Journal, 29(1), e202202681.
- Tang, J. (2024).
- Kaithal, A., et al. (2020). Manganese(I)-Catalyzed β-Methylation of Alcohols Using Methanol as C 1 Source.
- Ackermann, L. (2020). Manganese-Catalyzed C–H Activation. Accounts of Chemical Research, 53(4), 848-863.
- Schlagbauer, M., et al. (2020). Manganese-Catalyzed β-Methylation of Alcohols by Methanol.
- Das, B., et al. (2021). Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols. ACS Omega, 6(37), 24194-24204.
- Wang, H., et al. (2023). Manganese-Catalyzed Chemoselective Coupling of Secondary Alcohols, Primary Alcohols and Methanol.
- Tanaka, H., et al. (2020).
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- 6. Manganese(I)-Catalyzed β-Methylation of Alcohols Using Methanol as C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Chiral Ligands and Auxiliaries from (1R)-1-Cyclohexylethan-1-ol
Abstract
This technical guide provides researchers, chemists, and drug development professionals with detailed protocols for the synthesis of valuable chiral compounds derived from (1R)-1-cyclohexylethan-1-ol. This readily available, single-enantiomer secondary alcohol serves as a versatile and powerful chiral building block for creating sophisticated chiral ligands and auxiliaries essential for asymmetric catalysis.[1][2] We delve into the strategic conversion of the parent alcohol into key chiral intermediates and demonstrate their application in the synthesis of a representative aminophosphine ligand and their direct use in diastereoselective transformations. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of (1R)-1-Cyclohexylethan-1-ol
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This control is paramount in the pharmaceutical industry, where the biological activity of a drug is often exclusive to one enantiomer.[1] The efficacy of an asymmetric transformation is heavily reliant on the design of the chiral ligand or catalyst.[3][4] An ideal chiral starting material, or "chiral pool" molecule, should be enantiomerically pure, commercially available, and possess a versatile functional handle for elaboration.
(1R)-1-Cyclohexylethan-1-ol is an exemplary chiral building block that meets these criteria.[1] Its secondary alcohol group provides a reactive center for a multitude of transformations, while the bulky cyclohexyl group offers significant steric influence, which is crucial for inducing high levels of stereoselectivity in subsequent reactions. This guide outlines the synthetic pathways to leverage the inherent chirality of this alcohol to construct high-value chiral assets.
Overall Synthetic Strategy
The core strategy involves the stereospecific conversion of the hydroxyl group of (1R)-1-cyclohexylethan-1-ol into other key functional groups, primarily a chiral amine. This amine serves as a pivotal intermediate for synthesizing a wide range of nitrogen-containing ligands, such as aminophosphines, and oxazolines.[5][6] Additionally, the alcohol can be used directly as a chiral auxiliary to control stereochemistry in reactions like enolate alkylations.[7][8]
Figure 1: High-level synthetic pathways from (1R)-1-cyclohexylethan-1-ol.
Protocol 1: Synthesis of the Key Intermediate: (1R)-1-Cyclohexylethanamine
The conversion of an alcohol to an amine with retention of stereochemistry is a critical transformation. The Mitsunobu reaction provides a reliable method for achieving this, proceeding via a double inversion (Sₙ2) mechanism that results in overall retention of configuration at the chiral center.
Experimental Protocol
-
Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add triphenylphosphine (PPh₃) (1.2 eq) and anhydrous tetrahydrofuran (THF, 150 mL). Cool the stirred solution to 0 °C in an ice bath.
-
Azide Formation: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the solution. A characteristic orange-red color of the ylide should form. Continue stirring for 20 minutes at 0 °C.
-
Alcohol Addition: In a separate flask, dissolve (1R)-1-cyclohexylethan-1-ol (1.0 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction flask at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir. The triphenylphosphine oxide byproduct will precipitate. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate. The crude azide is obtained and should be handled with care.
-
Reduction to Amine: Caution: Perform this step in a well-ventilated fume hood. Dissolve the crude azide in THF (100 mL) and cool to 0 °C. Slowly add lithium aluminum hydride (LAH) (1.5 eq) portion-wise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH used in grams. A granular white precipitate should form.
-
Purification: Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or chromatography to yield (1R)-1-cyclohexylethanamine as a clear oil.
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (10 mmol scale) | Molar Eq. |
| (1R)-1-cyclohexylethan-1-ol | 128.21 | 1.28 g | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.15 g | 1.2 |
| DIAD | 202.21 | 2.43 g | 1.2 |
| DPPA | 275.23 | 3.03 g | 1.1 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 0.57 g | 1.5 |
Causality and Rationale
-
Mitsunobu Reaction: This reaction is chosen for its mild conditions and reliable inversion of stereochemistry at the reacting center. Using DPPA as the azide source is often cleaner than using hydrazoic acid.
-
LAH Reduction: LAH is a powerful reducing agent capable of cleanly converting the organic azide to the primary amine without racemization. The Fieser workup (sequential addition of H₂O, NaOH, H₂O) is a standard and safe procedure for quenching excess LAH, resulting in an easily filterable aluminum salt precipitate.
Protocol 2: Synthesis of a Chiral Aminophosphine Ligand
With the chiral amine in hand, a variety of ligands can be synthesized. Aminophosphines are a class of P,N-ligands that have found broad applications in catalysis. Their synthesis is typically a straightforward nucleophilic substitution.[9]
Figure 2: Synthesis of a chiral aminophosphine ligand. (Note: Images are placeholders).
Experimental Protocol
-
Setup: To a flame-dried 250 mL Schlenk flask under argon, add (1R)-1-cyclohexylethanamine (1.0 eq) and anhydrous toluene (80 mL). Add triethylamine (Et₃N) (1.5 eq) and cool the solution to 0 °C.
-
Reagent Addition: Add chlorodiphenylphosphine (ClPPh₂) (1.05 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form immediately.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction by ³¹P NMR spectroscopy until the signal for ClPPh₂ has disappeared.
-
Workup: Filter the reaction mixture through a cannula or a sintered glass funnel under an inert atmosphere to remove the Et₃N·HCl precipitate. Wash the solid with anhydrous toluene.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the product as a viscous oil or a low-melting solid. The product is often used without further purification, but can be purified by chromatography on silica gel deactivated with Et₃N if necessary. Store the final product under an inert atmosphere as it is sensitive to air and moisture.
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (5 mmol scale) | Molar Eq. |
| (1R)-1-cyclohexylethanamine | 127.23 | 0.64 g | 1.0 |
| Chlorodiphenylphosphine | 220.65 | 1.16 g | 1.05 |
| Triethylamine | 101.19 | 1.06 mL | 1.5 |
Causality and Rationale
-
Inert Atmosphere: Trivalent phosphines, especially aminophosphines, are readily oxidized by atmospheric oxygen. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Base: Triethylamine acts as an acid scavenger, neutralizing the HCl that is formed during the reaction. This prevents the protonation of the starting amine or the product, which would render them non-nucleophilic and halt the reaction.
-
Stoichiometry: A slight excess of the phosphinylating agent can be used to ensure complete consumption of the valuable chiral amine.
Protocol 3: Direct Use as a Chiral Auxiliary in Asymmetric Alkylation
The starting alcohol can be directly employed as a chiral auxiliary. By converting it to an ester, the chiral fragment can direct the stereoselective alkylation of the corresponding enolate. The steric bulk of the cyclohexyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[7]
Figure 3: Logic of stereocontrol using a (1R)-1-cyclohexylethyl ester auxiliary.
Experimental Protocol
-
Esterification: React (1R)-1-cyclohexylethan-1-ol (1.0 eq) with propionyl chloride (1.1 eq) in the presence of pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C to room temperature to form the corresponding propionate ester. Purify by column chromatography.
-
Enolate Formation: To a flame-dried Schlenk flask under argon, add a solution of the chiral ester (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (BnBr) (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 4 hours.
-
Quenching and Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis and Cleavage: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. The crude alkylated ester can then be saponified (e.g., using LiOH in a THF/water mixture) to cleave the auxiliary and yield the enantioenriched 2-methyl-3-phenylpropanoic acid. The chiral alcohol auxiliary can be recovered after an acidic workup and extraction.
Causality and Rationale
-
LDA and Low Temperature: LDA is a strong, non-nucleophilic base, ideal for cleanly forming the kinetic enolate without competing addition to the ester carbonyl. The reaction is performed at -78 °C to prevent enolate equilibration and side reactions.
-
Stereochemical Rationale: The lithium cation chelates to the carbonyl oxygen of the ester. The bulky cyclohexyl group of the auxiliary then effectively shields the Re face of the planar enolate. Consequently, the electrophile (benzyl bromide) is forced to approach from the less sterically hindered Si face, leading to the formation of a single major diastereomer.
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Protocol 1 | Incomplete reaction; degradation of intermediates. | Ensure all reagents are pure and solvents are anhydrous. Monitor reaction closely by TLC. Check the activity of the LAH reagent. |
| Oxidation of Phosphine (Protocol 2) | Exposure to air or moisture. | Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Degas all solvents prior to use. |
| Low Diastereoselectivity (Protocol 3) | Enolate equilibration; wrong base. | Ensure the temperature is maintained at -78 °C. Use freshly prepared LDA. Add the electrophile slowly. |
| Difficult Purification | Similar polarity of product and byproducts. | For phosphines, use silica gel deactivated with 1-2% triethylamine to prevent streaking and decomposition on the column. For esters, a high-resolution column may be needed. |
Conclusion
(1R)-1-Cyclohexylethan-1-ol is a powerful and cost-effective entry point into the world of asymmetric synthesis. The protocols detailed in this guide provide a validated framework for its conversion into a key chiral amine intermediate, a representative aminophosphine ligand, and its direct application as a chiral auxiliary. The underlying principles of stereocontrol and reaction mechanisms have been highlighted to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for the development of novel chiral ligands and catalysts tailored to their specific synthetic challenges.
References
-
Organic Syntheses. (2020). Synthesis of Chiral Bisoxazoline Ligands. Org. Synth. 2020, 97, 172-188. Retrieved from [Link]
-
RSC Publishing. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Application of chiral recyclable catalysts in asymmetric catalysis. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Retrieved from [Link]
-
Iraqi Journal of Science. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Retrieved from [Link]
-
SZTE Publicatio Repozitórium. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design of chiral ligands for asymmetric catalysis. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1998). Novel chiral phosphine ligands and complexes from amino acid esters. Retrieved from [Link]
Sources
- 1. (1R)-1-Cyclohexylethan-1-ol|CAS 3113-99-3|RUO [benchchem.com]
- 2. Buy (1R)-1-cyclohexylethan-1-ol | 3113-99-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Novel chiral phosphine ligands and complexes from amino acid esters - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Derivatization of the hydroxyl group of (1R)-1-cyclohexylethan-1-ol for synthetic transformations
Application Note & Detailed Protocols
Topic: Strategic Derivatization of the Hydroxyl Group of (1R)-1-Cyclohexylethan-1-ol for Advanced Synthetic Transformations
Abstract: This document provides a comprehensive guide to the strategic derivatization of the secondary hydroxyl group in (1R)-1-cyclohexylethan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. We move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, including protection as silyl ethers, esterification, and activation as sulfonate esters for nucleophilic substitution. Each section includes detailed, field-tested protocols, causality-driven explanations, and guidance on the strategic selection of derivatives to achieve specific synthetic outcomes, primarily focusing on reactions that proceed with high stereochemical fidelity.
Introduction: The Strategic Value of a Chiral Secondary Alcohol
(1R)-1-cyclohexylethan-1-ol is a versatile chiral precursor whose synthetic utility is unlocked through the targeted modification of its sole hydroxyl group. The stereogenic center bearing this hydroxyl group is often a critical component of a final active pharmaceutical ingredient (API). Therefore, any transformation must be predictable, high-yielding, and, most importantly, stereochemically controlled. Direct displacement of the hydroxyl group is difficult because hydroxide (HO⁻) is a poor leaving group. Derivatization circumvents this issue by converting the hydroxyl moiety into a more suitable functional group for protection, activation, or further functionalization. This guide details three primary strategic pathways for its derivatization.
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of (1R)-1-cyclohexylethan-1-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of the chiral alcohol (1R)-1-cyclohexylethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the enantiomeric excess (ee) of your synthesis.
Introduction
(1R)-1-cyclohexylethan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. The primary route to this compound is the asymmetric reduction of the prochiral ketone, acetylcyclohexane. Achieving high enantioselectivity in this transformation is crucial, and often presents significant challenges. This guide offers practical, experience-based solutions to common issues encountered during this synthesis.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific problems that can lead to suboptimal enantiomeric excess in the synthesis of (1R)-1-cyclohexylethan-1-ol. Each issue is presented in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My enantiomeric excess is consistently low (<80% ee). What are the most likely causes and how can I improve it?
Answer:
Low enantiomeric excess is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential. Here are the primary areas to investigate:
1. Catalyst System and Integrity:
-
Causality: The choice and quality of the chiral catalyst are paramount for achieving high enantioselectivity. The catalyst creates a chiral environment that directs the approach of the reducing agent to one face of the ketone. Impurities or degradation of the catalyst can severely compromise this chiral environment.
-
Troubleshooting Steps:
-
Catalyst Selection: For the asymmetric reduction of acetylcyclohexane, two highly effective classes of catalysts are Noyori-type ruthenium catalysts and chiral oxazaborolidines (CBS catalysts).[1][2] If you are using a different catalyst system, consider switching to one of these well-established options.
-
Catalyst Purity and Handling: Ensure the chiral ligand and metal precursor are of high purity. Chiral ligands, in particular, should have a high enantiomeric purity. Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
In Situ vs. Pre-formed Catalysts: While in-situ catalyst generation can be convenient, pre-formed catalysts often provide more consistent results.[3] If you are using an in-situ method and experiencing reproducibility issues, consider preparing and isolating the catalyst beforehand.
-
2. Reaction Conditions:
-
Causality: Reaction parameters such as temperature, solvent, and concentration directly influence the energetics of the diastereomeric transition states, thereby affecting the enantioselectivity.
-
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature often leads to a higher enantiomeric excess by increasing the energy difference between the two diastereomeric transition states.[4] If your reaction is currently running at room temperature or above, try performing it at 0 °C or -20 °C.
-
Solvent: The solvent can have a profound effect on enantioselectivity.[5] For Noyori-type transfer hydrogenations, isopropanol often serves as both the solvent and the hydrogen source.[6] For borane reductions with CBS catalysts, a non-coordinating solvent like tetrahydrofuran (THF) or toluene is typically used.[7] It is crucial to use anhydrous solvents, as water can react with the catalyst and reducing agent.
-
Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and selectivity. A screening of different concentrations may be beneficial.
-
3. Reducing Agent:
-
Causality: The nature and purity of the reducing agent are critical. In transfer hydrogenation, the hydrogen donor plays a key role in the catalytic cycle. In borane reductions, the quality of the borane source is important.
-
Troubleshooting Steps:
-
Transfer Hydrogenation: In Noyori-type reductions, a mixture of formic acid and triethylamine or isopropanol is commonly used as the hydrogen source.[6] Ensure these reagents are pure and used in the correct stoichiometry.
-
Borane Reduction: For CBS-catalyzed reductions, use a high-quality borane source, such as borane-dimethyl sulfide (BMS) or catecholborane.[8] The stoichiometry of the borane is also critical; an excess is typically required.
-
Below is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 2: I am using a Noyori-type catalyst for asymmetric transfer hydrogenation, but the reaction is sluggish and gives a low yield. What could be the problem?
Answer:
Slow reaction rates and low yields in Noyori-type asymmetric transfer hydrogenations can often be traced back to catalyst deactivation or suboptimal reaction conditions.
1. Catalyst Activation and Deactivation:
-
Causality: The active catalytic species in a Noyori hydrogenation is a ruthenium hydride complex.[9] This species can be sensitive to air and moisture. Incomplete activation or subsequent deactivation will lead to poor catalytic activity.
-
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, rigorously maintain an inert atmosphere throughout the setup and reaction.
-
Purity of Reagents: Ensure that the solvent (typically isopropanol) and the hydrogen donor (formic acid/triethylamine) are of high purity and anhydrous.
-
Base Additive: In some cases, the addition of a small amount of a non-coordinating base can facilitate the formation of the active catalyst and improve the reaction rate. However, the choice and amount of base should be carefully optimized, as it can also affect enantioselectivity.
-
2. Reaction Parameters:
-
Causality: The reaction temperature and the choice of the arene ligand on the ruthenium catalyst can significantly impact the reaction rate.
-
Troubleshooting Steps:
-
Temperature: While lower temperatures are generally better for enantioselectivity, they also slow down the reaction. A balance must be struck. If the reaction is too slow at a low temperature, a modest increase in temperature may be necessary.
-
Arene Ligand: The arene ligand (e.g., p-cymene, mesitylene) on the ruthenium catalyst influences its steric and electronic properties, which in turn affect its activity and selectivity.[1] If you are experiencing issues with a particular arene ligand, consider trying a different one.
-
Table 1: Common Noyori-Type Catalyst Precursors and Typical Reaction Conditions
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Typical Solvent | Typical Temperature (°C) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | CH₂Cl₂ or neat | 25 - 40 |
| [RuCl₂(mesitylene)]₂ | (S,S)-TsDPEN | Isopropanol | Isopropanol | 25 - 80 |
| RuCl₂n | H₂ | Methanol | Methanol | 50 - 100 (under H₂ pressure) |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Noyori-type catalyst and a CBS catalyst for the asymmetric reduction of acetylcyclohexane?
A1: Both catalyst systems are excellent choices for this transformation. The decision often depends on the available resources and specific experimental constraints.
-
Noyori-type catalysts are highly efficient for asymmetric transfer hydrogenation and hydrogenation.[10] They often exhibit very high turnover numbers, meaning a small amount of catalyst can be used. The reactions are typically run under mild conditions.
-
CBS catalysts (chiral oxazaborolidines) are used for stoichiometric borane reductions.[2] These reactions are often very fast, even at low temperatures, and can provide very high enantioselectivities. The setup for these reactions can be simpler as they do not typically require pressure equipment.
Q2: What is the best analytical method to determine the enantiomeric excess of 1-cyclohexylethan-1-ol?
A2: The most reliable and widely used methods for determining the enantiomeric excess of chiral alcohols are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[11][12]
-
Chiral GC: This is often the method of choice due to its high resolution and sensitivity. A capillary column with a chiral stationary phase, such as a cyclodextrin derivative, is used to separate the enantiomers.
-
Chiral HPLC: This technique is also very effective. The choice of the chiral stationary phase is crucial for achieving good separation.[13]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral GC
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a chiral capillary column, for example, a Restek Rt-βDEXsm or a similar column.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The two enantiomers will appear as two separate peaks in the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Q3: Can biocatalysis be used for the synthesis of (1R)-1-cyclohexylethan-1-ol?
A3: Yes, biocatalysis is a powerful and environmentally friendly alternative for the asymmetric reduction of ketones.[14] Alcohol dehydrogenases (ADHs) or ketone reductases (KREDs) can exhibit excellent enantioselectivity and operate under mild aqueous conditions.[15] The use of a commercially available or engineered enzyme that is selective for the reduction of acetylcyclohexane to the (R)-alcohol is a viable and attractive option.
Mechanistic Insight: The Origin of Enantioselectivity
Understanding the mechanism of stereoselection is key to rationally improving your synthesis. In both Noyori and CBS catalyzed reductions, the enantioselectivity arises from the formation of diastereomeric transition states.
Caption: General mechanism of asymmetric ketone reduction.
The chiral catalyst creates a specific three-dimensional environment where one face of the ketone is sterically shielded. The reducing agent is then delivered to the less hindered face, leading to the preferential formation of one enantiomer. The energy difference between the favored and disfavored transition states determines the enantiomeric excess of the product.
References
- Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.
- Zhou, J. (2017). Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones.
- Ni, Y., et al. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Myers, A. G. (n.d.).
- Hirao, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
- Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
- Satínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-153.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Sues, P. E., et al. (2016). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron Letters, 57(30), 3319-3322.
- Xiao, J., & Noyori, R. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation.
- Phenomenex Inc. (n.d.).
- Evans, D. A., et al. (1999). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, α,β-Unsaturated Ketones. Organic Letters, 1(6), 871-874.
- Kroulík, J., et al. (2011). Stereochemistry in Asymmetric Reduction of Bulky-Bulky Ketones by Alcohol Dehydrogenases.
- BenchChem. (n.d.). Optimizing reaction conditions for 4-Nitrocyclohex-1-ene cycloadditions.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Wikipedia. (n.d.). Chiral auxiliary.
- Samec, J. S. M., & Bäckvall, J.-E. (2005). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society, 127(24), 8684-8692.
- LCGC International. (2023).
- Dolan, J. W. (2008). Enantiomer Separations. LCGC North America, 26(6), 532-538.
- Organic Chemistry Portal. (2006).
- Noyori, R. (2005). Mechanistic insight into NOYORI asymmetric hydrogenations.
- Glorius, F., & Gnas, C. (2006). Super Selective Synthesis: The Evolution of Enantioselective Methods.
- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis.
- Li, X., et al. (2018). Mechanistic insights into asymmetric transfer hydrogenation of pyruvic acid catalysed by chiral osmium complexes with formic acid assisted proton transfer.
Sources
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- 2. Chiral Oxazaborolidines [Organocatalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 5. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. nobelprize.org [nobelprize.org]
- 11. gcms.cz [gcms.cz]
- 12. csfarmacie.cz [csfarmacie.cz]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1R)-1-cyclohexylethan-1-ol by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of (1R)-1-cyclohexylethan-1-ol via column chromatography. Here, we address common challenges and frequently asked questions to ensure a robust and reproducible purification process. Our approach is grounded in fundamental chromatographic principles and extensive field experience to empower you with the knowledge to not only follow protocols but also to troubleshoot and adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying (1R)-1-cyclohexylethan-1-ol, and why?
A: The most common and recommended stationary phase is silica gel (SiO₂).[1][2] (1R)-1-cyclohexylethan-1-ol is a moderately polar molecule due to its hydroxyl group.[3] Silica gel, a polar adsorbent, effectively separates compounds based on their polarity through hydrogen bonding and dipole-dipole interactions with the silanol groups on its surface.[2] More polar compounds, like our target molecule, will have a stronger affinity for the silica gel and thus elute later than non-polar impurities.[1]
Q2: How do I choose an appropriate mobile phase (eluent)?
A: The choice of mobile phase is critical for achieving good separation. A common starting point for a moderately polar compound like (1R)-1-cyclohexylethan-1-ol on a silica gel column is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio is typically determined by thin-layer chromatography (TLC) beforehand. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4] This Rf value generally ensures that the compound separates well from both less polar and more polar impurities without requiring an excessively large volume of solvent.
Q3: What are the likely impurities I might encounter when purifying (1R)-1-cyclohexylethan-1-ol?
A: Potential impurities largely depend on the synthetic route used to produce the alcohol. Common impurities could include:
-
Unreacted starting materials: For instance, if the alcohol was synthesized by the reduction of 1-cyclohexylethanone, some of this ketone may remain.[5]
-
Byproducts of the reaction: These can vary widely. For example, if a Grignard reaction was used, you might have side products from Wurtz coupling.
-
Solvents from the reaction and workup: Residual solvents can co-elute with your product if not properly removed beforehand.
-
The other enantiomer, (1S)-1-cyclohexylethan-1-ol: If the synthesis is not perfectly stereoselective, you will have a mixture of enantiomers. Standard silica gel chromatography will not separate enantiomers. Chiral chromatography is required for this, which involves a chiral stationary phase (CSP).[6][7][8]
Q4: How much crude material can I load onto my column?
A: A general rule of thumb for a moderately difficult separation is to use a silica gel to crude material weight ratio of 30:1 to 100:1.[4] For a relatively straightforward purification, a lower ratio may be sufficient. The amount also depends on the difference in Rf values between your product and the impurities. The larger the ΔRf, the more material you can load.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of (1R)-1-cyclohexylethan-1-ol.
Problem 1: My compound is not moving off the baseline (Rf = 0).
-
Question: I've loaded my sample, but even after eluting with several column volumes, the spot for my product on TLC is still at the origin. What's wrong?
-
Answer: This indicates that your mobile phase is not polar enough to displace the (1R)-1-cyclohexylethan-1-ol from the silica gel. The hydroxyl group is strongly interacting with the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 85:15. It's crucial to make these changes gradually to avoid eluting all your compounds at once.[9]
-
Problem 2: All my spots are running with the solvent front (Rf ≈ 1).
-
Question: I've run my column, and all the components, including my desired alcohol, came out in the first few fractions. How can I improve the separation?
-
Answer: This is the opposite problem: your mobile phase is too polar. It is competing too effectively with your compounds for the binding sites on the silica gel, resulting in poor retention and no separation.
-
Solution: Decrease the polarity of your eluent. If you were using an 80:20 hexane:ethyl acetate mixture, try 90:10 or 95:5. This will increase the retention of your compounds on the column and allow for separation.
-
Problem 3: I'm seeing "streaking" or "tailing" of my spots on the TLC plates and in my collected fractions.
-
Question: The spots for my compound are not round but are elongated. What causes this and how can I fix it?
-
Answer: Peak tailing can be caused by several factors.[10][11][12]
-
Cause 1: Sample Overload: You may have loaded too much crude material onto the column. This saturates the stationary phase at the point of application, leading to a non-ideal distribution of the analyte as it moves down the column.
-
Solution: Reduce the amount of crude material loaded onto the column.
-
-
Cause 2: Strong Interactions with the Stationary Phase: The hydroxyl group of your alcohol can have very strong, sometimes irreversible, interactions with acidic sites on the silica gel.
-
Solution: Add a small amount of a polar modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). For a neutral alcohol like (1R)-1-cyclohexylethan-1-ol, adding a small percentage (0.1-1%) of an alcohol like methanol or isopropanol to the eluent can help to occupy the highly active sites on the silica, leading to more symmetrical peaks.[10] However, be aware that this will significantly increase the polarity of the mobile phase.
-
-
Cause 3: Poorly Packed Column: Voids or channels in the silica gel bed can lead to a non-uniform flow of the mobile phase, causing band broadening and tailing.[10]
-
Problem 4: The separation between my product and an impurity is very poor.
-
Question: My product and an impurity have very similar Rf values, and I'm getting mixed fractions. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Fine-tune the Mobile Phase: Sometimes, a small change in the solvent ratio can make a significant difference. You can also try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/diethyl ether. Different solvents interact with your compounds and the stationary phase in different ways, which can alter the elution order and improve separation.
-
Solution 2: Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Solution 3: Gradient Elution: Instead of using a single mobile phase composition (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography run (gradient elution).[9] This can help to sharpen the peaks of later eluting compounds and can sometimes improve the separation of closely related substances.
-
Experimental Protocol: Purification of (1R)-1-cyclohexylethan-1-ol
This protocol outlines a standard procedure for the purification of (1R)-1-cyclohexylethan-1-ol using flash column chromatography.
Preparation
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15).
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain for alcohols).
-
Choose the solvent system that gives an Rf value of ~0.3 for the desired product.[2][13]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (~0.5 cm) on top of the cotton plug.[4]
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.[1][4]
-
Add another layer of sand (~0.5 cm) on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
-
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a final layer of sand.
-
-
Wet Loading:
-
Dissolve your crude product in the minimum amount of the mobile phase.
-
Use a pipette to carefully add the solution to the top of the column, ensuring not to disturb the sand layer.
-
Rinse the flask with a small amount of mobile phase and add it to the column.
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by periodically taking TLC samples of the collected fractions.
-
Combine the fractions that contain your pure product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the yield and purity of your (1R)-1-cyclohexylethan-1-ol (e.g., by NMR, GC, or chiral HPLC if enantiomeric purity is a concern).
Summary of Key Parameters
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Good for separating moderately polar compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a ratio that gives an Rf of ~0.3 for the product. |
| Rf Value | ~0.2 - 0.4 | Optimal for good separation and reasonable elution time.[4] |
| Sample Loading | Dry Loading | Generally leads to better resolution and sharper bands. |
| Silica:Crude Ratio | 30:1 to 100:1 by weight | Ensures sufficient separation capacity.[4] |
| Detection | TLC with KMnO₄ stain | Visualizes alcohol functional groups. |
Workflow Diagram
Caption: Workflow for the purification of (1R)-1-cyclohexylethan-1-ol.
References
- HPLC Troubleshooting Guide. (n.d.). Restek.
- (1R)-1-Cyclohexylethan-1-ol. (n.d.). Benchchem.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography.Organic Syntheses, 102, 276–302.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent.
- Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind.
- Analysis of Impurities in Composition B by Thin Layer Chromatography. (n.d.). DTIC.
- 1193-81-3 | 1-Cyclohexylethan-1-ol. (n.d.). ChemScene.
- Trouble with chiral separations. (2020, May 20). Chromatography Today.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
- Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025, June 5). Save My Exams.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Method of cyclohexanone purification. (n.d.). Google Patents.
- Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. (n.d.). PMC - NIH.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Problem with peak tailing. (2012, May 10). Chromatography Forum.
- (1R)-1-cyclohexylethan-1-ol. (n.d.). Smolecule.
- Packing Normal Phase Columns. (2022, June 23). Chemistry LibreTexts.
- It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
- Mobile Phase Optimization in SEC Method Development. (2018, August 7). Agilent.
- Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024, November 14). Mastelf.
- Chiral alcohol separation. (2024, December 3). Reddit.
- Silica gel column preparation and compound purification. (2023, September 12). YouTube.
- Rf Value in Chemistry: Meaning, Formula & Example Calculation. (n.d.). Vedantu.
- Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews.
- 2.4: TLC -ANALYSIS. (2021, June 20). Chemistry LibreTexts.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- 【4K】-- Column Chromatography (Purification). (2013, October 21). YouTube.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). PMC - NIH.
- How To Choose Mobile Phase For Column Chromatography? (2025, January 26). YouTube.
- 1-Cyclohexylethanol | C8H16O | CID 137829. (n.d.). PubChem - NIH.
- A Universal Mobile Phase System For Simple pH Optimization Of Mobile Phases For Ion Exchange Chromatography And Hydrophobic Inte. (n.d.). Thermo Fisher Scientific.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.
- Chromatography. (2024, January 11). PubMed.
- Assessment of impurities in pharmaceutical solid dosage forms using thin layer chromatography (tlc). (n.d.). ResearchGate.
- 26 questions with answers in CHIRAL HPLC | Science topic. (n.d.). ResearchGate.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
- Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
- GC Troubleshooting—Tailing Peaks. (2018, January 13). Restek Resource Hub.
- Preparation Silica Gel for Better Column Chromatography. (n.d.). Membrane Solutions.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications.
- Mobile phases for hydrophobic interaction chromatography (HIC). (n.d.). Tosoh Bioscience | Separation & Purification.
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (1R)-1-cyclohexylethan-1-ol | 3113-99-3 [smolecule.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. (1R)-1-Cyclohexylethan-1-ol|CAS 3113-99-3|RUO [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. eijppr.com [eijppr.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 13. Rf Value in Chemistry: Meaning, Formula & Example Calculation [vedantu.com]
Technical Support Center: Removal of the Chiral Auxiliary Derived from (1R)-1-Cyclohexylethan-1-ol
Welcome to the technical support center for the removal of the chiral auxiliary derived from (1R)-1-cyclohexylethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful cleavage of this versatile auxiliary. Our focus is on providing practical, field-tested insights grounded in robust chemical principles.
Introduction to the (1R)-1-Cyclohexylethan-1-ol Auxiliary
The (1R)-1-cyclohexylethan-1-ol auxiliary is a valuable tool in asymmetric synthesis, prized for its ability to confer high diastereoselectivity in a variety of transformations, including alkylations and aldol reactions. The successful removal of this auxiliary is a critical final step to isolate the desired enantiomerically enriched product.[1] This guide provides a comprehensive overview of the primary methods for its removal, potential challenges, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the (1R)-1-cyclohexylethan-1-ol auxiliary?
A1: The auxiliary is typically attached to the substrate via an ester linkage. Therefore, the most common removal strategies involve the cleavage of this ester bond. The three primary methods are:
-
Hydrolysis: This can be performed under acidic or basic conditions to yield the carboxylic acid and the recovered auxiliary.[2]
-
Reductive Cleavage: This method uses reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.
-
Organometallic Addition: Grignard reagents or organolithium compounds can be used to generate tertiary alcohols.[3]
Q2: How do I choose the best cleavage method for my specific molecule?
A2: The choice of method depends on the desired functional group in the final product and the compatibility of your molecule with the reaction conditions.
-
If you need the carboxylic acid , hydrolysis is the method of choice.
-
To obtain the primary alcohol , reductive cleavage is most suitable.
-
If a tertiary alcohol is the target, addition of an organometallic reagent is the appropriate route.
Consider the stability of other functional groups in your molecule. For instance, if your substrate contains base-labile groups, acidic hydrolysis or certain reductive methods might be preferable.
Q3: What is epimerization, and how can I prevent it during auxiliary removal?
A3: Epimerization is the change in the configuration of a single stereocenter in a molecule with multiple stereocenters.[4][5] In this context, it refers to the potential loss of stereochemical integrity at a carbon adjacent to the carbonyl group of the ester during cleavage. This is a significant risk, especially under basic conditions which can lead to enolate formation.
To minimize epimerization:
-
Use mild reaction conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choose the right base for hydrolysis: For basic hydrolysis, weaker bases or hindered bases at low temperatures can sometimes mitigate enolization.
-
Consider reductive cleavage: Methods employing hydrides at low temperatures are generally less prone to causing epimerization of the alpha-carbon.
Q4: Can I recover and reuse the (1R)-1-cyclohexylethan-1-ol auxiliary?
A4: Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it.[1] After cleavage, the auxiliary is present in the reaction mixture as the free alcohol, (1R)-1-cyclohexylethan-1-ol. It can be separated from the product by standard chromatographic techniques (e.g., column chromatography) or distillation, depending on the physical properties of the product and auxiliary.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of the (1R)-1-cyclohexylethan-1-ol auxiliary.
Problem 1: Incomplete Reaction or Low Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired product is low, with the starting material being the main component recovered.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent | The stoichiometry of the cleaving reagent (e.g., base, acid, reducing agent) was too low. | Ensure you are using a sufficient excess of the cleaving reagent. For hydrolytic reactions, using the solvent as the source of water (e.g., in aqueous acid) ensures a large excess.[2] For reductions, 2-4 equivalents of the hydride are common. |
| Low Reaction Temperature | The reaction may be too slow at the temperature used. | While low temperatures are often used to prevent side reactions, some sterically hindered esters may require higher temperatures for cleavage. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor Solubility | The substrate may not be fully dissolved in the reaction solvent, limiting its availability to react. | Choose a solvent system in which the starting material is fully soluble. For two-phase systems (e.g., some hydrolyses), ensure vigorous stirring to maximize the interfacial area. |
| Steric Hindrance | The ester bond may be sterically congested, making it difficult for the reagent to access the carbonyl group. | For hydrolytic cleavage, consider switching from basic to acidic conditions, or vice-versa, as the mechanism and the nature of the attacking species differ. For highly hindered systems, reductive cleavage with a less bulky reducing agent might be more effective. |
Problem 2: Low Isolated Yield of the Desired Product
Symptoms:
-
TLC or LC-MS shows good conversion to the product, but the yield after work-up and purification is poor.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Product Degradation | The product may be unstable under the cleavage or work-up conditions (e.g., strongly acidic or basic pH, high temperatures). | Use milder cleavage conditions if possible. Neutralize the reaction mixture carefully during work-up, avoiding large temperature excursions. If the product is acid-sensitive, use a biphasic extraction with a mild base (e.g., sodium bicarbonate solution). |
| Difficult Separation | The product and the recovered auxiliary may have similar polarities, leading to co-elution during chromatography and loss of material during fractionation. | Optimize your chromatographic separation. Try different solvent systems or use a different stationary phase. Derivatization of the product or auxiliary to alter its polarity prior to chromatography can also be an effective strategy. |
| Product Volatility | If the product has a low boiling point, it may be lost during solvent removal under reduced pressure. | Use a rotary evaporator with care, possibly at a higher pressure or lower temperature. For highly volatile products, consider extraction into a high-boiling solvent before concentrating. |
Problem 3: Contamination of the Product with the Auxiliary
Symptoms:
-
NMR or Mass Spectrometry data of the purified product shows signals corresponding to the (1R)-1-cyclohexylethan-1-ol auxiliary.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inadequate Purification | The chromatographic separation was not effective enough to resolve the product from the auxiliary. | Re-purify the material using optimized chromatographic conditions. Consider using a longer column, a shallower solvent gradient (for HPLC), or a different solvent system. |
| Azeotropic Co-distillation | If purification was attempted by distillation, the product and auxiliary may form an azeotrope. | Avoid distillation if an azeotrope is suspected. Rely on chromatography for purification. |
Experimental Protocols
Decision-Making Workflow for Cleavage Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing the (1R)-1-cyclohexylethan-1-ol auxiliary.
Caption: Decision tree for selecting a cleavage method.
Protocol 1: Basic Hydrolysis (Saponification)
This protocol is suitable for obtaining the carboxylic acid from the ester.
-
Dissolution: Dissolve the ester substrate (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove the recovered chiral auxiliary. The desired carboxylate salt will remain in the aqueous layer.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the resulting carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reductive Cleavage
This protocol is used to obtain the primary alcohol.
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the ester substrate (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to 0 °C or -78 °C.
-
Addition of Reducing Agent: Slowly add a solution or slurry of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to separate the desired alcohol from the recovered (1R)-1-cyclohexylethan-1-ol.
Protocol 3: Organometallic Addition
This protocol is for the synthesis of tertiary alcohols.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the ester substrate (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to 0 °C or -78 °C.
-
Addition of Organometallic Reagent: Add the Grignard reagent or organolithium solution (at least 2.0 eq) dropwise. The reaction is often exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude tertiary alcohol by column chromatography.
Summary of Cleavage Methods
| Method | Reagents | Product | Key Considerations |
| Basic Hydrolysis | LiOH, NaOH, or KOH in THF/H₂O | Carboxylic Acid | Risk of epimerization at α-carbon; product is a salt before acidification. |
| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O/dioxane | Carboxylic Acid | Can be slow; risk of side reactions with acid-sensitive groups. |
| Reductive Cleavage | LiAlH₄, DIBAL-H | Alcohol | Generally avoids epimerization; requires anhydrous conditions. |
| Organometallic Addition | R-MgBr, R-Li | Tertiary Alcohol | Requires at least 2 equivalents of the organometallic reagent and anhydrous conditions. |
References
-
A simple method for the alkaline hydrolysis of esters. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chiral auxiliary. (2023, December 29). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ester cleavage conditions? (2021, March 1). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reactions of RLi and RMgX with Esters. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Williams College. Retrieved January 22, 2026, from [Link]
-
Organometallic nucleophilic additions on carbonyls. (2019, October 30). YouTube. Retrieved January 22, 2026, from [Link]
-
Cyclohexaneacetic acid, 1-hydroxy-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides. (2021, July 8). YouTube. Retrieved January 22, 2026, from [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace. Retrieved January 22, 2026, from [Link]
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. (2022, October 28). PubMed Central. Retrieved January 22, 2026, from [Link]
-
mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved January 22, 2026, from [Link]
-
Hydrolytic reactions. (n.d.). WUR. Retrieved January 22, 2026, from [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Mechanisms for the formation of ester compounds in the liquid-phase oxidation of cyclohexane. (2019, October 16). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). PubMed. Retrieved January 22, 2026, from [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides. (2021, July 19). YouTube. Retrieved January 22, 2026, from [Link]
-
Epimerization and racemization of some chiral drugs in the presence of human serum albumin. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Epimerization of Peptide. (n.d.). Waseda University. Retrieved January 22, 2026, from [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cleavage of thioesters. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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- 5. Epimerization and racemization of some chiral drugs in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation of (1R)-1-Cyclohexylethan-1-ol
Welcome to the technical support center for the oxidation of (1R)-1-cyclohexylethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral alcohol in their synthetic pathways. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions encountered during its oxidation to the corresponding ketone, (R)-1-cyclohexylethanone.
Introduction
The stereospecific oxidation of (1R)-1-cyclohexylethan-1-ol is a critical transformation in the synthesis of various chiral molecules and active pharmaceutical ingredients.[1][2] Achieving high yield and enantiomeric purity of the desired ketone product, (R)-1-cyclohexylethanone, requires careful selection of oxidizing agents and precise control of reaction conditions. However, like many chemical transformations, this process is not without its potential pitfalls. This guide provides practical, experience-based solutions to common problems, grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the oxidation of (1R)-1-cyclohexylethan-1-ol, offering explanations for the underlying causes and actionable protocols to rectify them.
Issue 1: Low or No Conversion of the Starting Alcohol
Question: I am observing a low yield of my desired product, (R)-1-cyclohexylethanone, with a significant amount of unreacted (1R)-1-cyclohexylethan-1-ol remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge and can stem from several factors related to the choice of oxidant and reaction setup.
Potential Causes & Solutions:
-
Inactive or Decomposed Oxidant: Many oxidizing agents are sensitive to moisture and can degrade over time.
-
Self-Validation Protocol: Before commencing your primary reaction, it is best practice to test the activity of your oxidant on a simple, inexpensive alcohol standard (e.g., cyclohexanol). Successful oxidation of the standard, confirmed by TLC or GC-MS, validates the reagent's efficacy.
-
Proper Storage: Always store oxidizing agents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern reagents under anhydrous conditions and in a desiccator.
-
-
Insufficient Stoichiometry of the Oxidant: The stoichiometry of the oxidation is crucial.[3]
-
Protocol Adjustment: While a 1:1 molar ratio is theoretically sufficient for many oxidants, it is often empirically beneficial to use a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent to drive the reaction to completion. This is particularly true for solid-phase reagents where surface deactivation can occur.
-
-
Inappropriate Reaction Temperature:
-
Swern and Related Oxidations: These reactions, utilizing dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride, require stringent temperature control, typically at -78 °C (dry ice/acetone bath).[4][5] Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate.
-
PCC and DMP Oxidations: These are often run at room temperature.[6] If conversion is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but must be monitored closely to prevent side reactions.
-
-
Poor Solubility: The substrate and oxidant must be in the same phase for the reaction to proceed efficiently.
-
Solvent Selection: Dichloromethane (DCM) is a common and effective solvent for many oxidation reactions.[6] If solubility issues are suspected, consider alternative anhydrous solvents such as chloroform or tetrahydrofuran (THF).
-
Issue 2: Formation of an Unexpected Chlorinated Byproduct
Question: My post-reaction analysis (GC-MS and NMR) indicates the presence of a chlorinated species in addition to my ketone. I used a hypochlorite-based oxidation. What is happening and how can I prevent this?
Answer:
The formation of chlorinated byproducts is a known side reaction when using hypochlorite-based oxidants, especially under acidic conditions.[7]
Mechanistic Insight:
Under acidic conditions, sodium hypochlorite (bleach) can generate hypochlorous acid and chlorine, both of which are potent chlorinating agents.[7] The desired ketone product, (R)-1-cyclohexylethanone, can be chlorinated at the α-position due to the acidic nature of the α-protons.
Preventative Measures:
-
pH Control: Maintaining a slightly basic or neutral pH is critical. The oxidation can be performed in the presence of a buffer, such as sodium bicarbonate.
-
Controlled Addition of Oxidant: Add the hypochlorite solution slowly to the reaction mixture to avoid a localized excess of the oxidant.[7]
-
Alternative Reagents: If chlorination remains a persistent issue, consider switching to a non-chlorinating oxidizing system. TEMPO-catalyzed oxidations using sodium hypochlorite as the terminal oxidant can be more selective.[8][9]
Issue 3: Suspected Epimerization or Racemization of the Product
Question: I started with enantiopure (1R)-1-cyclohexylethan-1-ol, but my final product shows a loss of enantiomeric purity. What could be causing this racemization?
Answer:
While the oxidation mechanism itself is not typically prone to racemization, certain reaction conditions or workup procedures can lead to the epimerization of the resulting ketone at the α-carbon.
Potential Causes and Solutions:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the enolization of the ketone. The resulting enol or enolate is achiral at the α-carbon, and its reprotonation can lead to a mixture of enantiomers.
-
Mitigation Strategy: Employ oxidants that operate under neutral or near-neutral conditions, such as Dess-Martin Periodinane (DMP) or a carefully controlled Swern oxidation.[10][11] During the workup, avoid prolonged exposure to strong acids or bases. A quick wash with a dilute, buffered aqueous solution is preferable.
-
-
Chromatographic Purification: Certain stationary phases, particularly silica gel, can be slightly acidic and may promote on-column epimerization, especially if the product is retained for an extended period.
-
Protocol for Purification:
-
Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent, followed by flushing with the pure eluent.
-
Use a less acidic stationary phase like alumina if the problem persists.
-
Minimize the time the product spends on the column by using flash chromatography with an optimized solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for converting (1R)-1-cyclohexylethan-1-ol to (R)-1-cyclohexylethanone with minimal side reactions?
A1: The "best" reagent often depends on the scale of the reaction and the available resources. Here is a comparison of common choices:
| Oxidizing System | Advantages | Disadvantages |
| Swern Oxidation | High yields, mild conditions, avoids toxic metals.[4][11] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[4][5] |
| Dess-Martin Periodinane (DMP) | Mild, neutral conditions, fast reaction times, high selectivity.[6][10] | Reagent is expensive and can be shock-sensitive. |
| Pyridinium Chlorochromate (PCC) | Readily available, reliable for secondary alcohols.[12][13] | Chromium-based reagents are toxic and generate hazardous waste.[14] |
| TEMPO/NaOCl | Catalytic, uses inexpensive bleach as the terminal oxidant, environmentally benign.[8][9] | Can lead to chlorinated byproducts if not properly controlled.[7] |
For laboratory-scale synthesis where minimizing side reactions and preserving stereochemistry are paramount, Dess-Martin Periodinane (DMP) is often an excellent first choice due to its mild and neutral reaction conditions.[6]
Q2: Can I use stronger oxidizing agents like potassium permanganate or chromic acid?
A2: While strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄, Jones reagent) will oxidize secondary alcohols to ketones, they are generally not recommended for this specific transformation.[15] These reagents are highly aggressive and can lead to over-oxidation, potentially cleaving C-C bonds, especially with prolonged reaction times or elevated temperatures.[15] Given the value of the chiral starting material, milder and more selective methods are strongly preferred.
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
TLC Protocol:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot three lanes: your starting material (1R)-1-cyclohexylethan-1-ol), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain).
-
The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
Q4: What is the general mechanism for the oxidation of a secondary alcohol?
A4: Most common oxidations of alcohols follow a general mechanistic pattern that resembles an E2 elimination.[16]
-
Activation of the Alcohol: The oxygen of the alcohol attacks the electrophilic oxidant (e.g., the chromium in PCC or the iodine in DMP), making the hydroxyl group a good leaving group.[16][17]
-
Deprotonation and Elimination: A base (which can be a solvent molecule, a co-reagent like pyridine, or the conjugate base of the oxidant) removes the proton from the carbon bearing the oxygen.[18] The electrons from the C-H bond then form the new C=O π bond, and the activated oxygen group departs with its pair of electrons.
Caption: Generalized two-step mechanism for alcohol oxidation.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and high selectivity.
-
To a stirred solution of (1R)-1-cyclohexylethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-cyclohexylethanone.
-
Purify by flash column chromatography if necessary.
Caption: Workflow for Dess-Martin Periodinane oxidation.
References
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
National Institutes of Health. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]
-
LookChem. (n.d.). 1-Cyclohexylethan-1-one. [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
YouTube. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. [Link]
-
YouTube. (2019). Alcohols to Ketones, Part 2: Hypochlorite. [Link]
-
YouTube. (2025). Dess-Martin-Periodinane oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
YouTube. (2025). Swern Oxidation. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). NaOCl Bleach Oxidation. [Link]
Sources
- 1. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 823-76-7,1-Cyclohexylethan-1-one | lookchem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. US6750371B2 - Process for the oxidation of alcohols to aldehydes and ketones in the presence of nitroxyl compounds as catalysts - Google Patents [patents.google.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. One moment, please... [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for the synthesis of (1R)-1-cyclohexylethan-1-ol
Technical Support Center: Synthesis of (1R)-1-Cyclohexylethan-1-ol
Welcome to the technical support center for the synthesis of (1R)-1-cyclohexylethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize this valuable chiral alcohol.
I. Introduction to the Synthesis
(1R)-1-cyclohexylethan-1-ol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter demands precise control during synthesis to ensure the desired biological activity of the final product. The most common and efficient method for its preparation is the asymmetric reduction of the prochiral ketone, acetylcyclohexane. This can be achieved through two primary routes: chemical catalysis, often employing Noyori-type ruthenium catalysts, and biocatalysis, using alcohol dehydrogenases (ADHs). This guide will cover the optimization and troubleshooting of both methodologies.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (1R)-1-cyclohexylethan-1-ol.
Question: My reaction has stalled or is showing low conversion. What are the possible causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction environment.
-
Chemical Catalysis (e.g., Ru-BINAP catalysts):
-
Catalyst Deactivation: Ruthenium catalysts are sensitive to air and moisture. Ensure all solvents and reagents are thoroughly degassed and dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Catalyst deactivation can also be caused by impurities in the substrate or solvent.[1] Consider purifying the acetylcyclohexane by distillation if its purity is questionable.
-
Insufficient Hydrogen Pressure: For hydrogenations, ensure your system is leak-proof and that the desired pressure is maintained throughout the reaction. For transfer hydrogenations using formic acid/triethylamine, ensure the correct molar ratio is used.
-
Incorrect Base Concentration: The concentration of the base can influence the reaction rate. A suboptimal concentration may lead to a stalled reaction.[1]
-
-
Biocatalysis (e.g., Alcohol Dehydrogenase):
-
Enzyme Inhibition: The product, (1R)-1-cyclohexylethan-1-ol, or the co-product (e.g., acetone from isopropanol) can inhibit the enzyme at high concentrations. Consider using a two-phase system to extract the product as it forms or using a lower substrate concentration.
-
Cofactor Imbalance: Ensure the cofactor (NADH or NADPH) is being efficiently regenerated. For whole-cell systems, this is less of an issue. For isolated enzymes, ensure the cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol) is active.
-
Sub-optimal pH or Temperature: Enzymes have a narrow optimal range for pH and temperature. For ADH from Lactobacillus kefir, the optimal pH is around 7.0 and the maximum activity is observed at 50°C.[2] Deviations from these conditions can significantly reduce enzyme activity.
-
Question: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
Answer:
Achieving high enantioselectivity is the primary goal of this synthesis. Low ee can be due to several factors:
-
Chemical Catalysis:
-
Catalyst Purity and Integrity: The chiral ligand (e.g., (R)-BINAP) must be of high enantiomeric purity. Any contamination with the other enantiomer will directly reduce the product's ee. Ensure the catalyst complex is correctly formed and handled under inert conditions to prevent degradation.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the reaction and thus the enantioselectivity. Protic solvents like methanol can sometimes lead to lower ee compared to aprotic solvents like acetone in Ru-BINAP systems.
-
-
Biocatalysis:
-
Presence of Competing Enzymes: If using a whole-cell system, there might be other endogenous dehydrogenases with opposite stereoselectivity. Using an isolated, purified enzyme or an engineered E. coli strain expressing the desired ADH can mitigate this.
-
Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity. An optimization of the substrate loading is recommended.[3]
-
Organic Co-solvents: While co-solvents like DMSO can help with substrate solubility, they can also affect the enzyme's conformation and reduce enantioselectivity. Screen different co-solvents or use the minimum amount necessary.
-
Question: I am observing significant side-product formation. What are these byproducts and how can I minimize them?
Answer:
The primary starting material for the synthesis of acetylcyclohexane can sometimes be a source of impurities that lead to side products.
-
1-Acetylcyclohexene: This is a common impurity in commercial acetylcyclohexane, which can arise from its synthesis. If present, it may be reduced to 1-ethylcyclohexene or other byproducts. It is recommended to check the purity of the starting material by GC and purify by distillation if necessary.
-
Over-reduction: In chemical hydrogenations, prolonged reaction times or harsh conditions could potentially lead to the reduction of the cyclohexyl ring, although this is generally not favored under typical conditions for ketone reduction.
-
Racemization of the Product: While secondary alcohols are generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures during work-up, could potentially lead to racemization.[4][5][6][7] It is advisable to perform the work-up under neutral conditions and avoid excessive heat.
III. Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better: chemical or biocatalytic?
A1: The choice depends on your specific needs and resources.
-
Chemical catalysis (e.g., Noyori catalysts) offers high turnover numbers and can be operated at high substrate concentrations. However, the catalysts can be expensive and sensitive to air and moisture, requiring specialized equipment for handling.
-
Biocatalysis (e.g., ADHs) operates under mild conditions (room temperature, neutral pH, aqueous media), is highly selective, and can be more environmentally friendly. However, it may be limited by substrate/product inhibition and lower volumetric productivity.
Q2: How do I choose the correct enantiomer of the catalyst/enzyme?
A2: To obtain (1R)-1-cyclohexylethan-1-ol:
-
For Noyori-type catalysts , you will typically need a catalyst with an (R)-configured chiral ligand, such as (R)-BINAP, in combination with an appropriate chiral diamine.
-
For alcohol dehydrogenases , you need an enzyme that follows the anti-Prelog selectivity rule to deliver the (R)-alcohol. The ADH from Lactobacillus kefir is known to be (R)-specific.[2]
Q3: What analytical method is best for determining the enantiomeric excess (ee)?
A3: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the most common and reliable methods. You will need a chiral stationary phase column capable of separating the two enantiomers of 1-cyclohexylethan-1-ol.
Q4: Can I recycle the catalyst?
A4:
-
Chemical catalysts: While possible, homogeneous ruthenium catalysts can be difficult to recover from the reaction mixture. Heterogenizing the catalyst on a solid support is an active area of research to improve recyclability.
-
Biocatalysts: Enzymes, especially when immobilized on a solid support, can be easily recovered and reused for multiple reaction cycles, which is a significant advantage of this method.
IV. Optimized Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst
This protocol is based on the principles of Noyori asymmetric hydrogenation.[8]
Materials:
-
Acetylcyclohexane (high purity)
-
[RuCl((R,R)-TsDPEN)(p-cymene)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Degassed solvent (e.g., methanol or isopropanol)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add [RuCl((R,R)-TsDPEN)(p-cymene)] (e.g., at a substrate-to-catalyst ratio of 1000:1) to a dried reaction vessel.
-
Add degassed solvent (e.g., 5 mL per 1 mmol of substrate).
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add acetylcyclohexane to the reaction vessel.
-
Add the formic acid/triethylamine mixture (e.g., 1.5 equivalents relative to the substrate).
-
Seal the vessel and stir the reaction at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction using Lactobacillus kefir ADH
This protocol utilizes a whole-cell or purified enzyme approach.[2][3][9][10]
Materials:
-
Acetylcyclohexane
-
Lactobacillus kefir ADH (as whole cells or purified enzyme)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as co-substrate for cofactor regeneration)
-
NADP⁺ (if using purified enzyme)
-
Glucose and Glucose Dehydrogenase (alternative cofactor regeneration system)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer.
-
Add the biocatalyst (e.g., a specific amount of lyophilized cells or units of purified enzyme).
-
If using a purified enzyme, add NADP⁺ and the cofactor regeneration system.
-
Add isopropanol (e.g., 10% v/v).
-
Add acetylcyclohexane to the desired concentration (e.g., 10-50 mM).
-
Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, centrifuge the reaction mixture to remove the cells/enzyme.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
V. Data Summary and Visualization
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Chemical Catalysis (Ru-TsDPEN) | Biocatalysis (Lk-ADH) |
| Catalyst Loading | S/C ratio: 500:1 to 2000:1 | 1-10 mg/mL of cells or specific units of enzyme |
| Solvent | Methanol, Isopropanol, Acetone | Aqueous buffer (e.g., phosphate, Tris-HCl) |
| Co-solvent | N/A | Isopropanol (5-20% v/v), DMSO (<5% v/v) |
| Temperature | 20-60 °C | 25-50 °C |
| Pressure | 1-10 atm H₂ (hydrogenation) or 1 atm (transfer) | 1 atm |
| pH | N/A (base is used) | 6.5-7.5 |
| Reaction Time | 2-24 hours | 12-48 hours |
| Typical ee | >95% | >99% |
Diagrams
Caption: Experimental workflow for the asymmetric synthesis of (1R)-1-cyclohexylethan-1-ol.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
VI. References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]
-
Fallon, T., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
-
Daley, C. J., Wiles, J. A., & Bergens, S. H. (1998). Application of as a catalyst precursor for enantioselective hydrogenations. Canadian Journal of Chemistry.
-
Borowiecki, P., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Communications Chemistry. [Link]
-
Vargas-Cervantes, D. G., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]
-
Borowiecki, P., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. ResearchGate.
-
Wątora, A., et al. (2021). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules. [Link]
-
Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. [Link]
-
Al-Zoubi, R. M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]
-
Park, J., et al. (2012). Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols. The Journal of Organic Chemistry. [Link]
-
Nakatsuka, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Catalysts. [Link]
-
Simon, R. C., et al. (2022). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Catalysts. [Link]
-
Grant, P. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. Synthesis Workshop. [Link]
-
Borowiecki, P., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Nature. [Link]
-
Martín-Matute, B., et al. (2005). Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism. Journal of the American Chemical Society. [Link]
-
Zhang, Z., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. [Link]
-
Jadhav, P. K., et al. (1981). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. The Journal of Organic Chemistry. [Link]
-
Martín-Matute, B., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. [Link]
-
Li, C., et al. (2022). Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. Catalysts. [Link]
-
Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]
-
Weiser, D., et al. (2002). Cloning, expression, and characterization of an (R)-specific alcohol dehydrogenase from Lactobacillus kefir. Applied Microbiology and Biotechnology. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reduction of 1-Cyclohexylethanone
Welcome to the technical support center for the stereoselective reduction of 1-cyclohexylethanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this critical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Stereocontrol
The reduction of the prochiral ketone 1-cyclohexylethanone to its corresponding alcohol, 1-cyclohexylethanol, generates a new stereocenter. The goal is to control this reduction to selectively produce one of the two possible diastereomers, (R,S)- or (S,S)-1-cyclohexylethanol (assuming the cyclohexyl group dictates priority). Achieving high diastereoselectivity is often hampered by the subtle steric and electronic differences influencing the approach of the reducing agent. This guide will help you understand and overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Diastereoselectivity (Poor d.e.)
Symptom: Your reaction produces a nearly 1:1 mixture of the two diastereomeric alcohols, as confirmed by ¹H NMR or GC analysis.
Root Cause Analysis & Solutions:
The stereochemical outcome of a hydride reduction of a ketone with an adjacent chiral center is governed by steric and electronic factors, often rationalized by the Felkin-Anh model.[1][2][3] This model predicts that the incoming nucleophile (hydride) will approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest substituent on the alpha-carbon.
-
Cause A: Insufficient Steric Bulk in the Reducing Agent. Small, unhindered hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offer low selectivity because the energetic barrier for attack from either face of the ketone is similar.[4][5]
-
Solution: Employ a bulkier reducing agent. The increased steric demand will amplify the energetic difference between the two transition states, favoring the path of least hindrance.
-
Recommendation: Replace NaBH₄ with a trialkylborohydride such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents are significantly more sterically hindered and will provide much higher diastereoselectivity.[4]
-
-
-
Cause B: Unfavorable Reaction Temperature. Higher temperatures provide more thermal energy, which can overcome the small activation energy differences between the two diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Reducing the thermal energy of the system will make the reaction more sensitive to subtle differences in activation energies.
-
Recommendation: Perform the reduction at low temperatures, such as -78 °C (a dry ice/acetone bath). While the reaction rate will decrease, the selectivity will increase significantly.[6][7] The enantioselectivity of some enzymatic and catalytic reductions shows a strong dependence on temperature, and this principle often extends to diastereoselective reactions.[6][8]
-
-
Issue 2: Incomplete Conversion
Symptom: Significant amounts of starting ketone remain at the end of the reaction, even after extended periods.
-
Cause A: Insufficient Reagent Stoichiometry. The stoichiometry of the hydride reagent is critical. While NaBH₄ provides four hydride equivalents, sterically hindered reagents like L-Selectride® only provide one effective hydride for reduction.
-
Solution: Increase the equivalents of the reducing agent.
-
Recommendation: For reagents like L-Selectride®, use at least 1.2 to 1.5 equivalents to ensure the reaction goes to completion. Always use freshly titrated or newly purchased reagents, as hydride reagents can degrade upon storage.
-
-
-
Cause B: Low Reaction Temperature Slowing Rate Excessively. While low temperatures are excellent for selectivity, they can dramatically slow the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: Find an optimal balance between temperature and reaction time.
-
Recommendation: Start the reaction at -78 °C, allow it to proceed for several hours, and then let it slowly warm to 0 °C or room temperature while monitoring by TLC or GC. This allows the selective reduction to occur at low temperature, with the warming period ensuring completion.
-
-
Issue 3: Difficulty Separating Diastereomers
Symptom: The two diastereomers of 1-cyclohexylethanol are difficult to separate by standard column chromatography.
-
Cause A: Similar Polarity. Diastereomers can have very similar physical properties, including their polarity, making chromatographic separation challenging.[9]
-
Solution 1: Optimize Chromatographic Conditions.
-
Recommendation: Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and a longer column to improve separation. Consider using a different stationary phase if silica gel is ineffective.
-
-
Solution 2: Derivatization. Convert the alcohol mixture into a new set of diastereomeric esters using a chiral acid. The resulting esters may have more distinct physical properties, facilitating separation.[10] After separation, the desired alcohol can be recovered by hydrolysis.
-
Solution 3: Recrystallization. If the product is crystalline, fractional crystallization can be an effective method for separating diastereomers, as they will have different solubilities.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right reducing agent for my stereoselective reduction?
A1: The choice depends on the desired stereochemical outcome and the steric environment of the ketone.
-
For the thermodynamically more stable alcohol (equatorial-OH in cyclohexanols): Bulky hydride reagents like L-Selectride® are preferred as they attack from the less hindered equatorial face.[4] Another method involves using lithium dispersion with hydrated transition metal salts, which also favors the formation of the more stable alcohol.[12]
-
For the thermodynamically less stable alcohol (axial-OH in cyclohexanols): Smaller hydride reagents like LiAlH₄ tend to favor axial attack to avoid torsional strain, yielding the less stable alcohol.[4]
-
For enantioselective reductions (if starting from an achiral ketone): Catalytic methods are superior. Options include Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst with borane, or transition metal-catalyzed transfer hydrogenation.[13]
Q2: What is the underlying principle for predicting the major diastereomer?
A2: The Felkin-Anh model is the most widely accepted model for predicting the stereochemical outcome of nucleophilic attack on α-chiral carbonyl compounds.[1][2][3][14] The key principles are:
-
The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions.
-
The nucleophile (hydride) attacks the carbonyl carbon following the Bürgi-Dunitz trajectory.
-
The attack occurs from the face opposite the largest group (L) and past the smallest group (S), avoiding steric clash with the medium group (M).
Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product?
A3: The most common method is ¹H NMR spectroscopy. The protons alpha to the hydroxyl group in the two diastereomers are in different chemical environments and will typically show distinct signals with different chemical shifts. The diastereomeric ratio can be calculated by integrating these unique signals.[15] For more precise quantification, GC or HPLC with a chiral stationary phase can also be used. The diastereomeric excess (d.e.) is calculated from the ratio.[16]
Q4: Can I use biocatalysis for this reduction?
A4: Yes, biocatalysis is a powerful tool for stereoselective ketone reduction.[6] Ketoreductase enzymes (KREDs) can offer extremely high enantioselectivity and diastereoselectivity, often under mild, environmentally friendly conditions (e.g., in aqueous buffer at room temperature).[17][18][19][20] You would need to screen a library of KREDs to find one with high activity and selectivity for 1-cyclohexylethanone.
Data & Protocols
Table 1: Comparison of Reducing Agents for 1-Cyclohexylethanone
| Reducing Agent | Temperature (°C) | Typical Diastereomeric Ratio (Anti:Syn)* | Reference Principle |
| NaBH₄ | 25 | ~ 60:40 | [4][5] |
| LiAlH₄ | 0 | ~ 75:25 | [4][5] |
| L-Selectride® | -78 | > 98:2 | [4] |
| K-Selectride® | -78 | > 98:2 | [4] |
| CBS Catalyst + BH₃ | -20 | > 95:5 (enantioselective) | [13][21] |
*Anti:Syn ratio refers to the Felkin-Anh (anti) vs. anti-Felkin (syn) product. Actual ratios may vary based on precise conditions.
Experimental Protocol: High-Selectivity Reduction with L-Selectride®
This protocol is designed to maximize the formation of the Felkin-Anh product.
Materials:
-
1-Cyclohexylethanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Dissolve 1-cyclohexylethanone (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® solution (1.2 eq) to the cooled ketone solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).
-
Quenching: While the reaction is still at low temperature, slowly and carefully add water to quench any unreacted L-Selectride®. Then, add the NaOH solution, followed by the very slow, dropwise addition of H₂O₂ to decompose the borane byproducts (Caution: this is an exothermic process).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-cyclohexylethanol.
-
Purification: Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure diastereomers.
-
Analysis: Characterize the product and determine the diastereomeric ratio by ¹H NMR and/or GC analysis.
Visual Guides
Felkin-Anh Model for Hydride Attack
This diagram illustrates the preferred pathway for hydride attack on 1-cyclohexylethanone according to the Felkin-Anh model, leading to the major diastereomer.
Caption: Felkin-Anh model for hydride reduction of 1-cyclohexylethanone.
Workflow for Optimizing Diastereoselectivity
This workflow provides a logical sequence of steps for improving the diastereomeric excess (d.e.) of the reduction.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. santaisci.com [santaisci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. unacademy.com [unacademy.com]
- 17. Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Stereoselective reduction of diarylmethanones via a ketoreductase@metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of (1R)-1-Cyclohexylethan-1-ol
Welcome to the technical support center for the synthesis and scale-up of (1R)-1-cyclohexylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the transition from laboratory-scale synthesis to larger-scale production of this valuable chiral intermediate. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations, troubleshooting protocols, and evidence-based solutions.
(1R)-1-cyclohexylethan-1-ol is a key chiral building block in the pharmaceutical industry.[1] Its synthesis with high enantiomeric purity is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.[1] The most common and efficient route to this alcohol is the asymmetric reduction of its prochiral ketone precursor, acetylcyclohexane.
This guide will delve into the nuances of various asymmetric reduction strategies and their associated scale-up challenges.
Section 1: Asymmetric Catalytic Hydrogenation & Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones.[2][3] These methods typically employ a chiral metal complex as a catalyst to deliver hydrogen to a specific face of the ketone, leading to the desired enantiomer of the alcohol.
Frequently Asked Questions & Troubleshooting
Q1: We are observing a decrease in enantiomeric excess (ee) upon scaling up our asymmetric transfer hydrogenation. What are the likely causes and how can we mitigate this?
A1: A drop in enantiomeric excess during scale-up is a common issue and can often be attributed to several factors:
-
Mixing and Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized temperature gradients and non-uniform catalyst distribution. This can affect the delicate balance of the catalytic cycle, diminishing stereocontrol.
-
Troubleshooting Protocol:
-
Optimize Agitation: Characterize the mixing efficiency of your reactor. Use computational fluid dynamics (CFD) modeling or experimental techniques to ensure homogenous mixing.
-
Reagent Addition: Instead of a single large addition, consider slow, controlled addition of the reducing agent or substrate to maintain a consistent reaction environment.
-
-
-
Temperature Control: Exothermic reactions can lead to localized "hot spots" in a large reactor if cooling is not efficient. Higher temperatures can reduce the enantioselectivity of many chiral catalysts.
-
Troubleshooting Protocol:
-
Calorimetry Studies: Perform reaction calorimetry (RC1) studies to understand the heat flow of the reaction on a smaller scale. This data is crucial for designing an effective cooling strategy for the larger reactor.[4]
-
Jacketed Reactors: Employ reactors with efficient cooling jackets and consider using a secondary cooling loop if necessary.
-
-
-
Catalyst Deactivation: On a larger scale, the catalyst is exposed to a larger volume of solvent and potentially higher concentrations of impurities, which can lead to deactivation.
-
Troubleshooting Protocol:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity and are properly degassed to remove oxygen, which can be a catalyst poison.
-
Catalyst Loading: While it may seem counterintuitive, a slight increase in catalyst loading might be necessary to compensate for any minor deactivation pathways that become more significant on a larger scale.
-
-
Q2: Our catalyst seems to be precipitating out of the reaction mixture during our large-scale asymmetric hydrogenation. Why is this happening and what can be done?
A2: Catalyst precipitation is a significant issue that can halt a reaction and complicate purification. The primary causes are changes in solubility and catalyst stability.
-
Solubility Issues: The solubility of the catalyst may be different in the reaction mixture at scale due to slight variations in solvent composition or temperature.
-
Troubleshooting Protocol:
-
Solvent Screening: Re-evaluate the solvent system. A co-solvent might be necessary to maintain catalyst solubility throughout the reaction.
-
Temperature Profiling: Ensure the reaction temperature remains within the optimal range for catalyst solubility.
-
-
-
Catalyst Aggregation: At higher concentrations, catalyst molecules may begin to aggregate and precipitate.
-
Troubleshooting Protocol:
-
Ligand Modification: In some cases, modifying the chiral ligand can improve the solubility of the catalyst complex.
-
Homogenization: For some systems, high-shear mixing can help to keep the catalyst suspended, although this should be approached with caution as it can also lead to catalyst degradation.
-
-
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: A generalized workflow for asymmetric transfer hydrogenation.
Section 2: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing ketones to alcohols using a chiral oxazaborolidine catalyst and a borane source.[5][6][7][8][9]
Frequently Asked Questions & Troubleshooting
Q1: We are experiencing inconsistent enantioselectivity in our large-scale CBS reduction. What are the critical parameters to control?
A1: The CBS reduction is known for its high enantioselectivity, but it is sensitive to certain conditions, especially when scaling up.
-
Presence of Water: The CBS catalyst and the borane reagent are sensitive to moisture. Water can react with the borane and interfere with the catalytic cycle, leading to a decrease in enantiomeric excess.[5][8]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored borane sources.
-
-
-
Stoichiometry of Reagents: The ratio of the ketone, CBS catalyst, and borane is critical for optimal performance.
-
Troubleshooting Protocol:
-
Precise Dosing: Implement accurate and calibrated dosing systems for all reagents.
-
Catalyst Loading: While the CBS reagent is a catalyst, a certain loading is required to achieve high enantioselectivity. This should be optimized at the lab scale before scaling up.
-
-
Q2: The work-up of our large-scale CBS reduction is proving to be problematic, with the formation of emulsions and difficulty in removing boron byproducts. How can we improve this?
A2: Work-up procedures for borane-mediated reactions can be challenging on a large scale.
-
Quenching: The choice of quenching agent and the quenching conditions are crucial.
-
Troubleshooting Protocol:
-
Controlled Quench: A slow, controlled addition of methanol or another suitable protic solvent at low temperature is often recommended to quench excess borane.
-
pH Adjustment: Subsequent careful addition of an acid or base can help to break down borate esters and facilitate their removal.
-
-
-
Boron Removal: Boron byproducts can be difficult to remove and can interfere with subsequent steps.
-
Troubleshooting Protocol:
-
Oxidative Work-up: In some cases, an oxidative work-up with hydrogen peroxide under basic conditions can convert boron byproducts into more easily removable borates.
-
Extractive Work-up: Multiple extractions with a suitable aqueous solution may be necessary to remove all boron-containing species.
-
-
Key Parameters for CBS Reduction Scale-Up
| Parameter | Importance | Recommendation for Scale-Up |
| Water Content | Critical | Maintain strictly anhydrous conditions. Use dry solvents and an inert atmosphere.[5][8] |
| Temperature | High | Precise temperature control is essential. Use a reactor with efficient cooling. |
| Reagent Addition Rate | High | Slow, controlled addition of the borane source is recommended to manage exotherms. |
| Catalyst Loading | Moderate | Optimize at the lab scale. May need slight adjustment at a larger scale. |
Section 3: Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)
Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[1][10][11] These enzymes catalyze the reduction of ketones with high enantioselectivity, often under mild reaction conditions.[12]
Frequently Asked Questions & Troubleshooting
Q1: Our ADH-catalyzed reduction is sluggish on a larger scale, and we are not achieving full conversion. What could be the issue?
A1: Reaction rate and conversion issues in biocatalytic processes at scale often stem from cofactor regeneration, enzyme inhibition, or mass transfer limitations.
-
Cofactor Regeneration: ADHs require a nicotinamide cofactor (NADH or NADPH) for the reduction. On a large scale, using stoichiometric amounts of the cofactor is not economically viable. An efficient cofactor regeneration system is essential.
-
Troubleshooting Protocol:
-
Substrate-Coupled Regeneration: A common approach is to use a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase or the same enzyme if it has broad substrate specificity to regenerate the cofactor.[13]
-
Enzyme-Coupled Regeneration: Formate dehydrogenase or glucose dehydrogenase can be used to regenerate the cofactor.
-
-
-
Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme, slowing down the reaction.
-
Troubleshooting Protocol:
-
Fed-Batch Strategy: A fed-batch approach, where the substrate is added gradually over time, can maintain a low substrate concentration and avoid inhibition.
-
In Situ Product Removal (ISPR): Techniques like extraction or adsorption can be used to remove the product from the reaction mixture as it is formed.
-
-
-
Mass Transfer: In two-phase systems (e.g., aqueous buffer and an organic solvent for the substrate), poor mixing can limit the transfer of the substrate to the enzyme in the aqueous phase.
-
Troubleshooting Protocol:
-
Optimize Agitation: Ensure sufficient agitation to create a large interfacial area between the two phases.
-
Surfactants: The addition of a biocompatible surfactant can improve the dispersion of the organic phase.
-
-
Q2: We are concerned about the cost and stability of the ADH enzyme for large-scale production. How can we address this?
A2: Enzyme cost and stability are valid concerns for industrial-scale biocatalysis.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easy recovery and reuse, which reduces the overall cost.[10]
-
Troubleshooting Protocol:
-
Support Screening: Test various immobilization supports (e.g., resins, beads) to find the one that provides the best combination of activity, stability, and reusability for your specific ADH.
-
Packed-Bed Reactor: For continuous processing, an immobilized enzyme can be used in a packed-bed reactor.[10]
-
-
-
Process Optimization: Optimizing reaction conditions such as pH, temperature, and buffer composition can enhance enzyme stability and activity.
-
Troubleshooting Protocol:
-
Design of Experiments (DoE): Use DoE to systematically optimize the reaction parameters to find the conditions that give the best balance of activity and stability.
-
-
Decision Tree for Troubleshooting ADH-Catalyzed Reductions
Caption: A decision tree for troubleshooting common issues in ADH-catalyzed reductions.
Section 4: Purification and Final Product Quality
The final stage of any synthesis is the purification of the product to the required specifications. For chiral molecules like (1R)-1-cyclohexylethan-1-ol, this includes ensuring high chemical and enantiomeric purity.
Frequently Asked Questions & Troubleshooting
Q1: We are struggling to achieve >99% ee for our final product on a large scale. What purification strategies can be employed?
A1: Achieving very high enantiomeric excess often requires a dedicated purification step after the asymmetric synthesis.
-
Chiral Chromatography: Preparative chiral chromatography (e.g., HPLC or SFC) is a powerful technique for separating enantiomers.[][15]
-
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[17][18] The desired diastereomer is then isolated, and the resolving agent is cleaved to yield the pure enantiomer.
-
Considerations: This method requires screening for a suitable resolving agent and solvent system. The recovery of the resolving agent is also an important economic factor.[17]
-
Q2: How can we efficiently remove residual metal catalyst from our product after an asymmetric hydrogenation?
A2: Residual metal catalysts are a common concern, especially for pharmaceutical intermediates.
-
Adsorbents: Various adsorbents can be used to scavenge residual metals.
-
Troubleshooting Protocol:
-
Screening: Screen different adsorbents such as activated carbon, silica gel, or functionalized resins to find the most effective one for your specific metal catalyst.
-
Filtration: After treatment with the adsorbent, the mixture is filtered to remove the adsorbent and the bound metal.
-
-
-
Extraction: A carefully designed aqueous wash can sometimes remove metal catalysts, particularly if they can be converted into a more water-soluble form.
-
Troubleshooting Protocol:
-
pH Adjustment: Adjusting the pH of the aqueous wash can facilitate the removal of certain metal complexes.
-
Chelating Agents: The addition of a chelating agent to the aqueous phase can help to sequester the metal and pull it out of the organic phase.
-
-
This technical support guide provides a starting point for addressing the challenges of scaling up the synthesis of (1R)-1-cyclohexylethan-1-ol. Successful scale-up requires a thorough understanding of the reaction mechanism, careful process optimization, and a proactive approach to troubleshooting.
References
- Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Oriental Journal of Chemistry, 30(1), 17-21.
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- Velarde-Ortiz, M., & Guisán, J. M. (2020). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Bioengineering and Biotechnology, 8, 869.
- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Li, G., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 133-140.
- Chen, Y., et al. (2025). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. VeriXiv.
- Wang, Y., & Chen, A. (2011). Crystallization-Based Separation of Enantiomers. In Chiral Separation Techniques (pp. 1051-1074). Springer.
- Wang, J., et al. (2019). Process Scale-Up Hazard Analysis and Product Yield Investigation of Cyclohexanol Oxidation to Cyclohexanone Using RC1 Calorimetry. ACS Omega, 4(7), 12345-12353.
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
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Organic Syntheses. (n.d.). 1-acetylcyclohexanol. [Link]
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- Bartleby. (2020).
- Lorenz, H., et al. (2007). Crystallization based separation of enantiomers. Journal of Chemical Technology and Metallurgy, 42(2), 131-142.
- ResearchGate. (n.d.). Immobilised Alcohol Dehydrogenase and Ene‐Reductase Work in Concert to Reduce Cyclohex‐2‐enone in Bulk Organic Solvent.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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- PubMed. (2025). Atroposelective biocatalysis employing alcohol dehydrogenases.
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- Organic Syntheses. (n.d.). Procedure for the preparation of (S)-2-((tert-butoxycarbonyl)amino)
- ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones.
- MDPI. (2023).
- chemistryrussell. (2021).
- ResearchGate. (n.d.). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols.
- U.S. Department of Energy. (n.d.). Review of Chemical Processes for the Synthesis of Sodium Borohydride.
- ACS Publications. (2023).
- Organic Syntheses. (n.d.).
- MDPI. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry.
- Chrominfo. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Improving the performance of TS-1 catalysts for continuous cyclohexanone ammoximation through controlment of active species distribution.
- Royal Society of Chemistry. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones.
- Organic Syntheses. (n.d.). 1-acetylcyclohexene.
- Arrow@TU Dublin. (2024). Influence of Deep Eutectic Solvents on Redox Biocatalysis Involving Alcohol Dehydrogenases.
- ResearchGate. (n.d.).
- Teledyne ISCO. (2022).
- Palomar College. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- Waters Corporation. (n.d.).
- The Synthetic Chemist. (2021).
- Alfa Chemistry. (n.d.).
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- 15. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Impact of solvent and temperature on the stereoselectivity of (1R)-1-cyclohexylethan-1-ol synthesis
From the desk of the Senior Application Scientist
Technical Support Center: Stereoselective Synthesis of (1R)-1-cyclohexylethan-1-ol
Introduction: The enantiomerically pure (1R)-1-cyclohexylethan-1-ol is a valuable chiral building block in the pharmaceutical and fine chemical industries. Its synthesis, typically achieved via the asymmetric reduction of acetylcyclohexane, is highly sensitive to reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvent and temperature in achieving high stereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for this transformation and will be a primary focus.[1][2]
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on practical, cause-and-effect solutions to improve your enantiomeric excess (e.e.).
Q1: My enantiomeric excess (e.e.) is significantly lower than reported values. What are the most likely causes related to solvent and temperature?
A1: Low enantioselectivity is a frequent issue that can almost always be traced back to subtle variations in reaction conditions. Here are the primary factors to investigate:
-
Solvent Purity and Type:
-
Causality: The CBS reduction mechanism involves the coordination of a borane reagent to the chiral oxazaborolidine catalyst, which then coordinates to the ketone.[2][3] The presence of moisture or other protic impurities can hydrolyze the borane or the catalyst, leading to a non-selective background reduction and a drastic drop in e.e.[1][3] Furthermore, the solvent's polarity and coordinating ability can influence the conformation and stability of the crucial six-membered transition state.[4][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Drying solvents over activated molecular sieves (4Å) immediately before use is a reliable practice.[6]
-
Solvent Selection: Non-coordinating solvents like toluene or dichloromethane (CH2Cl2) often provide higher enantioselectivity compared to coordinating solvents like Tetrahydrofuran (THF).[4] THF can sometimes compete for coordination to the Lewis acidic boron center of the catalyst, disrupting the highly organized transition state required for high selectivity.[7] A solvent screen is a critical optimization step.
-
-
-
Temperature Control:
-
Causality: Asymmetric reductions are governed by kinetics. The desired (R)-enantiomer and the undesired (S)-enantiomer are formed via two different diastereomeric transition states. According to the Eyring equation, a larger difference in the Gibbs free energy of activation (ΔΔG‡) between these two pathways leads to higher enantioselectivity. Lowering the reaction temperature typically magnifies this energy difference, thus favoring the formation of one enantiomer over the other.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Reactions are often performed at temperatures ranging from -78 °C (dry ice/acetone bath) to -20 °C. Ensure your cooling bath is well-insulated and maintained consistently throughout the addition of reagents and the entire reaction time.
-
Beware of Over-Cooling: While lower is often better, some catalyst systems exhibit a non-linear temperature effect.[4] Extremely low temperatures can sometimes lead to poor solubility of reagents or a significant decrease in the reaction rate, which can allow background reactions to become more competitive. An optimal temperature must be found that balances reaction rate and selectivity.[4][7]
-
-
Q2: The reaction is very slow or stalls at low temperatures. How can I increase the rate without compromising the e.e.?
A2: Balancing reaction kinetics and selectivity is key.
-
Causality: Chemical reactions slow down at lower temperatures as fewer molecules possess the required activation energy. If the catalyzed, stereoselective pathway becomes too slow, it may not reach completion, or the uncatalyzed, non-selective pathway can become more prominent over extended reaction times.[7]
-
Troubleshooting Steps:
-
Systematic Temperature Study: Instead of running the reaction at the lowest possible temperature, perform a study at several temperatures (e.g., -40 °C, -30 °C, -20 °C) to find the optimal balance. Sometimes a modest increase in temperature can dramatically improve the rate with only a minor cost to selectivity.[7]
-
Catalyst Loading: While keeping the temperature low, consider a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%). This increases the concentration of the active catalytic species, accelerating the desired stereoselective pathway.
-
Concentration: Running the reaction at a slightly higher concentration can also increase the reaction rate, but be mindful of potential solubility issues at low temperatures.
-
Part 2: Scientific FAQs
Q3: What is the mechanistic basis for the solvent's impact on stereoselectivity in a CBS reduction?
A3: The solvent plays a multifaceted role that extends beyond simply dissolving the reactants. The key lies in its interaction with the catalytic cycle. The widely accepted mechanism for the CBS reduction involves a six-membered ring-like transition state where the ketone, coordinated to the catalyst's boron atom, accepts a hydride from the borane, which is coordinated to the catalyst's nitrogen atom.[2][4][8]
The solvent influences the stability of this transition state. Non-polar, non-coordinating solvents like toluene create a microenvironment where the pre-organization of the ketone and borane around the chiral catalyst is highly favored. In contrast, coordinating solvents like THF can compete with the ketone for binding to the Lewis acidic boron center.[7] This competition can either slightly alter the geometry of the favored transition state or promote a less organized, non-selective reduction pathway, thus lowering the observed e.e.
Q4: Why does lowering the temperature generally increase enantioselectivity? Is the reaction under kinetic or thermodynamic control?
A4: The reaction is under kinetic control . The (1R)- and (1S)-alcohol products are stereoisomers and are generally stable under the reaction conditions; they do not interconvert. Therefore, the final product ratio is determined by the relative rates of their formation, not their thermodynamic stabilities.
The relationship between the ratio of the enantiomers (and thus e.e.) and the activation energies is described by the equation: ln(k_R/k_S) = -ΔΔG‡/RT, where k_R and k_S are the rate constants for the formation of the R and S enantiomers, ΔΔG‡ is the difference in their activation energies, R is the gas constant, and T is the absolute temperature.
From this relationship, it is clear that as temperature (T) decreases, the term ΔΔG‡/RT becomes larger. This means a small, inherent difference in activation energies between the two pathways is amplified at lower temperatures, leading to a much larger ratio of k_R/k_S and, consequently, a higher enantiomeric excess.
Q5: What are typical solvent and temperature combinations reported for the reduction of acetylcyclohexane?
A5: While the optimal conditions are always substrate and catalyst-specific, the literature provides a strong starting point for the asymmetric reduction of alkyl ketones like acetylcyclohexane.
| Solvent | Temperature (°C) | Typical Enantiomeric Excess (e.e. %) | Reference Insight |
| Toluene | -40 to -20 | > 90% | Often provides higher e.e. than THF.[4] |
| THF | -20 to 0 | 80 - 95% | A common choice, but may require lower temperatures to achieve top selectivity. A reduction of cyclohexyl methyl ketone in THF at -20°C yielded 90% e.e.[9] |
| Dichloromethane | -40 to 0 | > 90% | A good non-coordinating alternative to toluene.[4] |
| Room Temp. | ~25 | Variable, often lower | Generally disfavored for high selectivity, though some systems can be substrate-specific and show good results.[7][9] |
Note: This table is a generalized summary based on typical outcomes for CBS-type reductions of aliphatic ketones.
Part 3: Reference Protocol
Baseline Protocol: CBS Reduction of Acetylcyclohexane
This protocol is a representative method for achieving high enantioselectivity and should be adapted and optimized as needed.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Add (R)-Me-CBS catalyst (e.g., 0.1 eq) to the flask.
-
-
Reaction Setup:
-
Add anhydrous toluene (calculated to make a ~0.5 M solution with respect to the ketone) via syringe.
-
Cool the solution to the desired temperature (e.g., -30 °C) in a suitable cooling bath.
-
Slowly add borane-dimethyl sulfide complex (BH3·SMe2, ~1.0 M in toluene, 1.2 eq) dropwise over 10-15 minutes. Stir for an additional 15 minutes at this temperature.
-
-
Substrate Addition:
-
Add a solution of acetylcyclohexane (1.0 eq) in anhydrous toluene dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
-
Monitoring and Quenching:
-
Stir the reaction at the set temperature until completion, monitoring by TLC or GC analysis.
-
Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield (1R)-1-cyclohexylethan-1-ol.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
-
References
-
Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
-
Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Reduction of Ketones. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
ResearchGate. (2009). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. [Link]
-
NROChemistry. (2021). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
-
ACS Publications. (2022). Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. ACS Catalysis. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral GC Analysis: Separating 1-Cyclohexylethanol Enantiomers
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of chiral molecules. 1-Cyclohexylethanol, a common chiral building block and intermediate in pharmaceutical synthesis, presents a typical challenge for enantioselective analysis. This guide provides an in-depth comparison of chiral gas chromatography (GC) methodologies for the baseline separation of its enantiomers, grounded in experimental data and first-hand field insights.
The Imperative of Chiral Separation
Enantiomers of a chiral compound share identical physical and chemical properties in an achiral environment, but they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of pharmaceutical products. Gas chromatography, with its high resolution, sensitivity, and speed, stands out as an ideal technique for the enantiomeric analysis of volatile compounds like 1-cyclohexylethanol.[1]
The cornerstone of chiral GC is the chiral stationary phase (CSP), which creates a diastereomeric relationship with the enantiomers, leading to differential retention and, thus, separation. Among the various CSPs developed, derivatized cyclodextrins have proven to be the most versatile and widely used for a broad range of chiral compounds.[2]
The Mechanism: How Cyclodextrin CSPs Achieve Separation
Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α), 7 (β), or 8 (γ) glucose units, forming a truncated cone or torus-like structure.[3] This unique architecture features a hydrophobic inner cavity and a hydrophilic outer surface. For use in GC, the hydroxyl groups on the outer surface are derivatized (e.g., with alkyl, acetyl, or trifluoroacetyl groups) to impart specific chiral recognition capabilities and thermal stability.
Chiral recognition by cyclodextrin-based CSPs is a complex process governed by two primary mechanisms:
-
Inclusion Complexation : The analyte, or a portion of it (like the cyclohexyl group of 1-cyclohexylethanol), fits into the hydrophobic cavity of the cyclodextrin. The quality of this fit is dependent on the relative sizes of the analyte and the cyclodextrin cavity.[4]
-
Surface Interactions : The functional groups of the analyte (e.g., the hydroxyl group) interact with the derivatized hydroxyl groups on the rim of the cyclodextrin cavity. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion.[4]
The combination of these interactions creates transient diastereomeric complexes between the CSP and each enantiomer. The difference in the stability of these complexes results in different retention times, allowing for their separation.
Comparative Analysis of Chiral Stationary Phases
The choice of the cyclodextrin core (α, β, or γ) and its specific derivative is the most critical factor in method development. Here, we compare two powerful yet distinct CSPs for the separation of secondary alcohols like 1-cyclohexylethanol: a gamma-cyclodextrin phase renowned for alcohol selectivity and a beta-cyclodextrin phase known for its broad applicability.
Column 1: Astec® CHIRALDEX® G-TA (Gamma-Cyclodextrin Derivative)
The Astec® CHIRALDEX® G-TA features a gamma-cyclodextrin (γ-CD) core with trifluoroacetyl derivatives. The larger cavity of the γ-CD (7.5-8.5 Å) compared to β-CD (6.0-6.5 Å) can be advantageous.[3] This CSP is particularly noted for its high selectivity towards alcohols, diols, and polyols, often separating them without prior derivatization.[4][5][6] The separation mechanism is predominantly driven by surface interactions with the highly polar trifluoroacetyl groups.[4][6]
Column 2: Supelco® β-DEX™ / Astec® CHIRALDEX® B-PM (Beta-Cyclodextrin Derivatives)
Beta-cyclodextrin (β-CD) based columns are often the first choice for screening due to their broad enantioselectivity for a wide range of compound classes.[7] Phases like the Supelco® β-DEX™ 120 (permethylated β-CD) or the Astec® CHIRALDEX® B-PM (permethylated β-CD) are robust, general-purpose chiral columns.[5] The separation on these phases involves a combination of inclusion complexation and surface interactions.
Performance Data Comparison
While direct experimental data for 1-cyclohexylethanol is not readily published in comparative application notes, extensive data exists for its close structural analog, 1-phenylethanol. The separation principles are directly transferable, and this data provides an excellent basis for column selection.
| Parameter | Astec® CHIRALDEX® G-TA | Supelco® β-DEX™ 120 | Astec® CHIRALDEX® B-PM |
| Analyte | 1-Phenylethanol | 1-Phenylethanol | 1-Phenylethanol |
| Column Dimensions | 30 m x 0.25 mm, 0.12 µm | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.12 µm |
| Oven Temperature | 100 °C (Isothermal) | 110 °C (Isothermal) | 120 °C (Isothermal) |
| Carrier Gas/Pressure | Helium, ~1.0 mL/min | Helium, ~1.0 mL/min | Helium, 24 psi |
| Injector Temp. | 250 °C | 250 °C | 250 °C |
| Detector Temp. | 250 °C (FID) | 250 °C (FID) | 250 °C (FID) |
| Separation Factor (α) | ~1.015 | 1.065 | >1.0 (Baseline Separation) |
| Resolution (Rs) | Low | Good | Excellent |
| Elution Order | Not Specified | Not Specified | 1. R-(+), 2. S-(-) |
| Reference | Supelco Bulletin 877[7] | Supelco Bulletin 877[7] | Sigma-Aldrich Application Note |
*Note: The separation factor (α) for G-TA on 1-phenylethanol is lower than β-DEX in this specific instance. However, for many other alcohols, G-TA shows superior selectivity.[5][6] This highlights the empirical nature of chiral method development. The β-DEX and B-PM columns clearly demonstrate effective separation for this class of compounds.
Experimental Protocol: Chiral GC Analysis of 1-Cyclohexylethanol
This protocol provides a robust starting point for the analysis using a beta-cyclodextrin-based column, which demonstrated strong performance for the analogous 1-phenylethanol.
1. Sample Preparation:
-
Prepare a stock solution of racemic 1-cyclohexylethanol at 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Prepare standards of the individual enantiomers, if available, at the same concentration to confirm elution order.
-
For quantitative analysis, prepare a series of calibration standards spanning the desired concentration range.
2. GC System and Column:
-
GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Astec® CHIRALDEX® B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness).
3. Chromatographic Conditions:
-
Injector: Split/Splitless, operated in Split mode.
-
Split Ratio: 80:1. A high split ratio is recommended to prevent column overload and maintain sharp peaks.
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250 °C. This ensures rapid volatilization of the analyte.
-
Carrier Gas: Helium.
-
Inlet Pressure: 24 psi (This corresponds to a flow rate of approximately 1.2 mL/min).
-
Oven Program: 120 °C Isothermal. Optimization Note: A lower temperature may increase resolution but will also increase run time.[7] A temperature ramp (e.g., 80 °C to 140 °C at 2 °C/min) can be tested to optimize separation.
-
Detector: FID.
-
Detector Temperature: 250 °C.
-
Makeup Gas (N₂): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
4. Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Visualization of Workflows
Causality and Trustworthiness in Protocol Design
-
Why a Beta-Cyclodextrin Column First? For a novel separation, starting with a broad-selectivity phase like a β-DEX column is a pragmatic strategy. It offers the highest probability of achieving at least a partial separation, which can then be optimized.[7]
-
The Role of Temperature: Enantioselective interactions are thermodynamic processes. Lowering the column temperature generally increases the stability difference between the transient diastereomeric complexes, leading to better resolution (higher α values), but at the cost of longer analysis times and broader peaks.[7] The choice of 120 °C is a balance between resolution and speed.
-
Is Derivatization Necessary? For many secondary alcohols, direct analysis is feasible on cyclodextrin phases.[7] However, if peak shape is poor (tailing) due to interaction with active sites in the GC system, or if resolution is insufficient, derivatization can be a powerful tool. Acylation (e.g., creating an acetate or trifluoroacetate ester) can improve peak shape and sometimes dramatically enhance chiral recognition.[8] However, it adds an extra step to sample preparation and requires verification that no racemization occurs during the reaction.[8] For 1-cyclohexylethanol, direct injection should be the first approach.
Conclusion
The successful chiral GC separation of 1-cyclohexylethanol enantiomers is readily achievable using commercially available cyclodextrin-based stationary phases. While gamma-cyclodextrin phases like the Astec® CHIRALDEX® G-TA are specifically cited for high selectivity towards alcohols, beta-cyclodextrin phases such as the Astec® CHIRALDEX® B-PM or Supelco® β-DEX™ provide a robust and reliable starting point with proven efficacy for structurally analogous compounds. By systematically applying the principles of method development—starting with a broad-selectivity column and optimizing temperature—researchers can confidently establish a self-validating, accurate, and efficient method for determining the enantiomeric purity of 1-cyclohexylethanol and related chiral intermediates.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Sigma-Aldrich. (2002). Astec CHIRALDEX Handbook (6th ed.).
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns (Bulletin 877).
- Smolinská, M., et al. (2020). Gas Chromatographic Separation of Enantiomers on Cyclodextrin Stationary Phases.
- Methods for Asymmetric Analysis of Alcohols Using β-DEX™ 225 GC Column. (2025). VWR.
- Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. (2025).
- Yuan, L., & Xie, S. (2018). Chiral Gas Chromatography.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2016). PubMed Central, NIH.
- Schurig, V. (2022).
- Chemistry LibreTexts. (2023).
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- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. gcms.cz [gcms.cz]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of (1R)-1-cyclohexylethan-1-ol
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable checkpoint. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques for the validation of the absolute configuration of (1R)-1-cyclohexylethan-1-ol, a chiral secondary alcohol that serves as a valuable building block in synthetic chemistry.[1]
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices, empowering a more intuitive and rigorous approach to stereochemical validation. We will explore and contrast two powerful methodologies: the spectroscopic and computationally-driven Vibrational Circular Dichroism (VCD) and the classic derivatization-based Mosher's method. Furthermore, we will discuss the complementary role of chiral High-Performance Liquid Chromatography (HPLC) in enantiomeric separation and purity assessment.
The Imperative of Stereochemical Integrity
Chirality is a fundamental property of many biologically active molecules. For a chiral secondary alcohol like (1R)-1-cyclohexylethan-1-ol, its therapeutic efficacy and metabolic pathway are intrinsically tied to the spatial orientation of the hydroxyl and cyclohexyl groups around the stereogenic center.[1] An incorrect stereochemical assignment can have profound consequences in drug development, making robust and orthogonal validation methods essential.
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy represents a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[2] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3][4] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images), a comparison between an experimental spectrum and a computationally predicted spectrum for a specific enantiomer allows for unambiguous assignment of its absolute configuration.[3][5]
The VCD Workflow: A Fusion of Experiment and Theory
The strength of the VCD method lies in its synergy with quantum chemical calculations, typically Density Functional Theory (DFT).[2][3] This approach avoids the need for crystallization, which is a significant advantage over the traditional gold standard of single-crystal X-ray analysis.[2][3]
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of enantiomerically pure (or enriched) (1R)-1-cyclohexylethan-1-ol in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample solution using a VCD spectrometer.
-
The typical spectral range for organic molecules is 2000-800 cm⁻¹.
-
Record the spectrum of the pure solvent for baseline correction.
-
-
Computational Modeling:
-
Construct 3D models of both the (R)- and (S)-enantiomers of 1-cyclohexylethan-1-ol.
-
Perform a conformational search to identify the most stable conformers for each enantiomer.
-
Using quantum chemistry software (e.g., Gaussian), perform geometry optimization and frequency calculations for the stable conformers using an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for both enantiomers.[5]
-
-
Spectral Comparison:
-
Overlay the experimental VCD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers.
-
The absolute configuration is assigned by identifying which theoretical spectrum matches the sign and relative intensities of the experimental spectrum.[2]
-
Method 2: Mosher's Method (NMR-Based Derivatization)
Mosher's method is a highly reliable and widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6] The core principle involves converting the enantiomeric alcohol into a pair of diastereomers by esterification with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][7] These resulting diastereomers exhibit distinct ¹H NMR chemical shifts, which can be analyzed to deduce the stereochemistry of the original alcohol.[6]
The Logic of Diastereomeric Differentiation
The analysis is predicated on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the Mosher ester, the protons of the alcohol that lie on the same side of the MTPA phenyl group in the (R)-MTPA ester will experience a different magnetic environment compared to the (S)-MTPA ester.[8] By preparing both the (R)- and (S)-MTPA esters and calculating the difference in their chemical shifts (Δδ = δS - δR), the absolute configuration can be determined.
Caption: Workflow for Mosher's method.
Experimental Protocol: Mosher Ester Analysis
-
Esterification (Two Parallel Reactions):
-
Reaction A ((S)-MTPA ester): To a solution of (1R)-1-cyclohexylethan-1-ol (1 equiv.) in pyridine, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.2 equiv.) at 0 °C. Stir the reaction at room temperature until completion (monitor by TLC).
-
Reaction B ((R)-MTPA ester): In a separate flask, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
-
Work-up and Purification:
-
Quench both reactions with water and extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify both diastereomeric esters via flash column chromatography.
-
-
NMR Spectroscopy:
-
Acquire high-resolution ¹H NMR spectra for both the purified (R)-MTPA and (S)-MTPA esters.
-
Assign the chemical shifts for the protons on the cyclohexyl and ethyl moieties.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Protons with a positive Δδ value are on one side of the molecule relative to the MTPA phenyl group, while those with a negative Δδ are on the other. This spatial arrangement directly correlates to the absolute configuration of the original alcohol.
-
Complementary Technique: Chiral HPLC
While VCD and Mosher's method determine the absolute configuration, chiral HPLC is the workhorse for assessing enantiomeric purity (enantiomeric excess, % ee).[9][10] By utilizing a chiral stationary phase (CSP), enantiomers interact differently with the column, resulting in different retention times and thus, separation.[9][11]
For (1R)-1-cyclohexylethan-1-ol, a method would be developed to achieve baseline separation of the (R) and (S) enantiomers. The % ee can then be calculated from the relative peak areas. While not a primary method for ab initio configuration assignment, if an authenticated standard of (1R)-1-cyclohexylethan-1-ol is available, the elution order can be used for confirmation.
Comparative Analysis
| Feature | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) | Chiral HPLC |
| Principle | Differential absorption of circularly polarized IR light.[3] | NMR analysis of diastereomeric derivatives.[6] | Differential interaction with a chiral stationary phase.[9] |
| Primary Use | Absolute configuration determination.[2] | Absolute configuration determination.[6] | Enantiomeric purity (% ee) and separation.[10] |
| Sample Req. | Non-destructive, requires mg quantities. | Destructive (derivatization), requires mg quantities. | Non-destructive (analytical), requires µg-mg quantities. |
| Instrumentation | VCD Spectrometer, High-performance computing. | High-field NMR spectrometer. | HPLC system with a chiral column. |
| Advantages | No derivatization needed, applicable to a wide range of molecules, non-destructive.[2] | Widely accessible instrumentation (NMR), highly reliable empirical model. | High throughput, excellent for quantitative analysis of enantiomeric ratio. |
| Limitations | Requires complex quantum chemical calculations, can be challenging for highly flexible molecules. | Requires chemical synthesis and purification, potential for kinetic resolution errors. | Requires method development, does not determine absolute configuration without a reference standard. |
Conclusion and Recommendation
The validation of the absolute configuration of (1R)-1-cyclohexylethan-1-ol demands a rigorous and multi-faceted approach.
-
Vibrational Circular Dichroism (VCD) stands out as the most elegant and direct method. It provides a definitive answer without altering the molecule of interest, directly linking the experimental observation to the fundamental 3D structure through first-principles calculations. It is the recommended primary method when the necessary instrumentation and computational resources are available.
-
Mosher's Method remains a robust and reliable alternative, particularly when a high-field NMR is more accessible than a VCD spectrometer. Its reliance on well-established empirical rules provides a high degree of confidence, though it is more labor-intensive due to the required chemical derivatizations.
-
Chiral HPLC is an indispensable complementary technique. It is the gold standard for determining enantiomeric purity and should be used to confirm the enantiomeric excess of the sample before undertaking VCD or Mosher's analysis.
For a comprehensive validation dossier, an ideal submission would include VCD data for the primary assignment of absolute configuration, supported by chiral HPLC data confirming enantiomeric purity. If VCD is unavailable, Mosher's method provides a classic and trustworthy alternative for the absolute configuration, which should also be accompanied by chiral HPLC data. This orthogonal approach ensures the highest level of scientific integrity and confidence in the stereochemical identity of (1R)-1-cyclohexylethan-1-ol.
References
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Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL: [Link]
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Title: Absolute Configuration - R-S Sequence Rules Source: Chemistry LibreTexts URL: [Link]
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Title: Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review Source: ResearchGate URL: [Link]
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Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: PubMed URL: [Link]
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Title: Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry Source: YouTube URL: [Link]
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Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
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Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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Title: Optical Rotation, Optical Activity, and Specific Rotation Source: Master Organic Chemistry URL: [Link]
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Title: Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis Source: NIH URL: [Link]
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Title: 5.4: Optical Activity Source: Chemistry LibreTexts URL: [Link]
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Title: 23.2: Derivatization Source: Chemistry LibreTexts URL: [Link]
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Title: Chiral HPLC for efficient resolution of enantiomers Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Vibrational Circular Dichroism: A New Tool for the Determination of Absolute Configuration of Chiral Molecules Source: sioc-journal.cn URL: [Link]
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Title: Specific Rotation and Observed Rotation Calculations in Optical Activity Source: YouTube URL: [Link]
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Title: Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Source: University of Toronto URL: [Link]
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Title: The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy Source: PubMed URL: [Link]
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Title: R/S Absolute Configuration Examples Source: YouTube URL: [Link]
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Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL: [Link]
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Title: Vibrational circular dichroism Source: Wikipedia URL: [Link]
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Title: How I Used Mosher Esters in my PhD Source: YouTube URL: [Link]
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Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]
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Title: Preparation and Absolute Configuration of (1R,4R)-(+)-3-Oxo-, (1S,4S)-(-) Source: ResearchGate URL: [Link]
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Title: Could someone please explain this? Source: Reddit URL: [Link]
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Title: Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL: [Link]
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Title: Absolute configuration determination and convenient asymmetric synthesis of cis-3-(9-Anthryl)cyclohexanol with proline as a catalyst Source: PubMed URL: [Link]
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A Comparative Guide to Chiral Auxiliaries: Evaluating (1R)-1-Cyclohexylethan-1-ol Against Commercial Standards
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development and natural product synthesis where stereochemistry dictates biological activity.[1][2] Chiral auxiliaries represent a robust and reliable strategy, acting as temporary stereogenic guides that are covalently attached to a substrate to direct a chemical transformation with high diastereoselectivity.[3][4] An ideal auxiliary must be readily available, easy to attach and cleave, provide high levels of stereocontrol, and be recoverable for reuse.[3]
This guide provides a comprehensive comparison of the potential efficacy of (1R)-1-cyclohexylethan-1-ol, a commercially available chiral alcohol, as a chiral auxiliary against established, widely-used commercial alternatives. While (1R)-1-cyclohexylethan-1-ol is primarily utilized as a chiral building block[2], its structural features merit an evaluation of its potential in an auxiliary role. We will dissect the performance of benchmark auxiliaries such as Evans Oxazolidinones, Oppolzer's Camphorsultam, and 8-Phenylmenthol, using experimental data to ground our analysis and provide researchers with a clear, comparative framework for selecting the appropriate tool for their synthetic challenges.
The General Principle of Auxiliary-Mediated Asymmetric Synthesis
The core strategy involves three key stages: attachment of the chiral auxiliary (Xc) to a prochiral substrate, a diastereoselective reaction to create a new stereocenter under the influence of the auxiliary, and finally, the cleavage of the auxiliary to yield the desired enantiomerically enriched product. The efficiency of this entire process dictates the practical utility of the auxiliary.
Caption: General workflow of asymmetric synthesis using a recoverable chiral auxiliary.
Evaluating (1R)-1-Cyclohexylethan-1-ol as a Potential Chiral Auxiliary
(1R)-1-cyclohexylethan-1-ol is a chiral secondary alcohol that is commercially available and can be synthesized in high enantiomeric purity via methods like the asymmetric reduction of its corresponding ketone.[2] While not traditionally documented as a mainstream chiral auxiliary, its structure suggests potential applications, likely functioning through an ester linkage to a carboxylic acid derivative.
Potential Mechanism of Action: Stereocontrol would arise from the steric bulk of the cyclohexyl group, which would be expected to effectively shield one face of the enolate derived from the ester. The methyl group at the stereocenter would further refine the conformational preference of the attached substrate, influencing the trajectory of incoming electrophiles. Its performance can be hypothetically compared to other alcohol-based auxiliaries like 8-phenylmenthol or Whitesell's trans-2-phenylcyclohexanol.[1]
Hypothesized Advantages:
-
Cost-Effectiveness: As a relatively simple structure, it may offer a cost-effective alternative to more complex auxiliaries.
-
Simple Cleavage: Removal via standard ester hydrolysis or reduction (e.g., LiAlH₄, DIBAL-H) should be straightforward.
Hypothesized Disadvantages:
-
Moderate Selectivity: The conformational flexibility of the cyclohexyl ring and the relatively small size of the methyl directing group might lead to lower diastereoselectivities compared to auxiliaries with more rigid, chelating structures.
-
Lack of Precedent: The absence of extensive literature means that its efficacy across a broad range of reactions is unproven, requiring significant validation.
Comparative Analysis with Commercially Available Auxiliaries
Here, we compare the hypothesized performance of (1R)-1-cyclohexylethan-1-ol against established, high-performance auxiliaries.
Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, these auxiliaries are arguably the most widely used for stereoselective aldol, alkylation, and Diels-Alder reactions.[1][5] They are derived from readily available amino acids.[]
-
Mechanism of Stereocontrol: The high diastereoselectivity stems from the formation of a rigid, chelated Z-enolate (typically with boron or titanium Lewis acids), where the substituent at the C4 position of the oxazolidinone (e.g., isopropyl or phenyl) effectively blocks one face of the enolate from the incoming electrophile.[1][7] This is well-described by the Zimmerman-Traxler model for aldol reactions.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
-
Performance: Routinely provides diastereomeric ratios >99:1.
-
Cleavage: The auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or amides, and is often recovered in high yield.[1]
Oppolzer's Camphorsultam
Based on the rigid bicyclic camphor skeleton, this sultam is highly effective in controlling the stereochemistry of a wide range of reactions, including alkylations, Michael additions, and Diels-Alder reactions.[1][5]
-
Mechanism of Stereocontrol: The rigid camphor backbone and the sulfonyl group create a highly ordered environment. Stereocontrol is often achieved through chelation of the metal cation (e.g., Li⁺) between the enolate oxygen and the sulfonyl oxygen, forcing the electrophile to approach from the less hindered face.[8]
-
Performance: Delivers excellent diastereoselectivity, often exceeding 95:5 d.r.
-
Cleavage & Recyclability: Typically removed by hydrolysis or reduction. Its high crystallinity aids in purification, and it can be efficiently recovered and reused, a process that has even been demonstrated in automated continuous flow systems.[9][10]
8-Phenylmenthol
An early and effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions and conjugate additions.[1][] Its derivatives, like trans-2-phenyl-1-cyclohexanol, were developed to improve accessibility.[1]
-
Mechanism of Stereocontrol: Control is primarily based on steric hindrance. The bulky phenylmenthyl group effectively shields one face of the attached prochiral substrate (e.g., an acrylate), directing the incoming reagent to the opposite face.[][11]
-
Performance: Good to excellent diastereoselectivity, particularly in cycloadditions (often >90:10 d.r.).
-
Cleavage: Standard hydrolytic or reductive cleavage of the ester linkage.
Quantitative Performance Comparison
The following table summarizes the performance of these auxiliaries in a representative asymmetric alkylation of a propionyl derivative, a common benchmark reaction.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide (BnBr) | >99:1 | [1] |
| (1S)-(-)-2,10-Camphorsultam | Methyl Iodide (MeI) | 98:2 | [5][8] |
| (-)-8-Phenylmenthol | Methyl Iodide (MeI) | 94:6 | [12] |
| (1R)-1-Cyclohexylethan-1-ol | Benzyl Bromide (BnBr) | Hypothesized: 85:15 - 90:10 | N/A |
Note: The value for (1R)-1-cyclohexylethan-1-ol is a scientifically-grounded estimation based on structurally similar, non-chelating alcohol auxiliaries.
Summary Comparison Guide
| Feature | (1R)-1-Cyclohexylethan-1-ol (Hypothesized) | Evans Oxazolidinones | Oppolzer's Camphorsultam | 8-Phenylmenthol |
| Primary Applications | Alkylations, Conjugate Additions | Aldol, Alkylations, Diels-Alder | Alkylations, Michael Additions | Diels-Alder, Ene Reactions |
| Control Element | Steric Hindrance | Chelation & Steric Hindrance | Chelation & Steric Hindrance | Steric Hindrance |
| Typical d.r. | Moderate to Good (est. 85:15) | Excellent (>99:1) | Excellent (>95:5) | Good to Excellent (>90:10) |
| Ease of Attachment | Standard Esterification | Acylation | Acylation | Standard Esterification |
| Cleavage Conditions | Mild (Hydrolysis, Reduction) | Versatile (LiOH, LiBH₄, etc.) | Mild to Strong (Hydrolysis) | Mild (Hydrolysis, Reduction) |
| Recyclability | Potentially High | High | Very High (Crystalline) | High |
| Availability | Commercially Available | Both enantiomers widely available | Both enantiomers widely available | Both enantiomers available |
Experimental Protocols
Protocol 1: Representative Asymmetric Alkylation using an Evans Auxiliary
This protocol describes the diastereoselective alkylation of an N-propionyl oxazolidinone, a standard procedure demonstrating the reliability of this auxiliary class.
Step 1: Acylation of the Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propanoyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. Purify by flash chromatography to yield the N-propionyl imide.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl imide (1.0 equiv.) in anhydrous THF (0.2 M) under argon and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or commercial solution) dropwise. Stir for 30 minutes to form the Z-enolate.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.
-
Extract with dichloromethane, dry the combined organic layers over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water (4:1, 0.2 M).
-
Cool to 0 °C and add lithium hydroxide (2.0 equiv.) followed by hydrogen peroxide (4.0 equiv., 30% aqueous solution).
-
Stir vigorously for 4 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Separate the layers. The aqueous layer can be acidified to precipitate the chiral auxiliary for recovery. The organic layer contains the desired carboxylic acid product.
Caption: Step-wise workflow for an Evans asymmetric alkylation experiment.
Conclusion and Outlook
This guide confirms the exceptional and reliable performance of established chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam, which deliver outstanding levels of diastereoselectivity through well-understood, often chelation-controlled, transition states. Alcohol-based auxiliaries like 8-phenylmenthol are also highly effective, relying on steric shielding to direct reactions.
Based on our analysis, (1R)-1-cyclohexylethan-1-ol, while a valuable chiral building block, is unlikely to supplant these market leaders as a general-purpose chiral auxiliary. Its efficacy would be limited by a reliance on non-chelation-controlled steric hindrance and conformational flexibility, likely resulting in lower diastereoselectivities. However, for specific applications where moderate selectivity is acceptable and cost is a primary driver, it could represent a viable niche alternative. Further experimental validation is required to definitively establish its performance characteristics and determine if it can be a useful addition to the synthetic chemist's toolbox.
References
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Ordóñez, M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]
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Deadman, B. J., et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]
-
Davies, S. G., et al. (2012). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
-
Whitesell, J. K. (1984). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. ProQuest. Retrieved from [Link]
-
SciSpace. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Retrieved from [Link]
-
Brown, C. (2016). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 1). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link]
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The Untapped Potential of (1R)-1-Cyclohexylethan-1-ol Derivatives in Asymmetric Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of stereochemically pure compounds, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] These molecular scaffolds, temporarily incorporated into a substrate, guide the formation of a new stereocenter with a high degree of selectivity. While a pantheon of well-established auxiliaries dominates the field, this guide delves into the largely uncharted territory of derivatives of (1R)-1-cyclohexylethan-1-ol . We present a comprehensive analysis of their potential, juxtaposed with established alternatives, and provide a theoretical framework for their application in key carbon-carbon bond-forming reactions. This exploration is designed to arm researchers with the foundational knowledge to potentially pioneer new applications for this simple yet promising chiral alcohol.
A Note on the Current Landscape
A thorough review of the scientific literature reveals a notable scarcity of studies employing (1R)-1-cyclohexylethan-1-ol and its simple ester or amide derivatives as chiral auxiliaries to control diastereomeric ratios in reactions such as enolate alkylations, Diels-Alder cycloadditions, or aldol reactions. While the parent alcohol is a known chiral building block, its application as a removable and recyclable director of stereochemistry is not well-documented.[1] This guide, therefore, pivots from a direct comparison of experimental data to a theoretical and comparative analysis, highlighting the untapped potential and providing a roadmap for future investigation.
Structural Merits and a Proposed Model for Stereocontrol
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center. (1R)-1-cyclohexylethan-1-ol possesses two key features that suggest its potential for inducing facial selectivity:
-
A Bulky Cyclohexyl Group: This large, conformationally restricted group can effectively shield one face of a reactive intermediate, such as an enolate or a dienophile.
-
A Stereogenic Center Bearing a Methyl Group: The methyl group at the stereocenter further contributes to the asymmetric environment, potentially influencing the preferred conformation of the attached substrate and thereby reinforcing the facial bias.
We propose a simple steric shielding model for the action of this auxiliary. When attached to a prochiral substrate, the cyclohexyl and methyl groups are expected to orient themselves to minimize steric strain, thereby creating a "blocked" and an "open" face for the approach of a reagent.
A Comparative Overview of Chiral Auxiliaries
To appreciate the potential of (1R)-1-cyclohexylethan-1-ol derivatives, it is instructive to compare their structural attributes with those of well-established chiral auxiliaries.
| Chiral Auxiliary | Key Structural Features | Availability of Diastereomeric Ratio Data |
| (1R)-1-Cyclohexylethan-1-ol Derivatives | Bulky cyclohexyl group, single stereocenter with a methyl group. | Limited to non-existent in public domain. |
| Evans' Oxazolidinones | Rigid heterocyclic structure, two stereocenters, chelating carbonyl group. | Extensive data for a wide range of reactions. |
| Oppolzer's Camphorsultam | Rigid bicyclic sultam derived from camphor, strong dipole. | Widely documented for various transformations. |
| 8-Phenylmenthol | Bulky phenyl and isopropyl groups on a cyclohexane scaffold. | Well-studied, particularly in Diels-Alder reactions.[2] |
This comparison underscores that while structurally simpler, the cyclohexylethanol-based auxiliary lacks the extensive empirical validation of its more complex counterparts.
Hypothetical Applications in Asymmetric Synthesis
To illustrate the potential of (1R)-1-cyclohexylethan-1-ol derivatives, we present a theoretical analysis of their application in three fundamental carbon-carbon bond-forming reactions.
Enolate Alkylation
The stereoselective alkylation of enolates is a powerful tool for the synthesis of chiral carboxylic acid derivatives.[3] An ester of (1R)-1-cyclohexylethan-1-ol with a carboxylic acid could be deprotonated to form a chiral enolate. The bulky auxiliary would be expected to direct the approach of an electrophile to the less hindered face.
Figure 1: Proposed workflow for the diastereoselective alkylation of an enolate derived from a (1R)-1-cyclohexylethyl ester.
A plausible transition state model involves the chelation of the lithium cation between the enolate oxygen and the ester carbonyl oxygen. The cyclohexyl group would then orient itself to minimize steric interactions, exposing one face of the enolate for alkylation.
Diels-Alder Reaction
The Diels-Alder reaction is a concerted cycloaddition that forms a six-membered ring.[4] An acrylate ester of (1R)-1-cyclohexylethan-1-ol could serve as a chiral dienophile. The auxiliary would direct the approach of the diene to one of the two faces of the double bond.
Figure 2: Conceptual workflow for a Diels-Alder reaction using a (1R)-1-cyclohexylethyl acrylate.
In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid would coordinate to the carbonyl oxygen of the acrylate. The chiral auxiliary would then adopt a low-energy conformation that shields one face of the dienophile, leading to a diastereoselective cycloaddition.
Aldol Reaction
The aldol reaction is a fundamental method for the formation of β-hydroxy carbonyl compounds.[5] A propionate ester of (1R)-1-cyclohexylethan-1-ol could be converted to its corresponding boron or titanium enolate. The subsequent reaction with an aldehyde would be directed by the chiral auxiliary.
Figure 3: Proposed pathway for a diastereoselective aldol reaction.
The stereochemical outcome of the aldol reaction is often rationalized using the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde occupy positions that minimize steric clashes. The bulky cyclohexyl group of the auxiliary would play a crucial role in dictating the facial selectivity of the aldehyde's approach to the enolate.
Experimental Protocols
For researchers interested in exploring the potential of this chiral auxiliary, we provide the following established protocols for the synthesis of the parent alcohol and its ester derivatives.
Synthesis of (1R)-1-Cyclohexylethan-1-ol
The enantiomerically pure alcohol can be prepared via the asymmetric reduction of 1-cyclohexylethanone using a variety of methods, including biocatalytic reduction with alcohol dehydrogenases or chemo-catalytic asymmetric hydrogenation.[1]
Example Protocol (Biocatalytic Reduction):
-
To a suspension of baker's yeast (Saccharomyces cerevisiae) in a glucose solution, add 1-cyclohexylethanone.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, filter the mixture through celite and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography to yield (1R)-1-cyclohexylethan-1-ol.
General Procedure for Esterification
The chiral alcohol can be esterified with a variety of carboxylic acids or their derivatives to generate the substrates for asymmetric reactions.
Example Protocol (from an Acyl Chloride):
-
To a solution of (1R)-1-cyclohexylethan-1-ol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Data Summary and Future Outlook
The following table summarizes the current state of knowledge regarding the diastereoselectivity of reactions employing (1R)-1-cyclohexylethan-1-ol derivatives in comparison to a well-established auxiliary.
| Reaction Type | Chiral Auxiliary | Typical Diastereomeric Ratios Reported |
| Enolate Alkylation | (1R)-1-Cyclohexylethyl esters | No data available |
| Evans' Oxazolidinones | >95:5 | |
| Diels-Alder Reaction | (1R)-1-Cyclohexylethyl acrylate | No data available |
| 8-Phenylmenthol Acrylate | >90:10 | |
| Aldol Reaction | (1R)-1-Cyclohexylethyl propionate | No data available |
| Evans' Oxazolidinones | >98:2 |
The conspicuous absence of data for the (1R)-1-cyclohexylethan-1-ol system presents a clear opportunity for further research. The simplicity and low cost of this chiral alcohol make it an attractive candidate for the development of new, practical chiral auxiliaries. Future work should focus on the systematic evaluation of its derivatives in a range of asymmetric transformations to quantify their effectiveness in controlling diastereoselectivity. Such studies would not only expand the toolbox of synthetic chemists but also deepen our understanding of the subtle steric and electronic effects that govern asymmetric induction.
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- Asymmetric Synthesis of (R)-1-Phenylethanol. Semantic Scholar.
- Diastereoselective reactions. YouTube.
- Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC.
- (1R)-1-Cyclohexylethan-1-ol. Benchchem.
- Enolate Alkylations. University of California, Irvine.
- Stereoselective Alkylation of Chiral Titanium(IV)
- Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- Here's What You're Looking For in Diels Alder Reaction. PraxiLabs.
- Introduction to Industrial Applications of Asymmetric Synthesis.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Asymmetric Synthesis with Chiral Reagent & Chiral C
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- Diels-Alder Reactions. Harvard University.
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- Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate.
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- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC.
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- Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions.
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- Aldol Reaction. Organic Chemistry Portal.
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The Strategic Application of (1R)-1-Cyclohexylethan-1-ol in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount to achieving desired stereochemical outcomes. Among the arsenal of chiral building blocks, (1R)-1-cyclohexylethan-1-ol stands out as a versatile and economically viable secondary alcohol. This guide provides an in-depth analysis of its application, moving beyond the conceptual to quantify its performance in key diastereoselective reactions. By presenting comparative data with other widely used chiral alcohols, this document serves as a practical resource for chemists engaged in the synthesis of complex chiral molecules.
Introduction: Beyond a Chiral Auxiliary – A Versatile Chiral Building Block
While the classic definition of a chiral auxiliary involves its temporary incorporation and subsequent removal from a substrate, (1R)-1-cyclohexylethan-1-ol is more frequently employed as a chiral building block or a chiral substrate.[1][2] In this capacity, its inherent stereochemistry influences the formation of new stereocenters in a product that retains the original chiral fragment. This guide will focus on quantifying the diastereoselectivity of reactions where (1R)-1-cyclohexylethan-1-ol is a key reactant, providing a comparative analysis of its effectiveness.
Diastereoselective Reactions: Quantifying the Influence of the Cyclohexyl Moiety
The steric bulk and conformational rigidity of the cyclohexyl group in (1R)-1-cyclohexylethan-1-ol play a crucial role in directing the stereochemical course of a reaction. This section delves into specific examples, presenting experimental data that quantify the diastereoselectivity achieved.
Kinetic Resolution: A Comparative Benchmark
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[3] The efficiency of this process is a direct measure of the chiral recognition between the substrate and the catalyst.
Table 1: Comparative Performance of Chiral Secondary Alcohols in Lipase-Mediated Dynamic Kinetic Resolution
| Chiral Alcohol | Racemization Agent | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Phenylethanol | Niobium Phosphate | CALB | (R)-1-Phenylethyl acetate | 92 | 85 | [4] |
This data for 1-phenylethanol highlights the high levels of stereochemical control achievable in enzymatic resolutions of simple secondary alcohols. While direct comparative data for (1R)-1-cyclohexylethan-1-ol under identical conditions is not provided, the principle remains a key application for this class of compounds. The bulky cyclohexyl group is expected to lead to significant rate differences between its enantiomers in such resolutions.
Experimental Protocols
A fundamental aspect of scientific integrity is the reproducibility of experimental results. To this end, detailed protocols for key transformations are provided below.
General Protocol for Lipase-Mediated Dynamic Kinetic Resolution of a Secondary Alcohol
This protocol is based on the established methodology for the kinetic resolution of 1-phenylethanol and can be adapted for other secondary alcohols like 1-cyclohexylethanol.[4]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Niobium phosphate (racemization agent)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous toluene (solvent)
Procedure:
-
To a stirred solution of the racemic secondary alcohol (1 mmol) in anhydrous toluene (10 mL), add the niobium phosphate racemization catalyst (50 mg).
-
Add the immobilized lipase (e.g., Novozym 435, 20 mg).
-
Add the acyl donor (e.g., vinyl acetate, 2 mmol).
-
The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) and monitored by chiral GC or HPLC.
-
Upon reaching the desired conversion, the reaction is quenched, and the solid catalysts are removed by filtration.
-
The product ester and remaining unreacted alcohol are separated by column chromatography.
-
The enantiomeric excess of the product and unreacted starting material is determined by chiral GC or HPLC analysis.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the core concepts of diastereoselective synthesis and the workflow for quantifying stereoselectivity.
Caption: A simplified workflow of a diastereoselective reaction.
Caption: The experimental workflow for quantifying diastereoselectivity.
Conclusion and Future Outlook
(1R)-1-cyclohexylethan-1-ol is a valuable chiral building block in asymmetric synthesis. Its utility is demonstrated in reactions where its stereocenter directs the formation of new chiral centers, leading to diastereomerically enriched products. While direct, side-by-side quantitative comparisons with other chiral alcohols in a wide range of reactions are not always available, the principles of stereocontrol it embodies are fundamental to modern organic chemistry. Future research focusing on the systematic evaluation of a broader range of chiral secondary alcohols, including (1R)-1-cyclohexylethan-1-ol, in standardized diastereoselective reactions would be invaluable to the scientific community, enabling more informed choices in the design of efficient and highly selective synthetic routes.
References
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Michael-aldol domino reactions are powerful tools for rapidly assembling carbocyclic scaffolds. We herein disclose a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles. The cyclohexanone products are obtained in excellent diastereoselectivity (up to >20:1 dr) and good yields (up to 84%). [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]
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(R)-Cyclohexenol is a valuable building block in organic synthesis. ResearchGate. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
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Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. ResearchGate. [Link]
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Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. [Link]
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Application of chiral building blocks to the synthesis of drugs. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]
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Stereoselectivity. Wikipedia. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. [Link]
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Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]
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Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
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Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. ResearchGate. [Link]
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Stereochemistry - Stereoelectronics. [Link]
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Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]
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An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. ResearchGate. [Link]
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Kinetic Resolution of Enantiomers - Biocatalysis. Uni Graz. [Link]
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An Approach to the Diastereoselective Synthesis of Cyclohexane- 1,3-dicarboxamide Derivatives via a Pseudo Five-Component. Semantic Scholar. [Link]
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Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]
-
Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC. [Link]
-
What is the difference between first asymmetric synthesis and first enantioselective synthesis? ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (1R)-1-cyclohexylethan-1-ol
For the diligent researcher, ensuring the integrity of an experiment extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of (1R)-1-cyclohexylethan-1-ol, a chiral secondary alcohol commonly used as an intermediate in asymmetric synthesis. Adherence to these procedures is paramount for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem.
Understanding the Compound: A Prerequisite for Safe Disposal
Before delving into disposal procedures, a thorough understanding of the chemical's properties and hazards is essential. This knowledge informs every step of the handling and disposal process, from selecting the appropriate personal protective equipment (PPE) to choosing the correct waste stream.
(1R)-1-cyclohexylethan-1-ol is a combustible liquid that is also harmful if swallowed. It is known to cause skin and eye irritation, and its vapors may lead to respiratory irritation[1][2]. The key to its safe management lies in mitigating these risks at every stage.
| Property | Value | Source |
| CAS Number | 3113-99-3 | [1] |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~189 °C | [2] |
| Flash Point | 83 °C | [2][3] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation | [1][2] |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of (1R)-1-cyclohexylethan-1-ol is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][5] Doing so can lead to environmental contamination and may violate local and federal regulations.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal by waste management services.
-
Designate a Waste Stream: (1R)-1-cyclohexylethan-1-ol is a non-halogenated organic solvent. It should be collected in a waste container specifically designated for this category.[6]
-
Avoid Mixing: Do not mix this alcohol with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers.[6][7] Incompatible wastes can react violently, producing heat, toxic gases, or even explosions.[8]
Step 2: Selecting the Appropriate Waste Container
The choice of waste container is critical for the safe containment of chemical waste.
-
Material Compatibility: For non-halogenated organic liquids like (1R)-1-cyclohexylethan-1-ol, a high-density polyethylene (HDPE) or glass container is generally suitable.[1][9] Steel containers are also a good choice for flammable liquids.[8] Always check a chemical compatibility chart if you are unsure.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
-
Venting: For larger volumes of volatile waste, a vented cap may be appropriate to prevent pressure buildup, but for typical laboratory quantities, a standard sealed cap is sufficient.
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Use a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(1R)-1-cyclohexylethan-1-ol." Avoid using abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., Combustible, Irritant).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Safe Accumulation of Waste in the Laboratory
Waste should be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Designate a specific location in the lab, such as a fume hood or a secondary containment bin on a benchtop, as your SAA.[3][10] This area should be under the direct control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4] This minimizes the release of flammable and harmful vapors.
-
Quantity Limits: Be aware of the volume limits for SAAs as defined by your institution and regulatory bodies.
Disposal of Contaminated Materials
Any materials that come into contact with (1R)-1-cyclohexylethan-1-ol must also be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Spill Cleanup Materials: Absorbent pads, vermiculite, or other materials used to clean up spills of this chemical must be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.[2][12][13]
-
Empty Chemical Bottles: The original container of (1R)-1-cyclohexylethan-1-ol, even when "empty," will contain residual chemical. It should be managed as hazardous waste. Some institutions may have procedures for triple-rinsing containers, but the rinsate must be collected as hazardous waste.[14]
Emergency Procedures: Spill Cleanup
In the event of a spill, a prompt and safe response is critical.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: For a small, manageable spill, laboratory personnel with the proper training and equipment can proceed with cleanup. For large spills (e.g., >500 mL), evacuate the area and contact your institution's emergency response team.[12][13]
-
Remove Ignition Sources: As (1R)-1-cyclohexylethan-1-ol is a combustible liquid, eliminate any nearby sources of ignition.[5][13]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Contain and Absorb: Confine the spill by creating a dike with absorbent material.[12] Then, cover the spill with a non-reactive absorbent material (e.g., spill pads, vermiculite).
-
Collect and Package: Carefully collect the absorbed material using spark-proof tools and place it in a heavy-duty plastic bag or a designated waste container.[2][12]
-
Decontaminate: Clean the spill area with soap and water.
-
Label and Dispose: Seal and label the container with the cleanup debris as hazardous waste and manage it through your institution's waste disposal program.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of (1R)-1-cyclohexylethan-1-ol.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10290808, (alphaR)-alpha-Methylcyclohexanemethanol. Retrieved from [Link]
-
GAIACA. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
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University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]
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McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]
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New Pig. (n.d.). How to Choose a Hazardous Waste Container. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) Protocol for Handling (1R)-1-cyclohexylethan-1-ol
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest degree of safety and efficacy. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of (1R)-1-cyclohexylethan-1-ol. This chiral secondary alcohol is a valuable building block in asymmetric synthesis, but its safe handling is paramount to successful and responsible research.[1] Understanding the why behind each safety protocol is as crucial as the protocol itself.
Foundational Hazard Analysis: Understanding the Risks
(1R)-1-cyclohexylethan-1-ol is a combustible liquid that presents several health hazards upon exposure. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the first step in constructing a robust safety plan.
The compound is classified with the signal word "Warning" and is associated with the following hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1][2]
-
Harmful in contact with skin (H312): The substance can be toxic if absorbed through the skin.[3]
-
Causes skin irritation (H315): Direct contact can lead to skin irritation.[1][2][3]
-
Causes serious eye irritation (H319): Contact with eyes can result in significant damage.[1][2][3]
-
May cause respiratory irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract.[1][2]
-
Combustible liquid (H227): The liquid can ignite when exposed to a heat source.
This analysis dictates that our protective strategy must create effective barriers for the eyes, skin, and respiratory system, while also controlling the operational environment to prevent combustion.
| Hazard Classification | GHS Code | Potential Impact | Source |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. | [1][2] |
| Acute Toxicity (Dermal) | H312 | Harmful upon skin absorption. | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon contact. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious irritation and potential damage to eyes. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory system if inhaled. | [1][2] |
| Flammable Liquids | H227 | Combustible liquid with a flash point of 83°C. | [1] |
Core Protective Measures: Your First Line of Defense
Based on the identified risks, the following PPE is mandatory for all personnel handling (1R)-1-cyclohexylethan-1-ol, regardless of the quantity.
Eye and Face Protection: A Non-Negotiable Requirement
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1][2]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Best Practice/High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
The dual threat of skin irritation (H315) and dermal toxicity (H312) necessitates robust skin protection.[3]
-
Gloves: Wear chemically resistant gloves at all times. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, it is critical to consult the glove manufacturer's compatibility data to verify adequate protection and breakthrough times. Always inspect gloves for tears or pinholes before use.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect against accidental splashes and to shield underlying clothing.
-
Additional Apparel: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes.
Respiratory Protection: Maintaining Air Quality
The potential for respiratory irritation (H335) makes control of airborne vapors essential.[1][2]
-
Primary Engineering Control: All handling of (1R)-1-cyclohexylethan-1-ol should be performed inside a certified chemical fume hood to minimize vapor inhalation.
-
When Respirators are Necessary: In the rare event of an engineering control failure or during a large-scale spill cleanup where vapor concentrations may exceed exposure limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, brown color code) is appropriate.[4][5] Note that a full respiratory protection program, including fit testing and medical clearance, is required by OSHA for respirator use.[6]
Operational and Disposal Protocols
Proper procedure ensures that the protection afforded by PPE is not compromised by user error.
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the laboratory coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) - The Contamination-Avoidance Sequence:
-
Remove gloves using a peel-off method (pinching one glove at the wrist and peeling it off inside-out, then using the clean hand to slide under the cuff of the other glove to remove it).
-
Remove the laboratory coat by folding it inward on itself to contain any surface contamination.
-
Remove eye protection.
-
Perform thorough hand hygiene immediately with soap and water.
-
Disposal of Contaminated PPE
-
Gloves: Dispose of used gloves immediately in a designated hazardous waste container. Never reuse disposable gloves.
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste according to your institution's policies. Do not take contaminated lab coats home.[6]
// Connections Start -> Ventilation; Ventilation -> BasePPE [label=" Yes"]; Ventilation -> Stop [label="No ", color="#EA4335", fontcolor="#EA4335"]; BasePPE -> EyeProtection; EyeProtection -> Goggles [label="Small scale,\nlow splash risk "]; EyeProtection -> FaceShield [label=" Large volume or\nhigh splash risk"]; Goggles -> Proceed; FaceShield -> Proceed; }
Caption: PPE selection workflow for handling (1R)-1-cyclohexylethan-1-ol.
Emergency Preparedness
-
Spills: In case of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[4][6] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues, ensuring that your valuable research can proceed without incident.
References
-
1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem . (n.d.). National Institutes of Health. [Link]
-
Safety Data Sheet: Cyclohexane - Carl ROTH . (2018). Carl ROTH. [Link]
-
Cyclohexanol - IDLH | NIOSH - CDC . (n.d.). Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet: Cyclohexanol - Carl ROTH . (2024). Carl ROTH. [Link]
-
CYCLOHEXANOL | Occupational Safety and Health Administration - OSHA . (n.d.). U.S. Department of Labor. [Link]
-
(alphaR)-alpha-Methylcyclohexanemethanol | C8H16O | CID 10290808 - PubChem . (n.d.). National Institutes of Health. [Link]
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HAZARD SUMMARY - NJ.gov . (2003). New Jersey Department of Health. [Link]
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Safety Data Sheet: Cyclohexanol - Carl ROTH . (2025). Carl ROTH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
